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  • Product: Imidazo[1,2-b]pyridazine-2-carbonyl chloride
  • CAS: 914637-83-5

Core Science & Biosynthesis

Foundational

Imidazo[1,2-b]pyridazine-2-carbonyl chloride: A Strategic Building Block in Kinase Inhibitor Discovery

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing highly selective, potent kinase inhibitors with favorable pharmacokinetic profiles. The imidaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing highly selective, potent kinase inhibitors with favorable pharmacokinetic profiles. The imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold" in modern drug discovery, acting as a highly effective hinge-binding motif within the ATP-binding pocket of various kinases.

Imidazo[1,2-b]pyridazine-2-carbonyl chloride serves as the critical, highly reactive electrophilic building block enabling the late-stage functionalization of this scaffold. By converting the stable carboxylic acid into an active acyl chloride, chemists can rapidly generate vast libraries of amides and esters. This technical guide explores the physical properties, mechanistic utility, and self-validating synthetic protocols required to handle this moisture-sensitive intermediate effectively.

Chemical and Physical Properties

The utility of imidazo[1,2-b]pyridazine-2-carbonyl chloride stems from the intense electrophilicity of its carbonyl carbon, which is further activated by the electron-withdrawing nature of the fused bicyclic heteroaromatic ring.

Quantitative Data Summary
PropertyValue
Chemical Name Imidazo[1,2-b]pyridazine-2-carbonyl chloride
CAS Registry Number 914637-83-5[1]
Molecular Formula C 7​ H 4​ ClN 3​ O
Molecular Weight 181.58 g/mol
Structural Class Fused bicyclic heteroaromatic acyl chloride
Reactivity Profile Highly electrophilic; violently moisture-sensitive
Storage Conditions Inert atmosphere (Ar/N 2​ ), < 4°C, desiccated

Causality in Handling & Stability: Acyl chlorides attached to electron-deficient heterocycles are exceptionally prone to nucleophilic attack. Exposure to atmospheric moisture leads to rapid hydrolysis back to imidazo[1,2-b]pyridazine-2-carboxylic acid, accompanied by the release of corrosive hydrogen chloride (HCl) gas. Therefore, strict anhydrous conditions (using Schlenk line techniques and dry solvents) are non-negotiable to maintain the integrity of the reagent.

Mechanistic Utility in Drug Design

Why is the imidazo[1,2-b]pyridazine scaffold so prevalent in targeted therapies? The answer lies in its precise geometric complementarity to the kinase hinge region. The nitrogen atoms at the 1- and 5-positions serve as critical hydrogen-bond acceptors, interacting directly with conserved residues (e.g., Val851 in PI3Kα)[2].

The 2-carbonyl substitution—derived from our acyl chloride—allows for the vectoral projection of functional groups (like morpholines, piperazines, or complex anilines) directly into the solvent-exposed region or adjacent affinity pockets, enhancing both potency and selectivity.

Pathway IPC Imidazo[1,2-b]pyridazine Derivatives Kinase Target Kinases (PI3K, mTOR, TAK1) IPC->Kinase Hinge-binding Inhibition Therapy Therapeutic Efficacy (Apoptosis, ECM Reduction) IPC->Therapy Restores Homeostasis Downstream Downstream Signaling (AKT Activation) Kinase->Downstream Phosphorylation Disease Disease Progression (Fibrosis, Myeloma) Downstream->Disease Promotes

Caption: Mechanistic pathway illustrating the inhibitory action of imidazo[1,2-b]pyridazine derivatives on kinase signaling.

Synthetic Methodologies & Protocols

To build a self-validating experimental system, one must understand the why behind each reagent. While some literature loosely reports the use of thionyl chloride in ethanol to form this intermediate[3], as an application scientist, I must correct this: reacting an acyl chloride in ethanol will immediately yield the ethyl ester, not the acyl chloride. To isolate the highly reactive acyl chloride for downstream amidation, the reaction must be performed in a strictly aprotic environment.

Protocol 1: Synthesis of Imidazo[1,2-b]pyridazine-2-carbonyl chloride

Objective: Convert the stable carboxylic acid to the highly reactive acyl chloride without degrading the heteroaromatic core.

  • Preparation: Charge a flame-dried round-bottom flask with imidazo[1,2-b]pyridazine-2-carboxylic acid (1.0 eq) under a continuous argon atmosphere.

  • Solvation: Suspend the starting material in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Activation: Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed immediately by a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq).

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This acts as the true catalytic chlorinating species, significantly lowering the activation energy compared to uncatalyzed chlorination. This ensures complete conversion at room temperature, avoiding harsh reflux conditions that could cause decomposition.

  • Reaction: Stir the mixture at room temperature until gas evolution (CO 2​ and CO) completely ceases (typically 2-3 hours).

  • Isolation: Concentrate the mixture under reduced pressure (using a rotary evaporator vented with argon) to yield the crude imidazo[1,2-b]pyridazine-2-carbonyl chloride. Do not purify via chromatography; use immediately in the next step.

Protocol 2: Parallel Amidation for SAR Library Generation

Objective: Couple the acyl chloride with various amines to generate kinase inhibitors.

  • Dissolution: Dissolve the freshly prepared crude acyl chloride (1.0 eq) in anhydrous DCM or THF at 0°C.

  • Nucleophilic Addition: Add the desired primary or secondary amine (1.2 eq) dropwise.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct generated during the amidation. If HCl is not scavenged, it will protonate the amine nucleophile, rendering it unreactive and stalling the reaction. DIPEA's steric bulk prevents it from competing with the amine for the electrophilic acyl chloride.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via LC-MS (quenching a small aliquot in methanol to observe the methyl ester/amide ratio).

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over anhydrous Na 2​ SO 4​ , and purify via flash column chromatography.

Workflow A Imidazo[1,2-b]pyridazine- 2-carboxylic acid C Imidazo[1,2-b]pyridazine- 2-carbonyl chloride A->C Chlorination (Anhydrous, 0°C to RT) B Oxalyl Chloride + Catalytic DMF B->C E Target Amide Derivative (Kinase Inhibitor) C->E Nucleophilic Acyl Substitution (Anhydrous, 0°C to RT) D Amine Nucleophile + DIPEA (Base) D->E

Caption: Step-by-step synthetic workflow from carboxylic acid to functionalized amide derivatives.

Therapeutic Applications (Case Studies)

The successful generation of imidazo[1,2-b]pyridazine-2-carbonyl chloride has directly enabled the discovery of several high-impact therapeutic candidates:

  • PI3K/mTOR Dual Inhibitors for Pulmonary Fibrosis: Derivatives synthesized from this core have demonstrated exceptional efficacy in treating idiopathic pulmonary fibrosis (IPF). By inhibiting PI3Kα and mTOR at nanomolar concentrations (IC 50​ = 0.380 μM in fibroblasts), these compounds drastically reduce collagen deposition and restore lung architecture in vivo[2].

  • TAK1 Kinase Inhibitors for Multiple Myeloma: Coupling the acyl chloride with specific aryl amines has yielded 6-substituted morpholine imidazo[1,2-b]pyridazines that act as potent TAK1 inhibitors (enzymatic IC 50​ = 55 nM). These compounds show remarkable anti-proliferative effects against multiple myeloma cell lines[4].

  • Irreversible BTK Inhibitors: By appending electrophilic warheads via amidation of the imidazo[1,2-b]pyridazine core, researchers have developed covalent inhibitors targeting Bruton's Tyrosine Kinase (BTK). These candidates achieved complete tumor regression in xenograft models and have advanced to Phase I clinical trials[5].

  • Thiazolidin Amides: Beyond kinases, the acyl chloride is utilized to synthesize thiazolidin amides, effectively combining three active pharmacophores into a single molecular framework to screen for intensified antibacterial and anti-inflammatory activities[3].

References[2] Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis, ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0AZSUkqVlb0zgc3rElflL6BBcCw4wACSEJlnXmsn9G7z-DY9t7d80rwlbdOVR1OEfybaYCZHAXrSywytdb54eyZMl15L4L1m_ZUP7uufQps0JmWAXRFPF-b1l1hXcCjO_QHUU5AaRwO2l8ovklXI=[4] Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma, RSC Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6R8GsnV7PBbesbLgXpbVTjd7URmYjyWDp92V4Xaa7Oz8JJUzp80GMfJpF3Mglz3fQmBMZ2n3fyD25l93DuvgdpFTN4Rd6H5BllERGM8mO8Op_BG1OHcricyewKDK6f-SPtmSdKQUbOhkxYNEHUZe_0_Y3fwg2eas=[5] Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors, PubMed / ACS.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDcauCq0ScSBGaYE41BiqdqmeeSSRNl9aI3H9ZCA7H_Rr2ZxIJo7e6evtB14KMUjNUvuE0DtnF7vEBAwH2T20F4SWd_nV0RKTzslY_5rn0NdNUYCqYIPgwK3Uy0-Jt1TGg7Rs=[3] Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides, Der Pharma Chemica.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-edQfaLMIhXx06nAX_WG4fgjtQntdGQuYlotmC5BiAOZcMTXVBxnMc7Os0TbYTen1KeEeQHytP5yQxyO-cR23QjxUIZXGkgoo4WFMCOrj7Tz2_lMs7p8z4nRcfAaUthu5qoTIXlc0lm9Os9d5Y3wwcGWMS9jH81YNhBUDC_TbFokO25LSMbpK1Z0XVXF-1OVupGb4hw18B8xcuWIit4AHBnluZikk3rjnrTuTT5TKPm9dy0vD9iYP-wh9VPwC[1] 3-(6-amino-3-chloro-1-pyridazin-1-iumyl)propanoic acid;chloride, Guidechem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJYvR71O40gI2Go7TqPt3tD4STpGVzoYxxwkVWPjIJl4pAnB85yfwm2BY7cHOwtR8z2F78KDpYl7D1PpXRDKkRAeCVRyjdgPNv2N3HlCZit3MtVO-oMCdC6hYIYzBnxhu_Dosqlq5IzVezVY-wSy4-TBj9NVMSd7XLVCaRMzJfDDknOs9JuhQcxWLylPf2UA==

Sources

Exploratory

Structural Analysis of Imidazo[1,2-b]pyridazine-2-carbonyl chloride by NMR Spectroscopy: A Technical Guide

Executive Summary & Chemical Context The imidazo[1,2-b]pyridazine scaffold is a privileged bicyclic heterocycle that has driven the discovery of numerous high-profile therapeutics, including PI3K/mTOR dual inhibitors[1],...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The imidazo[1,2-b]pyridazine scaffold is a privileged bicyclic heterocycle that has driven the discovery of numerous high-profile therapeutics, including PI3K/mTOR dual inhibitors[1], TAK1 inhibitors for multiple myeloma[2], and various other kinase-targeted agents[3]. In medicinal chemistry campaigns, functionalization at the C-2 position is a highly effective strategy for exploring structure-activity relationships (SAR).

To synthesize diverse amide and ester libraries at this position, researchers frequently rely on imidazo[1,2-b]pyridazine-2-carbonyl chloride as a highly reactive electrophilic intermediate. However, confirming the structural integrity and regiochemistry of this acyl chloride prior to downstream coupling is critical. Unrecognized hydrolysis back to the carboxylic acid or degradation during analysis can lead to failed couplings, wasted active pharmaceutical ingredients (APIs), and misassigned structures.

This whitepaper provides an authoritative, self-validating framework for the structural analysis of imidazo[1,2-b]pyridazine-2-carbonyl chloride using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality in Experimental Design: The Solvent Trap

As a Senior Application Scientist, the most frequent point of failure I observe in the structural characterization of heterocyclic acid chlorides is the improper selection of deuterated solvents.

  • The Nucleophilic Trap (Methanol-d4): Dissolving an acyl chloride in CD3​OD will result in immediate, quantitative solvolysis. The resulting NMR spectrum will perfectly match the methyl ester, providing a false confirmation of the scaffold while destroying the reactive handle.

  • The Swern-Type Trap (DMSO-d6): While DMSO-d6 is the gold standard for solubilizing polar imidazo[1,2-b]pyridazine-2-carboxylic acids[4], utilizing it for the carbonyl chloride is a catastrophic error. Acyl chlorides react exothermically with DMSO to form highly reactive chlorodimethylsulfonium intermediates (akin to Swern oxidation conditions), leading to complex, uninterpretable spectra and complete sample degradation.

  • The Solution: The sample must be analyzed in strictly anhydrous, non-nucleophilic solvents such as Chloroform-d ( CDCl3​ ) or Dichloromethane-d2 ( CD2​Cl2​ ) [5]. Because trace D2​O in these solvents will slowly hydrolyze the sample, the solvent must be stored over activated 4Å molecular sieves.

Self-Validating Experimental Protocol: Anhydrous Sample Preparation

To ensure absolute scientific integrity, the following protocol incorporates a temporal validation step to prove that the sample has not degraded during the acquisition window.

Materials Required:

  • Imidazo[1,2-b]pyridazine-2-carbonyl chloride (crude or purified)

  • Anhydrous CDCl3​ (stored over activated 4Å molecular sieves for >48 hours)

  • Flame-dried 5 mm NMR tubes and PTFE caps

  • Glovebox or Schlenk line with high-purity N2​ or Argon

Step-by-Step Methodology:

  • Residual Reagent Removal: Following the synthesis of the acid chloride (typically via thionyl chloride or oxalyl chloride), remove all volatile reagents under high vacuum. Co-evaporate the resulting solid with anhydrous toluene (2 × 5 mL) to ensure the complete azeotropic removal of residual HCl and SOCl2​ .

  • Inert Transfer: Transfer the reaction flask into a glovebox or maintain it under a positive pressure of Argon on a Schlenk line.

  • Dissolution: Dissolve 10–15 mg of the acyl chloride in 0.6 mL of anhydrous CDCl3​ . Ensure complete dissolution; if the solution is cloudy, centrifuge briefly rather than filtering through ambient-exposed glass wool.

  • Sealing: Transfer the solution to a flame-dried NMR tube. Seal immediately with a PTFE cap and wrap tightly with Parafilm.

  • Self-Validation (Time-Course Acquisition):

    • T=0 hrs: Acquire a standard 1H NMR spectrum immediately.

    • T=12 hrs: Leave the tube at room temperature and acquire a second 1H NMR spectrum. Compare the integration of the H-3 proton of the acid chloride against any emerging H-3 proton signal from the hydrolyzed carboxylic acid. If the ratio remains >95:5, the anhydrous protocol is validated.

Workflow A 1. Synthesize Imidazo[1,2-b]pyridazine-2-carbonyl chloride B 2. Co-evaporate with anhydrous toluene under high vacuum (Removes residual SOCl2/HCl) A->B C 3. Transfer to inert atmosphere (Glovebox/Argon) B->C D 4. Dissolve in strictly anhydrous CDCl3 (Pre-dried over 4Å molecular sieves) C->D E 5. Seal in flame-dried NMR tube with PTFE cap D->E F 6. Acquire T=0 and T=12h 1H NMR spectra (Self-validating stability check) E->F

Caption: Workflow for the anhydrous preparation and self-validation of highly reactive acyl chloride NMR samples.

1D NMR Analysis: Spectral Assignments and Causality

The imidazo[1,2-b]pyridazine core consists of a 6-membered pyridazine ring fused to a 5-membered imidazole ring. The introduction of the 2-carbonyl chloride group exerts a profound electron-withdrawing anisotropic effect on the surrounding nuclei[6].

1H NMR Dynamics
  • The H-3 Proton (Diagnostic Singlet): In the unsubstituted core, H-3 resonates near 8.0 ppm. The adjacent highly electronegative acyl chloride group heavily deshields this proton, shifting it downfield to approximately 8.60–8.80 ppm . The presence of this sharp singlet is the primary indicator of an intact imidazole ring.

  • The Pyridazine Protons (H-6, H-7, H-8): These protons form a classic 3-spin system. H-6, being adjacent to the pyridazine nitrogen (N-5), is highly deshielded (~8.50 ppm). H-7 is the most shielded (~7.30 ppm) and typically appears as a doublet of doublets due to ortho coupling with H-8 ( J≈9.0 Hz) and meta coupling with H-6 ( J≈4.5 Hz).

Data Presentation: Expected Chemical Shifts

Table 1: Expected 1H NMR Chemical Shifts (400 MHz, CDCl3​ )

PositionMultiplicityExpected Shift ( δ , ppm)Coupling Constants ( J , Hz)Causality / Structural Note
H-3 Singlet (s)8.60 – 8.80N/AStrongly deshielded by adjacent 2-COCl group.
H-6 Doublet of doublets (dd)8.45 – 8.55 J6,7​≈4.5 , J6,8​≈1.5 Deshielded by adjacent N-5 atom.
H-8 Doublet of doublets (dd)8.10 – 8.20 J8,7​≈9.0 , J8,6​≈1.5 Deshielded by bridgehead N-4 atom.
H-7 Doublet of doublets (dd)7.25 – 7.35 J7,8​≈9.0 , J7,6​≈4.5 Most shielded proton on the pyridazine ring.

Table 2: Expected 13C NMR Chemical Shifts (100 MHz, CDCl3​ )

Carbon PositionTypeExpected Shift ( δ , ppm)Diagnostic Significance
C=O (Acyl Chloride) Quaternary160.0 – 163.0Confirms the presence of the carbonyl chloride.
C-6 CH143.0 – 145.0Adjacent to pyridazine nitrogen.
C-8a (Bridgehead) Quaternary141.0 – 143.0Key anchor point for HMBC correlations.
C-2 Quaternary137.0 – 139.0Attachment point of the acyl group.
C-8 CH125.0 – 127.0Pyridazine ring carbon.
C-3 CH120.0 – 123.0Deshielded relative to unsubstituted core (~116 ppm).
C-7 CH116.0 – 118.0Most shielded carbon on the scaffold.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a strong hypothesis, 2D NMR is required to definitively prove the regiochemistry of the carbonyl chloride, especially if the starting material was subjected to harsh electrophilic conditions that could result in unexpected halogenation or substitution at C-3.

  • COSY (Correlation Spectroscopy): Use COSY to map the continuous H-6 H-7 H-8 spin system. This confirms the pyridazine ring is unsubstituted.

  • HSQC (Heteronuclear Single Quantum Coherence): Use HSQC to correlate the protons to their directly attached carbons. Crucially, C-2, C-8a, and the C=O carbons will show no cross-peaks in the HSQC, confirming their quaternary nature.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the definitive tool for proving that the acyl chloride is at C-2 and not C-3. The H-3 proton will show strong 3-bond ( 3JCH​ ) correlations to both the bridgehead carbon (C-8a) and the highly deshielded carbonyl carbon (C=O).

HMBC_Logic H3 Proton H-3 (~8.7 ppm) C2 Quaternary C-2 (~138 ppm) H3->C2 2-3 bonds C8a Bridgehead C-8a (~142 ppm) H3->C8a 2-3 bonds COCl Carbonyl C=O (~162 ppm) H3->COCl Critical 3-bond correlation H8 Proton H-8 (~8.1 ppm) H8->C8a 2-3 bonds C6 Carbon C-6 (~144 ppm) H8->C6 2-3 bonds

Caption: Key HMBC logic correlations used to definitively assign the regiochemistry of the C-2 carbonyl chloride.

By adhering to this strict anhydrous protocol and leveraging the predictive power of HMBC correlations, medicinal chemists can confidently validate the structure of imidazo[1,2-b]pyridazine-2-carbonyl chloride, ensuring the integrity of downstream high-throughput synthesis campaigns.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. 3

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. 1

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. 2

  • An In-Depth Technical Guide to Isoquinoline-6-carbonyl Chloride: Chemical Properties and Reactivity. BenchChem. 5

  • Imidazo[1,2-b]pyridazine-2-carboxylic acid 1H NMR. ChemicalBook.4

  • Imidazo[1,2-b]pyridazine 13C NMR spectrum. ChemicalBook.6

Sources

Exploratory

Structural and Synthetic Profiling of Imidazo[1,2-b]pyridazine-2-carbonyl Chloride Derivatives

Executive Summary The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, particularly renowned for its efficacy as an ATP-competitive kinase inhibitor. Generating divers...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, particularly renowned for its efficacy as an ATP-competitive kinase inhibitor. Generating diverse libraries of these inhibitors often relies on a highly reactive synthetic intermediate: imidazo[1,2-b]pyridazine-2-carbonyl chloride . This in-depth technical guide provides a mechanistic overview of the synthesis of these derivatives, the crystallographic resolution of their protein-ligand complexes, and the structural-activity relationships (SAR) that dictate their target selectivity.

Synthetic Logic: From Carboxylic Acid to Reactive Acid Chloride

The development of targeted kinase inhibitors requires high synthetic modularity. By converting imidazo[1,2-b]pyridazine-2-carboxylic acid into its corresponding carbonyl chloride, researchers can rapidly generate a vast array of amides, esters, and hydrazides through nucleophilic acyl substitution[1].

Synthetic workflow from carboxylic acid to kinase inhibitor derivatives.

Protocol: Synthesis of Imidazo[1,2-b]pyridazine-2-carbonyl Chloride and Amidation

Causality & E-E-A-T Focus: The conversion to an acid chloride is preferred over standard peptide coupling reagents (e.g., HATU, EDC) when dealing with sterically hindered or weakly nucleophilic amines. The addition of catalytic N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack intermediate, which significantly lowers the activation energy for chlorination.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of imidazo[1,2-b]pyridazine-2-carboxylic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Rationale: Argon prevents ambient moisture from hydrolyzing the highly sensitive acid chloride back to the carboxylic acid.

  • Catalysis: Add 0.05 eq of anhydrous DMF.

  • Chlorination: Dropwise add 2.0 eq of Thionyl Chloride (SOCl2) at 0°C. Rationale: SOCl2 is utilized because its byproducts (SO2 and HCl) are gaseous, driving the reaction forward (Le Chatelier's principle) and simplifying downstream purification.

  • Reflux: Heat the reaction to reflux (approx. 40°C) for 2-4 hours until the suspension clears, indicating complete conversion to the carbonyl chloride.

  • Concentration: Evaporate the solvent and excess SOCl2 under reduced pressure. The resulting crude imidazo[1,2-b]pyridazine-2-carbonyl chloride must be used immediately.

  • Amidation: Dissolve the crude acid chloride in anhydrous THF. Add 1.2 eq of the desired nucleophile (e.g., substituted aniline) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) at 0°C. Rationale: DIPEA acts as an acid scavenger to neutralize the HCl generated during substitution, preventing the protonation and subsequent deactivation of the nucleophile.

  • Purification: Quench with saturated NaHCO3, extract with ethyl acetate, and purify via flash chromatography to yield the final derivative.

Crystallographic Profiling & Target Engagement

Once synthesized, the 3D conformation of these derivatives and their binding modes within kinase active sites are elucidated using X-ray crystallography. Imidazo[1,2-b]pyridazines typically target the ATP-binding pocket, but their specific orientation depends heavily on the substituent at the 2-position (derived from the carbonyl chloride) and the 6-position.

Protein-ligand co-crystallization and structural resolution pipeline.

Protocol: Protein-Ligand Co-Crystallization (Vapor Diffusion)

Causality & E-E-A-T Focus: Co-crystallization is often preferred over apo-crystal soaking for imidazo[1,2-b]pyridazines. These bulky derivatives can induce significant conformational changes in the kinase hinge region or activation loop, which soaking might not accommodate without shattering the pre-formed crystal lattice.

Step-by-Step Methodology:

  • Protein Preparation: Concentrate the purified kinase domain to 10-15 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM DTT. Rationale: DTT prevents aberrant disulfide bond formation which can induce protein aggregation.

  • Ligand Incubation: Add the imidazo[1,2-b]pyridazine derivative (dissolved in 100% DMSO) to the protein solution at a 3:1 to 5:1 molar excess. Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation. Incubate on ice for 2 hours.

  • Drop Setup: Using a sitting-drop vapor diffusion setup, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution (e.g., PEG 3350, varying salt concentrations).

  • Equilibration: Seal the well. Rationale: Water vapor slowly diffuses from the drop to the reservoir, gently driving the protein-ligand complex into a state of supersaturation—the thermodynamic prerequisite for nucleation and crystal growth.

  • Harvesting & Cryoprotection: Once crystals form, harvest them using a nylon loop. Briefly submerge the crystal in a cryoprotectant solution (reservoir solution + 20% glycerol) before flash-freezing in liquid nitrogen. Rationale: Flash-freezing prevents the formation of crystalline ice, which would physically damage the protein crystal and obscure the X-ray diffraction pattern.

Structural Activity Relationship (SAR) & Binding Mechanics

Crystal structures of imidazo[1,2-b]pyridazine derivatives bound to various kinases reveal distinct, target-specific binding mechanics.

For instance, in the Haspin kinase complex (PDB: 7AVQ), the inhibitor adopts a planar conformation. The indazole moiety positions itself to form critical hydrogen bonds with the hinge region, while the imidazopyridazine core protrudes deeper into the pocket to interact with the catalytic lysine (Lys511)[2][3].

Conversely, in the PIM1 kinase complex , the imidazo[1,2-b]pyridazine inhibitor exhibits a highly atypical binding mode. Rather than forming canonical hydrogen bonds with the hinge region, it binds to the opposite side of the ATP pocket. It engages in a complex hydrogen bond network with the conserved active site lysine (Lys67), a structural water molecule, and the activation loop residue Phe187[4]. This unique architecture grants these derivatives exceptional selectivity for PIM1 over other serine/threonine kinases.

Quantitative Data Summary: Crystallographic & Inhibitory Metrics
Kinase TargetPDB IDInhibitor DerivativeResolution (Å)IC50 (nM)Primary Binding Interaction
Haspin 7AVQCompound 121.656 - 100Hinge region H-bonds; Catalytic Lys511 interaction
PIM1 N/AK001351.90N/AAtypical non-hinge network; Lys67 interaction
ACVR1 3OOMK00507N/AN/AKinase domain ATP-competitive binding
DYRK1A N/ACompound 17N/A< 100Selective hinge binding over CLK kinases

Conclusion

The imidazo[1,2-b]pyridazine-2-carbonyl chloride intermediate is a cornerstone in the rapid diversification of kinase inhibitors. By combining rigorous, anhydrous synthetic protocols with advanced X-ray crystallography, researchers can rationally design highly selective therapeutics. Understanding the nuanced binding modes—from canonical hinge interactions in Haspin to atypical networks in PIM1—is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of next-generation oncology and neurological drugs.

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity Source: AACR Journals URL:[Link]

  • 7AVQ: Crystal structure of haspin in complex with disubstituted imidazo[1,2- b]pyridazine inhibitor (compound 12) Source: RCSB PDB URL:[Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation Source: PMC / NIH URL:[Link]

  • 3oom - Crystal structure of the ACVR1 kinase domain in complex with the imidazo[1,2-b]pyridazine inhibitor K00507 Source: Protein Data Bank Japan URL:[Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases Source: PubMed / University of Dundee Research Portal URL:[Link]

  • A Novel Multicomponent Method for the Synthesis of 2-Thioxo-1,3-thiazolidin-4-ones Source: ResearchGate URL:[Link]

Sources

Foundational

Imidazo[1,2-b]pyridazine-2-carbonyl chloride solubility profile in organic solvents

An In-Depth Technical Guide: Solubility Profile of Imidazo[1,2-b]pyridazine-2-carbonyl Chloride in Organic Solvents Abstract Imidazo[1,2-b]pyridazine-2-carbonyl chloride is a pivotal, yet highly reactive, chemical interm...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Solubility Profile of Imidazo[1,2-b]pyridazine-2-carbonyl Chloride in Organic Solvents

Abstract

Imidazo[1,2-b]pyridazine-2-carbonyl chloride is a pivotal, yet highly reactive, chemical intermediate in the synthesis of novel therapeutics and functional materials. The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a multitude of compounds investigated for anticancer, anti-inflammatory, and kinase-inhibiting properties[1][2][3]. The successful synthesis, purification, and application of derivatives from this carbonyl chloride intermediate are fundamentally dependent on a comprehensive understanding of its solubility and stability in organic solvents. This guide provides a detailed analysis of the expected solubility profile of imidazo[1,2-b]pyridazine-2-carbonyl chloride, the theoretical principles governing its behavior, a robust experimental protocol for solubility determination, and expert insights into solvent selection for synthetic applications.

The Strategic Importance of Solubility in Synthesis

In any synthetic workflow, solvent selection is a critical decision that dictates reaction rates, equilibrium positions, and the feasibility of product isolation. For a highly reactive species like an acyl chloride, the solvent's role transcends simple dissolution. It becomes an active modulator of stability and reactivity. An inappropriate solvent can lead to rapid decomposition (solvolysis), side-product formation, and ultimately, failure of the synthetic route.

Imidazo[1,2-b]pyridazine-2-carbonyl chloride, derived from its corresponding carboxylic acid, is designed for its high electrophilicity at the carbonyl carbon, making it an excellent acylating agent[4][5]. However, this same reactivity makes it susceptible to nucleophilic attack by many common solvents. Therefore, a deep understanding of its solubility profile is not merely an academic exercise but a prerequisite for its effective use in drug discovery and development.

Theoretical Framework: Predicting Solubility and Reactivity

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive foundation[6].

Molecular Characteristics of Imidazo[1,2-b]pyridazine-2-carbonyl Chloride:

  • High Polarity: The molecule possesses a significant dipole moment. The fused heterocyclic system contains three nitrogen atoms, creating regions of electron density, while the carbonyl chloride group is strongly electron-withdrawing and highly polar.

  • Hydrogen Bond Acceptors: The nitrogen atoms in the imidazopyridazine ring can act as hydrogen bond acceptors.

  • High Reactivity: The acyl chloride functional group is one of the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution[5][7]. It will react vigorously with any protic or nucleophilic species.

These characteristics allow us to predict its behavior in various solvent classes.

Solvent Classification and Predicted Interactions
  • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are characterized by high dielectric constants and polarity but lack acidic protons. They are excellent candidates for dissolving the polar title compound. The parent imidazo[1,2-b]pyridazine is known to be soluble in DMF[8]. These solvents can effectively solvate the polar heterocyclic core and the carbonyl group through dipole-dipole interactions without chemically degrading the acyl chloride moiety. They are often the preferred choice for reactions where the acyl chloride needs to be fully dissolved and stable.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are moderately polar and are generally unreactive towards acyl chlorides. They are workhorse solvents in organic synthesis for reactions involving these intermediates. Good to moderate solubility is anticipated, sufficient for creating homogeneous reaction mixtures at typical concentrations.

  • Ethereal Solvents (e.g., Tetrahydrofuran (THF), Diethyl Ether): THF is a polar aprotic solvent capable of dissolving many polar organic compounds. It is a common choice for reactions involving Grignard reagents with acyl chlorides. Moderate solubility is expected. Diethyl ether, being less polar, will likely be a poorer solvent.

  • Non-polar Solvents (e.g., Hexanes, Toluene): Due to the significant polarity mismatch between the solute and these solvents, very poor solubility is expected. The energy required to break the solute's crystal lattice forces would not be compensated by weak van der Waals interactions with the solvent.

  • Protic Solvents (e.g., Water, Alcohols, Amines): These solvents are incompatible. Acyl chlorides do not dissolve in protic solvents; they react, often violently, in a process called solvolysis[9][10]. The nucleophilic oxygen (in water/alcohols) or nitrogen (in amines) will attack the electrophilic carbonyl carbon, displacing the chloride and forming the corresponding carboxylic acid, ester, or amide. These solvents must be rigorously excluded from any system where the integrity of the acyl chloride is required.

Predicted Solubility Summary

The following table synthesizes the theoretical analysis into a practical guide for solvent selection. Since precise quantitative data is not publicly available, a qualitative assessment is provided.

Solvent ClassRepresentative SolventsPredicted SolubilityStability/Reactivity Considerations
Aprotic, Polar DMF, DMSO, Acetonitrile (MeCN)High Excellent Choice. Solvents provide good solvation and are non-reactive. Must be anhydrous. DMSO can be challenging to remove.
Chlorinated Dichloromethane (DCM), ChloroformGood to Moderate Excellent Choice. Common reaction solvents. Non-reactive and easily removed under vacuum. Must be anhydrous.
Ethers Tetrahydrofuran (THF), DioxaneModerate Good Choice. THF is a versatile reaction solvent. Must be anhydrous and peroxide-free.
Aromatic Toluene, BenzeneLow to Poor Generally not recommended unless required for specific reaction conditions (e.g., high temperature).
Alkanes Hexanes, HeptaneVery Poor Useful as anti-solvents for precipitation or crystallization of products.
Protic Water, Methanol, EthanolREACTIVE AVOID. Rapidly decomposes the acyl chloride via solvolysis to form the corresponding carboxylic acid or ester[9][10]. The presence of even trace amounts of water can cause degradation.

Visualizing the Logic of Solvent Selection

The decision-making process for choosing an appropriate solvent can be visualized as a logical workflow. The primary consideration is the chemical stability of the acyl chloride.

start Select Solvent for Imidazo[1,2-b]pyridazine-2-carbonyl chloride is_protic Is the solvent protic? (e.g., H2O, ROH, RNH2) start->is_protic reactive REACTIVE AVOID (Causes Solvolysis) is_protic->reactive Yes aprotic Solvent is Aprotic is_protic->aprotic No polarity_check Assess Polarity Requirement aprotic->polarity_check high_sol High Solubility Needed? (e.g., for NMR, high concentration rxn) polarity_check->high_sol High med_sol Moderate Solubility Sufficient? (e.g., for slurried reaction) polarity_check->med_sol Medium low_sol Low/No Solubility Needed? (e.g., for precipitation) polarity_check->low_sol Low polar_aprotic Use Polar Aprotic Solvent (DMF, DMSO, MeCN) high_sol->polar_aprotic chlorinated Use Chlorinated or Ethereal Solvent (DCM, THF) med_sol->chlorinated nonpolar Use Non-polar Solvent (Hexanes, Toluene) low_sol->nonpolar

Caption: Logical workflow for selecting a suitable solvent.

Experimental Protocol for Solubility Determination

This protocol describes a robust, self-validating method for quantitatively measuring the solubility of a reactive compound like imidazo[1,2-b]pyridazine-2-carbonyl chloride. The core principle is the creation of a saturated solution at thermal equilibrium.

Pillar of Trustworthiness: This protocol's integrity relies on the rigorous exclusion of atmospheric moisture and the confirmation of equilibrium. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon gas).

Materials and Equipment
  • Imidazo[1,2-b]pyridazine-2-carbonyl chloride (solid)

  • Anhydrous organic solvents of interest

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Temperature-controlled shaker or stir plate

  • Analytical balance (±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Gas-tight syringes and needles

  • Centrifuge with appropriate sealed tubes

  • HPLC or UV-Vis spectrophotometer (for quantification, if applicable)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.

    • Place a magnetic stir bar and an excess amount of solid imidazo[1,2-b]pyridazine-2-carbonyl chloride into several 4 mL glass vials. An "excess" means enough solid will remain undissolved at equilibrium.

    • Causality Check: Using an excess of solid is crucial to ensure that the resulting solution is truly saturated.

  • Solvent Addition:

    • Using a gas-tight syringe, add a precise volume (e.g., 2.00 mL) of the chosen anhydrous solvent to each vial.

    • Immediately cap the vials tightly and purge the headspace with inert gas.

  • Equilibration:

    • Place the sealed vials on a temperature-controlled shaker or stir plate set to the desired temperature (e.g., 25°C).

    • Agitate the slurries for a predetermined period, typically 24-48 hours, to ensure equilibrium is reached.

    • Self-Validation: To confirm equilibrium, samples can be taken at different time points (e.g., 12, 24, and 36 hours). Equilibrium is confirmed when the measured concentration no longer changes over time.

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to settle for 30 minutes in a temperature-controlled bath.

    • Alternatively, for finer particles, transfer the slurry to centrifuge tubes (under inert atmosphere) and centrifuge at high speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Analysis (Gravimetric Method):

    • Carefully weigh a clean, dry sample vial (W_vial).

    • Using a gas-tight syringe fitted with a filter tip, withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant, ensuring no solid particles are transferred.

    • Dispense the aliquot into the pre-weighed sample vial and record the exact volume.

    • Place the vial under a gentle stream of nitrogen to evaporate the solvent, followed by drying under high vacuum to a constant weight.

    • Reweigh the vial containing the dried solute residue (W_total).

  • Calculation:

    • Calculate the mass of the dissolved solid: Mass_solute = W_total - W_vial.

    • Calculate the solubility: Solubility (g/L) = Mass_solute (g) / Volume_aliquot (L).

Visualizing Molecular Interactions

The solubility behavior is dictated by molecular-level interactions.

cluster_0 Solute cluster_1 Solvent Types & Interactions solute Imidazo[1,2-b]pyridazine -2-carbonyl chloride (Highly Polar, Electrophilic) dmf DMF / DMSO (Polar Aprotic) solute->dmf Strong Dipole-Dipole (Good Solubility) dcm DCM / THF (Medium Polarity, Aprotic) solute->dcm Moderate Dipole-Dipole (Good Solubility) h2o H2O / MeOH (Polar Protic) solute->h2o Nucleophilic Attack (Reaction/Decomposition)

Caption: Key solute-solvent interactions governing solubility.

Conclusion for the Research Professional

While no specific solubility data for imidazo[1,2-b]pyridazine-2-carbonyl chloride is published, a robust solubility profile can be confidently predicted based on established chemical principles and the behavior of analogous structures. The compound is expected to be highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in common chlorinated and ethereal solvents (DCM, THF), provided these solvents are anhydrous. Protic solvents are entirely unsuitable due to the high reactivity of the acyl chloride moiety, which leads to immediate solvolysis. For any novel synthetic application, the experimental determination of solubility using a rigorous, inert-atmosphere protocol is strongly recommended to ensure reproducibility and maximize yield. This foundational understanding of solubility and stability is paramount to unlocking the full synthetic potential of this valuable heterocyclic intermediate.

References

  • ChemBK. (2024). IMidazole and [1, 2 - b] pyridazine. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(1,2-b)pyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Leeson, P. D., & Davis, A. M. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(11), 1043-1053. (Note: While the direct URL is to a PubMed abstract, the principles discussed are foundational.) Retrieved from [Link]

  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. Retrieved from [Link]

  • Coon, J.E., Sediawan, W.B., Auwaerter, J.E., & McLaughlin, E. (1988). Solubilities of families of heterocyclic polynuclear aromatics in organic solvents and their mixtures. Journal of Solution Chemistry, 17(6), 519-534. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(1,2-b)pyridazine-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Technology, Jamaica. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Clark, J. (2015). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • BYJU'S. (2022). Formation of Acid Chlorides. Retrieved from [Link]

  • Shout Education. (n.d.). An Introduction to Acyl Chlorides (Acid Chlorides). ChemKey. Retrieved from [Link]

  • Boutal, H., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Chegg & Professor Dave Explains. (2024, May 9). What Factors Affect Solubility? [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2013).WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • WIPO Patentscope. (2023). WO/2023/143496 METHOD FOR SYNTHESIZING INTERMEDIATE OF IMIDAZO[1,2-B] PYRIDAZINE COMPOUND. Retrieved from [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 923-928. Retrieved from [Link]

  • Gendron, T., et al. (2020). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 85(24), 16472-16487. Retrieved from [Link]

  • Cai, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2234-2244. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Safety Data Sheet (SDS), Handling Protocols, and Synthetic Utility of Imidazo[1,2-b]pyridazine-2-carbonyl chloride

Executive Summary Imidazo[1,2-b]pyridazine-2-carbonyl chloride (CAS 914637-83-5) is a highly reactive, electrophilic building block pivotal to modern medicinal chemistry. Characterized by its fused bicyclic heteroaromati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-b]pyridazine-2-carbonyl chloride (CAS 914637-83-5) is a highly reactive, electrophilic building block pivotal to modern medicinal chemistry. Characterized by its fused bicyclic heteroaromatic core, this acyl chloride serves as a critical intermediate in the synthesis of advanced pharmacophores, including allosteric Tyrosine Kinase 2 (TYK2) inhibitors, covalent Cyclin-Dependent Kinase 12/13 (CDK12/13) inhibitors, and complex thiazolidin amides. This whitepaper synthesizes quantitative chemical data, rigorous safety and handling protocols, and self-validating experimental methodologies to guide researchers in the optimal utilization of this compound.

Chemical Profiling & Quantitative Data

Understanding the baseline physical and chemical properties of Imidazo[1,2-b]pyridazine-2-carbonyl chloride is essential for predicting its kinetic behavior during synthesis and its stability during storage.

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name Imidazo[1,2-b]pyridazine-2-carbonyl chloride
CAS Number 914637-83-5
Molecular Formula C₇H₄ClN₃O
Molecular Weight 181.58 g/mol
Structural Class Fused bicyclic heteroaromatic acyl chloride
Reactivity Profile Highly moisture-sensitive; strong electrophile

Safety Data Sheet (SDS) & Handling Guidelines

As an acyl chloride, this compound presents significant acute hazards that require stringent administrative and engineering controls[1].

Table 2: GHS Classification and Causality-Driven Mitigation

GHS CodeHazard StatementPreventative Causality & Mitigation
H302 Harmful if swallowedInduces severe internal tissue necrosis via rapid localized hydrolysis; mandate strict administrative controls and zero-mouth-pipetting policies.
H314 Causes severe skin burns and eye damageExothermic release of HCl upon contact with tissue moisture causes immediate coagulation necrosis. Requires heavy-duty nitrile gloves, lab coat, and full face shield.
EUH014 Reacts violently with waterNucleophilic attack by ambient H₂O generates rapidly expanding HCl gas. Must be handled in a glovebox or via Schlenk line techniques.
Causality of Moisture Sensitivity and Storage

The highly electrophilic nature of the carbonyl carbon in CAS 914637-83-5 makes it exceptionally susceptible to nucleophilic attack by ambient moisture. This hydrolysis reaction is highly exothermic and produces stoichiometric quantities of hydrogen chloride (HCl) gas. If moisture infiltrates a sealed storage vessel, the rapid generation of HCl gas will cause catastrophic over-pressurization and potential container failure.

  • Storage Protocol: The compound must be stored under a rigorously dry inert atmosphere (Argon or Nitrogen) at 2–8°C. Prior to opening, the container must be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture on the cold reagent.

Experimental Protocols: Synthesis & Validation

The synthesis of downstream amides from imidazo[1,2-b]pyridazine-2-carboxylic acid relies on the transient generation of the acyl chloride[2]. The following protocol establishes a self-validating system for this transformation.

Step 1: Activation of the Carboxylic Acid

While some2 describe chlorination occurring in ethanol[2], fundamental mechanistic principles dictate that reacting thionyl chloride in primary alcohols typically yields the corresponding ester. To ensure scientific integrity and isolate the highly reactive acyl chloride, the reaction must be performed in an inert solvent.

  • Reagent Charging: Suspend imidazo[1,2-b]pyridazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalysis: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates the conversion of the carboxylic acid to the acyl chloride, allowing the reaction to proceed at room temperature.

  • Chlorination: Dropwise add thionyl chloride (SOCl₂) (1.5 eq). Stir at room temperature until gas evolution (SO₂ and HCl) ceases.

  • Concentration: Remove the solvent and excess SOCl₂ in vacuo to yield the crude imidazo[1,2-b]pyridazine-2-carbonyl chloride.

Expert Insight - Self-Validating In-Process Control: Acyl chlorides are notoriously difficult to monitor via standard Thin Layer Chromatography (TLC) because they hydrolyze on the silica gel, reverting to the starting carboxylic acid and yielding a false negative. To create a self-validating system, withdraw a 10 µL aliquot of the reaction mixture and quench it into 100 µL of anhydrous methanol containing triethylamine. This instantly converts the acid chloride into the stable methyl ester, which can be cleanly resolved on silica gel to confirm total consumption of the starting material.

Step 2: Downstream Nucleophilic Substitution
  • Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF) at 0°C.

  • Slowly add the desired nucleophile (e.g., hydrazine hydrate or a primary amine) to form the target pharmacophore (e.g., imidazo[1,2-b]pyridazine-2-carboxylic acid hydrazide)[2].

SynthesisWorkflow A Imidazo[1,2-b]pyridazine- 2-carboxylic acid B Thionyl Chloride (SOCl2) Solvent: DCM, Cat. DMF A->B Activation C Imidazo[1,2-b]pyridazine- 2-carbonyl chloride (CAS 914637-83-5) B->C Chlorination D Nucleophilic Addition (e.g., Hydrazine hydrate) C->D Intermediacy E Target Pharmacophores (e.g., Thiazolidin amides) D->E Downstream Synthesis

Figure 1: Synthetic workflow from imidazo[1,2-b]pyridazine-2-carboxylic acid to target amides.

Pharmacological Applications & Pathway Mechanics

The imidazo[1,2-b]pyridazine scaffold, accessed via the acyl chloride intermediate, is a privileged structure in targeted drug discovery.

TYK2 Allosteric Inhibition

Recent chemogenomic profiling has identified imidazo[1,2-b]pyridazine derivatives as highly potent,3[3]. Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site of the catalytic JH1 domain, these ligands bind selectively to the pseudokinase (JH2) domain. This allosteric binding stabilizes an autoinhibitory conformation, preventing the activation of the JH1 domain and subsequently halting the STAT phosphorylation cascade driven by pro-inflammatory cytokines (IL-12, IL-23)[3].

TYK2Pathway Cytokine Pro-inflammatory Cytokines (IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2_JH2 TYK2 Pseudokinase Domain (JH2) (Allosteric Site) Receptor->TYK2_JH2 Activates TYK2_JH1 TYK2 Kinase Domain (JH1) (Catalytic Site) TYK2_JH2->TYK2_JH1 Regulates STAT STAT Protein Phosphorylation TYK2_JH1->STAT Phosphorylates Transcription Immuno-inflammatory Gene Transcription STAT->Transcription Translocates Inhibitor Imidazo[1,2-b]pyridazine Ligand Inhibitor->TYK2_JH2 Allosteric Inhibition

Figure 2: TYK2 signaling pathway and allosteric inhibition by imidazo[1,2-b]pyridazine ligands.

CDK12/13 Covalent Inhibition

Furthermore, the imidazo[1,2-b]pyridazine scaffold has been successfully deployed in the design of4[4]. By exploiting the reactive nature of the core scaffold, researchers developed derivatives that form irreversible covalent bonds with the Cys1039 residue of CDK12, demonstrating profound anti-proliferative efficacy in Triple-Negative Breast Cancer (TNBC) models[4].

Thiazolidin Amides

In the realm of anti-inflammatory and antimicrobial drug discovery, the acid chloride is a critical precursor for synthesizing 2[2]. The convergence of these distinct pharmacophores into a single molecular framework intensifies the overall biological activity, providing a robust platform for hit-to-lead optimization[2].

References

  • Title: Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides Source: Der Pharma Chemica URL
  • Source: MedChemComm (RSC Publishing)
  • Title: Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 Source: PubMed / NIH URL
  • Title: 914637-85-7 | A2B Chem | Chemikart (Including properties for 914637-83-5)

Sources

Foundational

Pharmacophore Modeling and Synthetic Utility of Imidazo[1,2-b]pyridazine-2-carbonyl Chloride in Kinase Inhibitor Discovery

Executive Summary The imidazo[1,2-b]pyridazine nucleus is a "privileged scaffold" in modern medicinal chemistry, serving as the structural backbone for numerous highly potent protein kinase inhibitors. While the core sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyridazine nucleus is a "privileged scaffold" in modern medicinal chemistry, serving as the structural backbone for numerous highly potent protein kinase inhibitors. While the core scaffold provides critical interactions with the kinase hinge region, the functionalization of this core dictates target selectivity and pharmacokinetic viability. Imidazo[1,2-b]pyridazine-2-carbonyl chloride (CAS: 914637-83-5) emerges as a highly reactive, indispensable electrophilic building block. By enabling rapid, high-yielding amidation and esterification reactions, this intermediate allows medicinal chemists to systematically explore the C2 vector of the scaffold, generating vast libraries for 3D pharmacophore modeling and Structure-Activity Relationship (SAR) studies.

This technical guide explores the mechanistic rationale behind the scaffold's bioactivity, the computational modeling of its pharmacophore, and the self-validating synthetic protocols required to leverage the 2-carbonyl chloride intermediate effectively.

The Imidazo[1,2-b]pyridazine Privileged Scaffold

The imidazo[1,2-b]pyridazine system is a fused bicyclic heteroaromatic ring that mimics the purine base of ATP. This structural mimicry allows it to competitively bind to the ATP-binding pocket of various kinases, including Pim-1[1], Mps1 (TTK)[2], CLK1/4[3], and Haspin[4].

Structural Rationale for Kinase Inhibition

The bioactivity of this scaffold is not accidental; it is governed by strict spatial and electrostatic rules:

  • Hinge Binding (N1): The N1 nitrogen of the imidazo[1,2-b]pyridazine core acts as a critical hydrogen bond acceptor. In Pim-1 kinase, for instance, N1 forms a direct hydrogen bond with the backbone NH of Lys67[1].

  • Hydrophobic Packing (C3): Substitutions at the C3 position (often aryl or heteroaryl rings) project into a hydrophobic pocket, forming van der Waals interactions with residues like Pro123 and Pro125[1].

  • Solvent/Secondary Pocket Interaction (C6): The C6 position often requires a hydrogen-bond donor (such as an -NH- motif) to maximize potency. Replacing simple amines with morpholine at this position has been shown to drastically improve IC50 values by aligning electron-rich oxygen atoms as strong H-bond acceptors near the active site[4].

Pharmacophore Modeling: Mapping the 3D Chemical Space

To rationally design inhibitors, computational chemists employ a hierarchical multistage virtual screening approach. Docking millions of compounds is computationally prohibitive and prone to false positives. Instead, a Support Vector Machine (SVM) model is first used to filter out non-inhibitors based on 2D descriptors. Subsequently, 3D pharmacophore modeling acts as a rigid spatial filter[1].

Building the Hypothesis

Using algorithms like HipHop or HypoGen (Discovery Studio), a training set of highly active imidazo[1,2-b]pyridazine derivatives is aligned. The resulting pharmacophore model typically extracts four essential chemical features:

  • One Hydrogen-Bond Acceptor (Mapped to N1).

  • One Hydrogen-Bond Donor (Mapped to the C6-NH motif).

  • One Hydrophobic Aromatic Feature (Mapped to the C3 substituent).

  • A Vector for Diversity (Mapped to the C2 position).

Pharmacophore Core Imidazo[1,2-b]pyridazine Rigid Planar Scaffold N1 N1 Atom H-Bond Acceptor (Hinge Binder) Core->N1 C3 C3 Position Hydrophobic Motif (e.g., Aryl Ring) Core->C3 C6 C6 Position H-Bond Donor (e.g., -NH-) Core->C6 C2 C2 Carbonyl Diversity Vector (via Acyl Chloride) Core->C2

Caption: 3D Pharmacophore feature mapping of the imidazo[1,2-b]pyridazine scaffold.

Synthetic Utility: The Role of the 2-Carbonyl Chloride Intermediate

To computationally validate the C2 diversity vector, a physical library of compounds must be synthesized. While one could start with imidazo[1,2-b]pyridazine-2-carboxylic acid and use peptide coupling reagents (e.g., HATU, EDC), these reagents complicate purification in high-throughput parallel synthesis.

The Causality of Choice: By converting the carboxylic acid to imidazo[1,2-b]pyridazine-2-carbonyl chloride , chemists generate a highly reactive electrophile. This acyl chloride reacts spontaneously and cleanly with a vast array of primary and secondary amines, hydrazines, and thiazolidines in the presence of a simple base (like DIPEA), producing amides with high atom economy and minimal byproducts[5].

Synthesis Acid Imidazo[1,2-b]pyridazine- 2-carboxylic acid Activation Activation (SOCl2, neat) Reflux, 3h Acid->Activation AcylChloride Imidazo[1,2-b]pyridazine- 2-carbonyl chloride Activation->AcylChloride Coupling Amidation (R-NH2, DIPEA) Anhydrous THF/DCM AcylChloride->Coupling Library C2-Amide Library (Pharmacophore Screening) Coupling->Library

Caption: High-throughput library synthesis workflow utilizing the 2-carbonyl chloride intermediate.

Validated Experimental Protocols

To ensure scientific integrity, the synthesis of the library must be a self-validating system. Below is the optimized protocol for utilizing the 2-carbonyl chloride intermediate.

Expert Note on Literature Discrepancies: Some literature reports the formation of this specific acyl chloride using thionyl chloride in ethanol[5]. However, standard rigorous organic protocols dictate that alcoholic solvents will immediately react with the formed acyl chloride to yield an ethyl ester. Therefore, the protocol below mandates strictly anhydrous, non-nucleophilic conditions.

Step 1: Generation of Imidazo[1,2-b]pyridazine-2-carbonyl chloride
  • Reaction: Suspend imidazo[1,2-b]pyridazine-2-carboxylic acid (1.0 eq) in neat thionyl chloride (SOCl₂, 10.0 eq). Add a catalytic drop of anhydrous DMF to accelerate the formation of the Vilsmeier-Haack intermediate.

  • Conditions: Reflux the mixture under an inert argon atmosphere for 3 hours.

  • In-Process Control (IPC) & Validation: Take a 10 µL aliquot and quench it into 1 mL of anhydrous methanol containing triethylamine. Analyze via LC-MS. The complete disappearance of the carboxylic acid mass [M+H]+ and the appearance of the methyl ester mass confirms quantitative conversion to the acyl chloride.

  • Isolation: Concentrate the mixture in vacuo to remove excess SOCl₂. Co-evaporate twice with anhydrous toluene to remove residual HCl, yielding the crude imidazo[1,2-b]pyridazine-2-carbonyl chloride as a reactive solid.

Step 2: Parallel Amidation for Library Generation
  • Coupling: Dissolve the crude acyl chloride in anhydrous THF or DCM. Add the target amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quenching (Self-Validation): Before workup, add a small volume of water or methanol. This quenches any unreacted acyl chloride into the corresponding acid or ester, preventing false positives caused by the reactive acyl chloride covalently binding to proteins in downstream in vitro kinase assays.

  • Purification: Purify via preparative HPLC or silica gel chromatography to isolate the final C2-amide derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The application of pharmacophore modeling and the synthetic functionalization of the imidazo[1,2-b]pyridazine scaffold has yielded highly potent inhibitors across multiple kinase targets. The table below summarizes key quantitative data derived from these optimization campaigns.

Compound / DerivativeTarget KinaseKey Structural ModificationIC₅₀ (nM)Reference
Compound 27f Mps1 (TTK)6-position property-based optimization0.70[2]
Compound 21 HaspinC6 Morpholine substitution6.0[4]
Compound 20a CLK43,6-Disubstitution44.0[3]
Compound 20a DYRK1A3,6-Disubstitution50.0[3]
Compound 20a CLK13,6-Disubstitution82.0[3]
SGI-1776 Analog Pim-16-NH motif inclusionHighly Active[1]

Conclusion

The imidazo[1,2-b]pyridazine core remains a cornerstone in the development of targeted kinase inhibitors. By utilizing imidazo[1,2-b]pyridazine-2-carbonyl chloride as a highly reactive synthetic hub, researchers can bypass the inefficiencies of standard peptide coupling. This enables the rapid generation of diverse chemical libraries that perfectly complement 3D pharmacophore modeling workflows. The synergy between computational hypothesis generation (mapping the N1, C3, and C6 interactions) and efficient chemical execution at the C2 position accelerates the discovery of sub-nanomolar, highly selective therapeutics.

Sources

Exploratory

Electronic and Steric Topography of Imidazo[1,2-b]pyridazine-2-carbonyl chloride: A Technical Whitepaper on Reactivity and Kinase Scaffold Design

Executive Summary Imidazo[1,2-b]pyridazine is widely recognized as a privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the design of selective kinase inhibitors[1]. The functionalization of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-b]pyridazine is widely recognized as a privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the design of selective kinase inhibitors[1]. The functionalization of this core at the 2-position with a carbonyl chloride group yields Imidazo[1,2-b]pyridazine-2-carbonyl chloride , a highly reactive and versatile building block. This whitepaper dissects the electronic delocalization, steric constraints, and molecular orbital dynamics of this compound. By understanding its fundamental physicochemical properties, researchers can rationally design downstream amides and esters that exploit the unique binding modalities of the imidazo[1,2-b]pyridazine core in biological targets such as TAK1, ROCK2, and PI3K/mTOR[2][3][4].

Electronic Properties & Molecular Orbital Dynamics

The imidazo[1,2-b]pyridazine core is an electron-rich, fused bicyclic system consisting of an imidazole ring fused to a pyridazine ring. The presence of three nitrogen atoms (N1, N4, N5) creates a complex electronic landscape characterized by extensive π -electron delocalization[5].

When a carbonyl chloride group (-COCl) is introduced at the C2 position, it exerts profound electronic effects:

  • Inductive (-I) and Mesomeric (-M) Effects: The highly electronegative oxygen and chlorine atoms withdraw electron density from the bicyclic core. This reduces the overall electron density of the imidazole ring, stabilizing the molecule against oxidative degradation.

  • HOMO-LUMO Gap: Density Functional Theory (DFT) calculations on imidazo[1,2-b]pyridazine derivatives reveal a relatively low HOMO-LUMO energy gap (typically around 3.86 to 4.41 eV depending on substitutions), indicating high chemical reactivity and a strong propensity for charge transfer interactions[6][7]. The -COCl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, localizing it primarily on the carbonyl carbon, thereby making it a hard electrophile highly susceptible to nucleophilic attack.

Steric Topography & Conformational Analysis

Steric properties dictate both the chemical reactivity of the building block and the biological efficacy of the resulting drug candidates.

  • Planarity: The imidazo[1,2-b]pyridazine core is rigidly planar (dihedral angle ~0°). This flat topography is critical for its biological application, as it allows the scaffold to deeply intercalate into the narrow, ATP-binding hinge regions of kinases[4].

  • C2 vs. C3 Steric Hindrance: The C2 position, where the carbonyl chloride is located, projects outward from the bicyclic core with minimal steric clash from the adjacent bridgehead nitrogen or C3 protons. This unhindered trajectory ensures that nucleophiles can approach the Bürgi-Dunitz angle (~107°) with low steric activation energy. In contrast, substitutions at the C3 position are highly sensitive to steric bulk, which is often deliberately modulated in drug design to optimize kinase pocket interactions (e.g., in TAK1 inhibitors)[8].

Quantitative Physicochemical Parameters

To facilitate rational drug design, the core physicochemical properties of the scaffold are summarized below.

Table 1: Representative Electronic and Physicochemical Parameters of Imidazo[1,2-b]pyridazine Derivatives[6][7][8]

PropertyValue / CharacteristicImpact on Reactivity / Binding
HOMO-LUMO Gap ~3.86 - 4.41 eVIndicates high chemical reactivity and charge transfer capacity.
Dipole Moment Enhanced by 2-COClDirects nucleophilic attack trajectory; increases solvent interactions.
Electrophilicity High at C2 CarbonylDictates regiospecificity for rapid nucleophilic acyl substitution.
Planarity ~0° (Bicyclic core)Facilitates intercalation or flat binding in kinase hinge regions.
C3 Steric Hindrance Moderate to HighModulates interaction with target protein kinases (e.g., TAK1).

Reactivity & Synthetic Workflows

The primary utility of imidazo[1,2-b]pyridazine-2-carbonyl chloride lies in its role as a precursor for nucleophilic acyl substitution. It reacts rapidly with primary and secondary amines, alcohols, and thiols to form stable amides, esters, and thioesters, respectively. For instance, it is a critical intermediate in the synthesis of imidazo[1,2-b]pyridazine linked thiazolidin amides, which possess intensified biological activities[9].

Caption: Logical mapping of electronic and steric properties driving chemical reactivity.

Step-by-Step Protocol: Synthesis of Imidazo[1,2-b]pyridazine-2-carboxamides

Causality & Validation: This protocol utilizes thionyl chloride to generate the highly reactive acyl chloride in situ. The generation of gaseous byproducts (SO 2​ , HCl) drives the equilibrium forward and simplifies purification. The subsequent use of a non-nucleophilic base (Triethylamine) prevents the protonation of the incoming amine, ensuring the collapse of the tetrahedral intermediate into the desired amide[9].

  • Activation (Chlorination): Suspend imidazo[1,2-b]pyridazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl 2​ , 3.0 eq) dropwise at 0 °C under an inert argon atmosphere.

    • Scientific Rationale: Argon prevents the hydrolysis of the moisture-sensitive acyl chloride. The 0 °C temperature controls the exothermic nature of the initial complexation.

  • Reflux & Concentration: Heat the mixture to reflux for 3 hours. Monitor the consumption of the starting material via TLC. Once complete, concentrate the mixture in vacuo to remove excess SOCl 2​ and solvent.

    • Scientific Rationale: Complete removal of SOCl 2​ is critical to prevent competitive side reactions with the amine in the subsequent step.

  • Nucleophilic Addition: Dissolve the crude imidazo[1,2-b]pyridazine-2-carbonyl chloride in anhydrous THF. Add the desired amine (1.2 eq) and triethylamine (TEA, 2.0 eq) at 0 °C.

    • Scientific Rationale: TEA acts as an acid scavenger, neutralizing the HCl generated during the reaction. THF provides a polar aprotic environment that stabilizes the transition state without solvolyzing the acid chloride.

  • Workup & Isolation: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench with saturated aqueous NaHCO 3​ , extract with ethyl acetate, dry over anhydrous Na 2​ SO 4​ , and purify via silica gel chromatography.

    • Scientific Rationale: NaHCO 3​ neutralizes residual acid. Silica gel chromatography effectively isolates the pure amide from unreacted amine and baseline impurities.

Caption: Step-by-step synthetic workflow for nucleophilic acyl substitution.

Applications in Drug Discovery

The derivatives synthesized from imidazo[1,2-b]pyridazine-2-carbonyl chloride are highly sought after in oncology and fibrotic disease research.

  • Kinase Inhibition: The planar nature of the imidazo[1,2-b]pyridazine core allows it to act as a hinge-binding bidentate ligand. For example, in ROCK2 inhibitors, the core occupies the hydrophobic tunnel of the ATP-binding site, forming critical hydrogen bonds with residues like Glu170 and Met172[4].

  • Steric Tuning for Selectivity: By modifying the amides derived from the 2-carbonyl chloride, or by introducing bulky groups at the C3 or C6 positions (e.g., morpholine or piperazine rings), medicinal chemists can fine-tune the steric bulk to achieve exquisite selectivity against specific kinases like TAK1 (implicated in multiple myeloma)[3][8] or PI3K/mTOR (implicated in pulmonary fibrosis)[2].

Conclusion

Imidazo[1,2-b]pyridazine-2-carbonyl chloride is a cornerstone reagent in heterocyclic medicinal chemistry. Its unique combination of a highly delocalized, planar electron-rich core with a sterically accessible, strongly electrophilic acyl chloride group makes it an ideal building block. By leveraging its predictable reactivity and optimal steric topography, researchers can efficiently synthesize complex, biologically active libraries targeted at challenging kinase domains.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. National Library of Medicine (NIH). Available at:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications. Available at:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at:[Link]

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. Available at:[Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. Available at:[Link]

  • Molecular, vibrational (FT-IR and FT-Raman), NMR and UV spectral analysis of imidazo[1,2-b]pyridazine using experimental and DFT calculations. Chemical Physics Letters. Available at:[Link]

  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of N-Substituted Imidazo[1,2-b]pyridazine-2-carboxamides

A Detailed Guide to the Coupling of Imidazo[1,2-b]pyridazine-2-carbonyl Chloride with Primary Amines Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine ring system is a p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Detailed Guide to the Coupling of Imidazo[1,2-b]pyridazine-2-carbonyl Chloride with Primary Amines

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties have led to its incorporation into molecules targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[1][2] The development of kinase inhibitors, such as the successful drug Ponatinib, has sparked a resurgence of interest in this heterocyclic nucleus, driving further exploration of its therapeutic potential.[1]

The functionalization of the imidazo[1,2-b]pyridazine core is critical for modulating its pharmacological activity. One of the most robust and versatile methods for introducing diversity is through the formation of an amide bond at the C-2 position. This is typically achieved by coupling Imidazo[1,2-b]pyridazine-2-carbonyl chloride, a highly reactive acyl chloride, with a diverse range of primary amines. This application note provides a comprehensive, field-proven protocol for this essential transformation, grounded in the principles of nucleophilic acyl substitution. We will delve into the mechanistic underpinnings, provide a detailed step-by-step procedure, and offer insights into reaction monitoring, purification, and troubleshooting.

Reaction Principle: Nucleophilic Addition-Elimination

The coupling of an acyl chloride with a primary amine is a classic example of a nucleophilic addition-elimination reaction.[3][4] The reaction's efficiency stems from the high electrophilicity of the carbonyl carbon in the acyl chloride.

Causality of Reactivity:

  • Electrophilic Carbonyl Carbon: The carbon atom of the carbonyl group (-COCl) is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms strongly pull electron density away from the carbon, inducing a significant partial positive charge (δ+).[4][5] This makes the carbon atom a prime target for nucleophilic attack.

  • Nucleophilic Amine: The primary amine possesses a lone pair of electrons on its nitrogen atom, making it an effective nucleophile.[5] This lone pair initiates the attack on the electron-deficient carbonyl carbon.

The reaction proceeds in two main stages:

  • Addition: The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[6][7]

  • Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or excess primary amine, then deprotonates the nitrogen to yield the neutral amide product and an ammonium salt byproduct.[7][8]

Nucleophilic_Addition_Elimination Figure 1: Mechanism of Amide Formation Acyl_Chloride Imidazo[1,2-b]pyridazine -2-carbonyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate 1. Nucleophilic Attack (Addition) Amine Primary Amine (R-NH₂) Amide N-Substituted Amide Tetrahedral_Intermediate->Amide 2. Elimination of Cl⁻ & Deprotonation Salt Triethylammonium Chloride

Figure 1: Mechanism of Amide Formation

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an N-substituted imidazo[1,2-b]pyridazine-2-carboxamide on a 0.5 mmol scale. Adjustments may be necessary based on the specific properties of the primary amine used.

Materials and Reagents
Reagent/MaterialTypical SpecificationsPurpose
Imidazo[1,2-b]pyridazine-2-carbonyl chloride1.0 equiv.Electrophile
Primary Amine (R-NH₂)1.0 - 1.1 equiv.Nucleophile
Triethylamine (TEA) or DIEA1.5 equiv.Non-nucleophilic base to neutralize HCl byproduct
Dichloromethane (DCM)Anhydrous, Reagent GradeReaction Solvent
Water (Deionized)-Quenching agent
1 M Hydrochloric Acid (HCl)AqueousWork-up: Remove excess base and amine
Saturated Sodium Bicarbonate (NaHCO₃)AqueousWork-up: Neutralize excess acid
BrineSaturated Aqueous NaClWork-up: Remove residual water
Anhydrous Magnesium Sulfate (MgSO₄)-Drying agent
Round-bottom flask, stir bar, septa, N₂ balloon-Reaction Apparatus
Silica Gel60 Å, 230-400 meshStationary phase for column chromatography
Step-by-Step Procedure

A. Reaction Setup

  • To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equiv.).

  • Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Add triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5 equiv.) to the solution. The use of a non-nucleophilic base is crucial to prevent it from competing with the primary amine for the acyl chloride.[9]

  • Cool the reaction mixture to 0 °C using an ice-water bath. This is essential to control the initial exothermic reaction between the highly reactive acyl chloride and the amine.[10]

B. Reaction Execution 5. In a separate, dry vial, dissolve the Imidazo[1,2-b]pyridazine-2-carbonyl chloride (1.0 equiv.) in a minimal amount of anhydrous DCM. 6. Slowly add the acyl chloride solution dropwise to the cooled, stirred amine solution over 5-10 minutes. A white precipitate, triethylammonium chloride, will likely form immediately.[10] 7. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 8. Stir the reaction for 2-16 hours.

C. Reaction Monitoring 9. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture against the starting amine and acyl chloride (if stable enough). The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates reaction progression.
  • LC-MS: Provides definitive confirmation of product formation by identifying its mass-to-charge ratio (m/z).

D. Work-up and Extraction 10. Once the reaction is complete, quench the mixture by adding deionized water. 11. Transfer the mixture to a separatory funnel. 12. Wash the organic layer sequentially with:

  • 1 M HCl (to remove excess TEA and any unreacted primary amine).
  • Saturated aqueous NaHCO₃ (to neutralize any remaining HCl).
  • Brine (to remove the bulk of the water from the organic layer).[10]
  • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

E. Purification 15. Purify the crude amide by flash column chromatography on silica gel.[10] A solvent system such as ethyl acetate/hexanes or DCM/methanol is typically effective. The optimal eluent will depend on the polarity of the specific product and should be determined by TLC analysis. 16. Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an effective purification method.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: General Experimental Workflow start Start setup 1. Dissolve Amine & Base in Anhydrous DCM start->setup cool 2. Cool to 0 °C setup->cool add 3. Add Acyl Chloride Solution Dropwise cool->add react 4. Stir at RT (2-16h) add->react monitor 5. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Quench, Wash, Extract) monitor->workup Reaction Complete dry 7. Dry & Concentrate workup->dry purify 8. Purify (Chromatography or Recrystallization) dry->purify product Pure Amide Product purify->product

Figure 2: General Experimental Workflow

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield 1. Inactive acyl chloride (hydrolyzed).2. Poor quality/wet reagents or solvent.1. Use freshly prepared or purchased acyl chloride.[10]2. Ensure all glassware is oven-dried and solvents are anhydrous. Run under an inert atmosphere (N₂ or Ar).
Incomplete Reaction 1. Insufficient reaction time.2. Sterically hindered amine.1. Allow the reaction to stir for a longer period (up to 24h).2. Gently heat the reaction mixture (e.g., to 40 °C). Consider a different coupling agent if the issue persists.
Multiple Byproducts 1. Reaction run at too high a temperature.2. Diacylation of the primary amine.1. Maintain cooling during addition and control the temperature.2. Use a slight excess of the amine (1.1 equiv.) to disfavor the second acylation.
Difficult Purification Product and starting material have similar polarity.1. If the unreacted amine is the issue, ensure the 1 M HCl wash was effective. An ion-exchange column could also be used.[11]2. Optimize the chromatography solvent system using multiple TLC trials.

Safety Precautions

  • Acyl Chlorides: Are highly reactive and moisture-sensitive. They react with water to release corrosive hydrogen chloride (HCl) gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle exclusively in a fume hood.

  • Bases: Triethylamine and DIEA are corrosive and have strong odors. Handle with care in a fume hood.

  • Exothermic Reaction: The initial reaction can be vigorous.[10] Always cool the amine solution before adding the acyl chloride and perform the addition slowly.

References

  • Vertex AI Search. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
  • Satyanarayana, B., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(16), 1-8.
  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
  • A-Level Chemistry. (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines).
  • Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide.
  • BYJU'S. (2022, February 18). Nucleophilic Acyl Substitution.
  • BenchChem. (2026, February 15). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives.
  • StudyMind. (2024, October 26). Nucleophilic Addition–Elimination (AQA A Level Chemistry): Revision Note.
  • ResearchGate. (2021, September). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Reddit. (2025, July 3). Acyl Chloride and Primary Amine Reactions. r/OrganicChemistry.
  • ACS Publications. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
  • Clark, J. (n.d.). Reactions of acyl chlorides with ammonia and primary amines. Chemguide.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • ResearchGate. (n.d.). Synthesis of Imidazo[1,2‐ b ]pyridazine Scaffold Based Amide Derivatives as Potential Inhibitors for Bacterial Activity.
  • Save My Exams. (2025, June 23). Acyl Chlorides - A Level Chemistry Revision Notes.
  • ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/Chempros.

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Application

The LYNCHPIN of Kinase Inhibition: A Guide to Imidazo[1,2-b]pyridazine-2-carbonyl Chloride in Drug Synthesis

Introduction: The Privileged Scaffold in Modern Oncology The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Modern Oncology

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1][2] Its unique electronic and structural properties make it an ideal foundation for the design of highly selective and potent kinase inhibitors. Kinases, the enzymes that catalyze the transfer of phosphate groups, are central players in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecules that can modulate kinase activity is a cornerstone of modern drug discovery.[3]

This application note provides an in-depth guide to the use of a key building block derived from this scaffold: Imidazo[1,2-b]pyridazine-2-carbonyl chloride . This highly reactive intermediate serves as a versatile handle for introducing the imidazo[1,2-b]pyridazine moiety into a target molecule, most commonly through the formation of a stable amide bond. We will explore the synthesis of this crucial reagent, detail its application in the synthesis of kinase inhibitors, and provide a specific, field-tested protocol for the preparation of a world-renowned anti-leukemia agent.

Chemical Profile and Handling of Imidazo[1,2-b]pyridazine-2-carbonyl Chloride

Imidazo[1,2-b]pyridazine-2-carbonyl chloride is a reactive acyl chloride. Its utility stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles such as amines. However, this reactivity also necessitates careful handling to prevent hydrolysis.

PropertyValue
Molecular Formula C₈H₄ClN₃O
Molecular Weight 193.59 g/mol
Appearance Expected to be a solid
Reactivity Highly reactive towards nucleophiles, particularly water and amines.
Storage Store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Core Synthetic Protocols

Protocol 1: Synthesis of Imidazo[1,2-b]pyridazine-2-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[4][5]

Reaction Scheme:

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazo[1,2-b]pyridazine-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂) (3.0-5.0 eq) to the flask. A solvent such as toluene or dichloromethane (DCM) can be used, or the reaction can be run neat.[6][7]

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 50-70 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[6]

  • Work-up: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude imidazo[1,2-b]pyridazine-2-carbonyl chloride can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The high reactivity of the acyl chloride with moisture necessitates the exclusion of atmospheric water to prevent hydrolysis back to the carboxylic acid.[4]

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and can also serve as the reaction solvent.

  • Reflux: Heating the reaction mixture increases the reaction rate, ensuring a complete conversion in a reasonable timeframe.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Imidazo[1,2-b]pyridazine-2-carboxylic acid add_socl2 Add Thionyl Chloride start->add_socl2 reflux Heat to Reflux (2-4h) add_socl2->reflux remove_excess Remove Excess SOCl₂ (in vacuo) reflux->remove_excess product Imidazo[1,2-b]pyridazine-2-carbonyl chloride remove_excess->product

Imidazo[1,2-b]pyridazine-2-carbonyl chloride + R-NH₂ + Base → Imidazo[1,2-b]pyridazine-2-carboxamide + Base·HCl

3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl chloride + 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline + Base → Ponatinib + Base·HCl

Caption: Key amidation step in Ponatinib synthesis.

Mechanism of Action and Targeted Signaling Pathway

Ponatinib is a potent inhibitor of the BCR-ABL tyrosine kinase. I[8]n CML, a chromosomal translocation leads to the formation of the BCR-ABL fusion gene, which produces a constitutively active tyrosine kinase. T[9]his aberrant kinase drives uncontrolled cell proliferation and survival by activating multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.

[2][10]Ponatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of its downstream substrates and thereby inhibiting the pro-survival signals. A[10][11] key feature of ponatinib is its ability to inhibit the T315I "gatekeeper" mutation, which confers resistance to many other BCR-ABL inhibitors.

[12]BCR-ABL Signaling Pathway:

G cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK_STAT JAK/STAT BCR_ABL->JAK_STAT RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Increased Cell Proliferation RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Decreased Apoptosis (Increased Survival) AKT->Survival mTOR->Proliferation JAK_STAT->Survival Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits

Caption: Ponatinib inhibits the BCR-ABL signaling pathway.

Conclusion

Imidazo[1,2-b]pyridazine-2-carbonyl chloride is a powerful and versatile building block for the synthesis of kinase inhibitors. Its facile preparation from the corresponding carboxylic acid and its efficient reactivity in amidation reactions make it an invaluable tool for medicinal chemists. The successful application of this building block in the synthesis of ponatinib underscores its importance in the development of life-saving therapeutics. The protocols and insights provided herein are intended to equip researchers with the knowledge to confidently and effectively utilize this key intermediate in their own drug discovery endeavors.

References

  • ICLUSIG® (ponatinib) Mechanism of Action. Takeda Oncology. (URL: [Link])

  • O'Hare T, Shakespeare WC, Zhu X, et al. AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell. 2009;16(5):401-412. (URL: [Link])

  • What is the mechanism of Ponatinib Hydrochloride? Patsnap Synapse. (URL: [Link])

  • Ponatinib Hydrochloride. Liv Hospital. (URL: [Link])

  • Garrido, A., Vera, G., Delaye, P. O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. (URL: [Link])

  • De Luca, L. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. (URL: [Link])

  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Molecules. (URL: [Link])

  • Schematic representation of BCR-ABL pathway. ResearchGate. (URL: [Link])

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  • Processes for making ponatinib and intermediates thereof.
  • K. Ravindranath, Y. Suneel Kumar, G. Krishnaiah, K. Ramakrishna, P. K. Dubey. Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 2015, 7(1):159-165. (URL: [Link])

  • Synthesis method of ponatinib.
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  • IMPROVED PROCESS FOR PREPARATION OF PONATINIB HYDROCHLORIDE. Technical Disclosure Commons. (URL: [Link])

  • Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells. Future Medicinal Chemistry. (URL: [Link])

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. (URL: [Link])

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. (URL: [Link])

  • Synthesis of 2-pyrazine carboxylic acid chloride. PrepChem. (URL: [Link])

  • Method for producing acid chlorides.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. (URL: [Link])

  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. (URL: [Link])

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  • A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
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Method

Application Notes &amp; Protocols: Synthesis of Novel Heterocyclic Compounds Using Imidazo[1,2-b]pyridazine-2-carbonyl Chloride

Authored by: Gemini, Senior Application Scientist Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Structure in Modern Drug Discovery The imidazo[1,2-b]pyridazine ring system represents a class of fused...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Structure in Modern Drug Discovery

The imidazo[1,2-b]pyridazine ring system represents a class of fused heterocyclic scaffolds that has garnered significant attention in medicinal chemistry.[1] Its unique structural and electronic properties have made it a "privileged structure," forming the core of numerous biologically active molecules. Derivatives have shown a remarkable breadth of therapeutic potential, including applications as potent kinase inhibitors for cancer therapy (e.g., ponatinib), anti-inflammatory agents, and antivirals.[1][2][3] The versatility of this scaffold allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5]

This guide focuses on a key reactive intermediate: Imidazo[1,2-b]pyridazine-2-carbonyl chloride . This acyl chloride is a powerful and versatile building block, enabling chemists to readily introduce the imidazo[1,2-b]pyridazine moiety into a wide array of molecular architectures through the formation of stable amide, ester, and other covalent linkages. Its high reactivity makes it an ideal starting point for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug development programs.

This document provides detailed, field-proven protocols for the synthesis of the acyl chloride and its subsequent use in the preparation of novel amide and ester derivatives, complete with mechanistic insights and practical considerations for success.

Part 1: Preparation of the Key Intermediate: Imidazo[1,2-b]pyridazine-2-carbonyl chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation that dramatically increases the electrophilicity of the carbonyl carbon. This "activation" step is crucial for subsequent reactions with a wide range of nucleophiles. The most common and effective method for this conversion is the use of thionyl chloride (SOCl₂).[6][7]

Mechanism Insight: The reaction proceeds by the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the intermediate and elimination of sulfur dioxide and a chloride ion, forming a highly reactive chlorosulfite intermediate. The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes to stable gaseous byproducts (SO₂ and HCl), driving the reaction to completion.[7]

G cluster_0 Synthesis of Acyl Chloride start Imidazo[1,2-b]pyridazine- 2-carboxylic acid reagent + SOCl₂ (Thionyl Chloride) (or Oxalyl Chloride) start->reagent Reflux product Imidazo[1,2-b]pyridazine- 2-carbonyl chloride reagent->product byproducts Byproducts: SO₂ (gas) HCl (gas) product->byproducts G cluster_1 General Amide Synthesis acyl_chloride Imidazo[1,2-b]pyridazine- 2-carbonyl chloride product Novel Imidazo[1,2-b]pyridazine Amide Derivative acyl_chloride->product amine Primary or Secondary Amine (R₁R₂NH) amine->product base Non-nucleophilic Base (e.g., Triethylamine) byproduct Base·HCl Salt base->byproduct

Caption: General reaction scheme for amide synthesis.

Protocol 2: General Procedure for the Synthesis of Imidazo[1,2-b]pyridazine Amides

This protocol provides a general method for coupling the acyl chloride with a variety of primary and secondary amines.

Materials:

  • Imidazo[1,2-b]pyridazine-2-carbonyl chloride (1.0 equiv)

  • Primary or secondary amine (1.0-1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Standard work-up and purification reagents (water, 1M HCl, sat. NaHCO₃, brine, MgSO₄/Na₂SO₄, silica gel)

G cluster_workflow Amide Synthesis & Purification Workflow setup 1. Dissolve Amine & Base in Anhydrous DCM cool 2. Cool to 0 °C (Ice Bath) setup->cool add 3. Add Acyl Chloride Solution Dropwise cool->add react 4. Warm to RT Stir 1-16h (Monitor by TLC/LC-MS) add->react quench 5. Quench Reaction (e.g., with water) react->quench workup 6. Liquid-Liquid Extraction (Wash with 1M HCl, sat. NaHCO₃, Brine) quench->workup dry 7. Dry Organic Layer (Na₂SO₄ or MgSO₄) & Filter workup->dry concentrate 8. Concentrate (Rotary Evaporator) dry->concentrate purify 9. Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify final Pure Amide Product purify->final

Caption: General experimental workflow for amide synthesis.

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere (N₂ or Ar) flask, add the amine (1.0 equiv) and dissolve in anhydrous DCM (to a concentration of 0.1-0.5 M). Add the base (TEA or DIPEA, 1.5 equiv). [8]2. Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical for controlling the exothermic nature of the reaction. []3. Acyl Chloride Addition: Dissolve the crude Imidazo[1,2-b]pyridazine-2-carbonyl chloride (1.0 equiv) in a small amount of anhydrous DCM and add it dropwise to the cold amine solution over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the consumption of the starting material by an appropriate technique (e.g., TLC or LC-MS). [8]5. Quenching: Once the reaction is complete, quench by adding deionized water or a saturated aqueous NaHCO₃ solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine. [8]7. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, DCM/Methanol).

Data Presentation:

Amine TypeBase (equiv)Temp (°C)Time (h)Typical Yield (%)Notes
Aliphatic PrimaryTEA (1.5)0 to RT1-480-95%Generally fast and high-yielding reactions.
Aliphatic SecondaryDIPEA (1.5)0 to RT2-875-90%Can be slightly slower due to steric hindrance.
Aromatic (Aniline)TEA (2.0)0 to RT8-1660-85%Less nucleophilic; may require longer reaction times.
Hindered AmineDIPEA (2.0)RT to 4012-2440-70%May require gentle heating and a less-hindered base.

Part 3: Application in Ester Synthesis

The reaction of Imidazo[1,2-b]pyridazine-2-carbonyl chloride with alcohols provides a direct and irreversible route to ester derivatives. [7]This method is often preferred over Fischer esterification due to its milder conditions and non-reversible nature. [10]

G cluster_2 General Ester Synthesis acyl_chloride Imidazo[1,2-b]pyridazine- 2-carbonyl chloride product Novel Imidazo[1,2-b]pyridazine Ester Derivative acyl_chloride->product alcohol Primary or Secondary Alcohol (R-OH) alcohol->product base Base (e.g., Pyridine or TEA) byproduct Base·HCl Salt base->byproduct

Caption: General reaction scheme for ester synthesis.

Protocol 3: General Procedure for the Synthesis of Imidazo[1,2-b]pyridazine Esters

This protocol provides a general method for the esterification of alcohols using the acyl chloride.

Materials:

  • Imidazo[1,2-b]pyridazine-2-carbonyl chloride (1.0 equiv)

  • Primary or secondary alcohol (1.1-1.5 equiv)

  • Pyridine or Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) [11]* Nitrogen or Argon atmosphere

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere flask, add the alcohol (1.2 equiv) and dissolve in anhydrous DCM. Add the base (Pyridine or TEA, 1.5 equiv).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add a solution of Imidazo[1,2-b]pyridazine-2-carbonyl chloride (1.0 equiv) in anhydrous DCM dropwise to the cold alcohol solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: The work-up and purification procedure is analogous to that described in Protocol 2 for amide synthesis.

Causality & Trustworthiness:

  • Why use a base? The reaction generates HCl, which must be neutralized by a base like pyridine or TEA to prevent side reactions and drive the equilibrium towards the product. [12]* Choice of Alcohol: Primary alcohols react more readily than secondary alcohols. Tertiary alcohols are generally poor nucleophiles for this reaction and may undergo elimination.

  • Solvent Choice: Aprotic, non-nucleophilic solvents are essential to prevent reaction with the solvent. [11]

References

  • BenchChem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
  • Chen, F. E., & Carrow, B. P. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Omega.
  • Chemtronics. (2026, February 15). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica.
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides | Request PDF.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from University of Huddersfield Research Portal.
  • Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?.
  • Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
  • ACS Publications. (2025, May 14). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors | Journal of Medicinal Chemistry.
  • Pearson. (n.d.). Show how you would synthesize the following esters from appropriate acyl chlorides and alcohols. (a) ethyl propionate (b) phenyl 3-methylhexanoate.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • Liu, X., et al. (2026, January 1). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine.
  • Xia, M., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed.
  • PMC. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
  • European Patent Office. (2013, September 12). IMIDAZO[1,2-B]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND USES THEREOF.
  • ACS Publications. (2015, January 27). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity | Journal of Medicinal Chemistry.
  • ResearchGate. (2021, September). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • PMC. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Sci-Hub. (1989). Condensed pyridazines. VII. Reaction of 7-(methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine with nucleophiles.
  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
  • ACS Publications. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.

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Application

Amide bond formation reactions with Imidazo[1,2-b]pyridazine-2-carbonyl chloride

An Application Guide to Amide Bond Formation with Imidazo[1,2-b]pyridazine-2-carbonyl chloride Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold The...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amide Bond Formation with Imidazo[1,2-b]pyridazine-2-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[1][2] This versatile heterocyclic system is a cornerstone in the development of novel therapeutics, most notably demonstrated by the successful kinase inhibitor, Ponatinib.[1] The strategic functionalization of this scaffold is paramount for modulating pharmacological activity, and the formation of an amide bond at the C2-position represents a robust and frequently employed strategy. This linkage allows for the systematic exploration of chemical space, leading to the discovery of potent inhibitors for various enzymes, including kinases and phosphoinositide 3-kinases (PI3K).[3][4][5][6]

Imidazo[1,2-b]pyridazine-2-carbonyl chloride is a highly reactive and valuable intermediate that serves as a direct precursor to a diverse range of C2-carboxamides.[7] This guide provides a comprehensive overview of the core chemical principles, detailed experimental protocols, and practical troubleshooting advice for successfully synthesizing imidazo[1,2-b]pyridazine-2-carboxamides.

Core Mechanistic Principles: Acyl Chloride-Mediated Amidation

The reaction between an acyl chloride and a primary or secondary amine is a classic example of nucleophilic acyl substitution. The high reactivity of the acyl chloride is driven by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, rendering the carbonyl carbon highly electrophilic. The amine's lone pair of electrons initiates a nucleophilic attack on this carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the chloride ion, a stable leaving group, to form the thermodynamically stable amide bond.[8][9]

This transformation is typically conducted in the presence of a non-nucleophilic base. The base serves two critical functions:

  • Neutralization: It scavenges the hydrogen chloride (HCl) byproduct generated during the reaction.[10][11] Failure to neutralize this acid would lead to the protonation of the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.

  • Equilibrium Shift: By consuming a product (HCl), the base drives the reaction equilibrium towards the formation of the amide, ensuring high conversion.[11]

This general procedure, often referred to as the Schotten-Baumann reaction , is exceptionally reliable for generating amides and is widely applied in both laboratory and industrial synthesis.[12][13][14]

Workflow for Acyl Chloride Preparation

The requisite Imidazo[1,2-b]pyridazine-2-carbonyl chloride is not typically commercially available and must be prepared fresh from its corresponding carboxylic acid. This is a standard transformation accomplished using common chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] The acid itself can be synthesized from commercially available pyridazine precursors.[7]

G cluster_0 Synthesis of Starting Material A Imidazo[1,2-b]pyridazine- 2-carboxylic acid B Imidazo[1,2-b]pyridazine- 2-carbonyl chloride A->B  SOCl₂ or (COCl)₂  cat. DMF, DCM D Target Amide Product B->D  Amine (R-NH₂)  Base (e.g., TEA)  Aprotic Solvent (DCM/THF) C Amine (R-NH₂) C->D

Caption: Synthesis of the acyl chloride intermediate.

Detailed Experimental Protocol: General Amide Coupling

This protocol provides a robust, general procedure for the coupling of Imidazo[1,2-b]pyridazine-2-carbonyl chloride with a range of primary and secondary amines.

Materials & Equipment:

  • Reagents: Imidazo[1,2-b]pyridazine-2-carbonyl chloride, desired primary or secondary amine, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dichloromethane (DCM) or tetrahydrofuran (THF, anhydrous), deionized water, 1 M HCl, saturated aqueous NaHCO₃, saturated aqueous NaCl (brine).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, nitrogen or argon line (optional, but recommended), rotary evaporator, standard glassware for extraction, silica gel for chromatography.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the amine (1.0 equivalent) and dissolve it in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add triethylamine (1.2-1.5 equivalents). The slight excess ensures complete neutralization of the HCl byproduct.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is a critical step to control the reaction's exothermicity and minimize potential side reactions from the highly reactive acyl chloride.

  • Acyl Chloride Addition: Dissolve the Imidazo[1,2-b]pyridazine-2-carbonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes. A white precipitate of triethylammonium chloride will typically form immediately.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).[7]

  • Aqueous Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any remaining acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol gradients) or by recrystallization from a suitable solvent like ethanol to yield the pure amide product.[7][15]

G cluster_1 Experimental Workflow start Dissolve Amine & Base in Anhydrous Solvent cool Cool to 0 °C (Ice Bath) start->cool add Slow, Dropwise Addition of Acyl Chloride Solution cool->add react Warm to RT Stir & Monitor by TLC add->react workup Aqueous Work-up (Wash with H₂O, Acid, Base, Brine) react->workup purify Dry, Concentrate & Purify (Chromatography/ Recrystallization) workup->purify product Pure Amide Product purify->product

Caption: Step-by-step experimental workflow.

Protocol Optimization & Scope

The reactivity of the amine substrate dictates the optimal reaction conditions. The following table summarizes key adjustments for different amine classes.

Amine TypeRecommended BaseSolventTemperature (°C)Typical Time (h)Key Considerations
Primary Aliphatic TEA / DIPEADCM / THF0 to RT1-4Highly reactive; maintain low temperature during addition to prevent di-acylation or side reactions.
Secondary Aliphatic TEA / DIPEADCM / THF0 to RT2-8Slightly less reactive than primary amines due to steric hindrance. Reaction may require longer time.
Primary Aromatic DIPEA / PyridineTHF / DMFRT to 406-16Less nucleophilic. May require gentle heating and a stronger base or a solvent like DMF to improve solubility.
Secondary Aromatic DIPEA / PyridineDMFRT to 5012-24Least reactive due to electronic and steric effects. Elevated temperature is often necessary.

Troubleshooting Guide

ObservationPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Acyl chloride has hydrolyzed due to moisture. 2. Insufficient base to neutralize HCl. 3. Amine is poorly nucleophilic (e.g., highly electron-deficient aniline).1. Use freshly prepared acyl chloride and anhydrous solvents. 2. Increase the equivalents of base to 1.5-2.0. 3. Increase reaction temperature, use a more polar solvent (DMF), or switch to a stronger, non-nucleophilic base.
Multiple Spots on TLC 1. Hydrolysis of acyl chloride back to the carboxylic acid. 2. Di-acylation if amine contains another nucleophilic site. 3. Reaction with the base (e.g., pyridine can sometimes form a reactive acylpyridinium salt).[11]1. Ensure strictly anhydrous conditions. 2. Use protecting groups for other nucleophilic functional groups. 3. Use a non-nucleophilic base like DIPEA. Ensure slow addition at 0 °C.
Product is Difficult to Purify 1. Product co-elutes with starting material or byproducts. 2. Presence of triethylammonium salts in the crude product.1. Optimize the chromatography solvent system; a shallow gradient can improve separation. Consider recrystallization as an alternative. 2. Ensure the aqueous work-up is thorough to remove all water-soluble salts before concentration.

Conclusion

Imidazo[1,2-b]pyridazine-2-carbonyl chloride is a powerful and efficient chemical tool for the synthesis of C2-carboxamides. The protocol described herein, based on the principles of the Schotten-Baumann reaction, is a reliable method for generating extensive libraries of imidazo[1,2-b]pyridazine derivatives. By understanding the underlying mechanism and carefully controlling reaction parameters such as temperature and stoichiometry, researchers in drug development can readily access novel chemical entities for biological screening, accelerating the discovery of next-generation therapeutics.

References

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  • RSC Publishing. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Available at: [Link]

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Method

Scale-Up Synthesis of Imidazo[1,2-b]pyridazine-2-carbonyl chloride: An Application Note

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, in-depth guide for the scale-up synthesis of Imidazo[1,2-b]pyridazine-2-carbonyl chloride, a critical build...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the scale-up synthesis of Imidazo[1,2-b]pyridazine-2-carbonyl chloride, a critical building block in the development of novel therapeutics. The protocol herein is designed for robustness and safety, addressing the specific challenges associated with large-scale chemical synthesis. This guide moves beyond a simple recitation of steps, offering a rationale for experimental choices and emphasizing self-validating systems to ensure scientific integrity.

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Derivatives of this core structure have shown promise as kinase inhibitors, anti-infective agents, and central nervous system modulators.[1][3][4] The conversion of the corresponding carboxylic acid to the highly reactive acyl chloride, Imidazo[1,2-b]pyridazine-2-carbonyl chloride, is a pivotal step that unlocks a wide array of subsequent chemical transformations, enabling the synthesis of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.[5][6]

While the laboratory-scale synthesis of acyl chlorides from carboxylic acids is a well-established transformation, scaling up this process presents significant challenges.[7][8] These include managing the exothermic nature of the reaction, ensuring efficient removal of gaseous byproducts, and handling hazardous reagents like thionyl chloride (SOCl₂) on a larger scale.[9][10] This application note details a validated protocol for the multi-gram synthesis of Imidazo[1,2-b]pyridazine-2-carbonyl chloride, with a focus on safety, efficiency, and product purity.

Reaction Scheme

The synthesis proceeds via the reaction of Imidazo[1,2-b]pyridazine-2-carboxylic acid with thionyl chloride. The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[11] Subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the desired acyl chloride, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.[12]

Reaction_Scheme cluster_reactants Reactants cluster_products Products Reactant Imidazo[1,2-b]pyridazine-2-carboxylic acid Product Imidazo[1,2-b]pyridazine-2-carbonyl chloride Reactant->Product Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Product Byproduct1 Sulfur Dioxide (SO₂) Byproduct2 Hydrogen Chloride (HCl)

Caption: Overall reaction for the synthesis of the target compound.

Quantitative Data Summary

ParameterValueUnitsNotes
Starting Material1.0eqImidazo[1,2-b]pyridazine-2-carboxylic acid
Reagent3.0 - 5.0eqThionyl Chloride (SOCl₂)
SolventAnhydrous Toluene-5-10 mL per gram of starting material
CatalystN,N-Dimethylformamide (DMF)catalytic1-2 drops per 10 mmol of starting material
Reaction Temperature70-80°C
Reaction Time2-4hoursMonitored by TLC or disappearance of starting material
Expected Yield85-95%

Detailed Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Heating mantle with a temperature controller.

  • Inert atmosphere setup (e.g., nitrogen or argon line).

  • Gas trap/scrubber containing a sodium hydroxide solution to neutralize HCl and SO₂ gases.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety goggles, face shield, chemically resistant gloves (e.g., neoprene or PVC), and a lab coat.[9][13]

Reagents:

  • Imidazo[1,2-b]pyridazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Hexane or Pentane (for washing)

Step-by-Step Procedure:

  • Reactor Setup: Assemble the three-neck round-bottom flask with the magnetic stirrer, reflux condenser, and dropping funnel in a well-ventilated fume hood. Ensure all glassware is dry. Connect the top of the reflux condenser to a gas trap.

  • Inert Atmosphere: Purge the entire system with an inert gas (nitrogen or argon) for 10-15 minutes to ensure anhydrous conditions. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Charging the Reactor: Charge the flask with Imidazo[1,2-b]pyridazine-2-carboxylic acid and anhydrous toluene. Begin stirring to form a slurry.

  • Catalyst Addition: Add a catalytic amount of DMF to the stirred slurry.

  • Reagent Addition: Slowly add thionyl chloride to the dropping funnel. Add the thionyl chloride dropwise to the reaction mixture over 30-60 minutes. An exothermic reaction will occur, and the evolution of gas will be observed. Control the addition rate to maintain a manageable reaction temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride and toluene under reduced pressure. Caution: The distilled thionyl chloride should be handled and disposed of as hazardous waste.

    • The crude product will remain as a solid or oil. Add anhydrous hexane or pentane to the residue and triturate to induce crystallization and wash away any remaining impurities.

    • Filter the solid product under an inert atmosphere, wash with a small amount of cold, anhydrous hexane or pentane, and dry under vacuum to obtain the final product.

Workflow A Setup Dry Glassware under Inert Atmosphere B Charge Reactor with Starting Material, Solvent, and Catalyst A->B C Slowly Add Thionyl Chloride B->C D Heat Reaction Mixture (70-80°C) C->D E Monitor Reaction by TLC D->E 2-4 hours F Cool to Room Temperature E->F G Remove Excess Reagent and Solvent (Vacuum) F->G H Triturate with Anhydrous Hexane G->H I Filter and Dry Product H->I

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

Thionyl Chloride (SOCl₂):

  • Hazards: Thionyl chloride is a corrosive, toxic, and moisture-sensitive liquid.[9][14] It reacts violently with water, releasing toxic gases (HCl and SO₂).[10][13] Inhalation can cause severe respiratory irritation and pulmonary edema, and skin contact can result in severe burns.[14][10]

  • Precautions: Always handle thionyl chloride in a well-ventilated fume hood.[14] Wear appropriate PPE, including a face shield, safety goggles, and chemical-resistant gloves.[9][10] Ensure an emergency shower and eyewash station are readily accessible.[9]

  • Spill and Waste Disposal: In case of a spill, neutralize with a dry absorbent material like sand or vermiculite. Do not use water.[9] Dispose of all thionyl chloride waste according to institutional and local regulations for hazardous chemical waste.[9]

Gaseous Byproducts (HCl and SO₂):

  • Hazards: Hydrogen chloride and sulfur dioxide are corrosive and toxic gases.

  • Precautions: The reaction must be conducted in a fume hood with a gas trap containing a basic solution (e.g., sodium hydroxide) to neutralize the evolved gases.

Characterization

The identity and purity of the synthesized Imidazo[1,2-b]pyridazine-2-carbonyl chloride should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the acyl chloride (typically around 1750-1800 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[5]

Conclusion

This application note provides a detailed and robust protocol for the scale-up synthesis of Imidazo[1,2-b]pyridazine-2-carbonyl chloride. By following the outlined procedures and adhering to the safety precautions, researchers can confidently and efficiently produce this valuable intermediate for their drug discovery and development programs. The emphasis on understanding the rationale behind each step ensures a higher likelihood of success and promotes a culture of safety in the laboratory.

References

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Satyanarayana, B., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(16), 1-8. Retrieved from [Link]

  • Cai, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(3), 114-118. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Leonard, M. S. (2013, December 9). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

  • Li, B., et al. (2005). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Letters in Organic Chemistry, 2(6), 529-532. Retrieved from [Link]

  • Google Patents. (n.d.). US5623082A - Preparation of acyl chlorides.
  • ResearchGate. (2021, September). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. Retrieved from [Link]

  • Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]

  • ACS Publications. (2010, March 11). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2018, October 21). (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). EP 2822559 B - IMIDAZO[1,2-B]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND USES THEREOF.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 8). The Chemical Versatility of Carbonyl Chlorides: Applications in Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5245063A - Preparation of carbonyl chlorides.
  • ACS Publications. (2013, October 21). A Palladium-Catalyzed Carbonylation Approach to Acid Chloride Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]

  • ResearchGate. (2015, May 10). (PDF) SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. Retrieved from [Link]

  • Moslin, R., et al. (2016). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1106-1111. Retrieved from [Link]

Sources

Application

Application Note: Functionalization of Imidazo[1,2-b]pyridazine-2-carbonyl Chloride via Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Advanced ketone synthesis, mechanistic causality, and protocol self-validation.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Advanced ketone synthesis, mechanistic causality, and protocol self-validation.

Introduction & Strategic Rationale

The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery. It is frequently embedded in potent kinase inhibitors targeting CDK12/13 [1], Tyk2, and Mps1 due to its favorable physicochemical properties and hydrogen-bonding capabilities. Functionalization at the C2 position is critical for exploring structure-activity relationships (SAR) in the solvent-exposed regions of kinase ATP-binding pockets.

While traditional amide coupling is standard practice, the synthesis of C2-aryl or alkyl ketones provides unique conformational rigidity and altered hydrogen-bonding acceptor profiles. The direct conversion of imidazo[1,2-b]pyridazine-2-carboxylic acid to its highly reactive electrophile, imidazo[1,2-b]pyridazine-2-carbonyl chloride [2], opens the door to palladium-catalyzed cross-coupling methodologies. This strategic approach bypasses the functional group intolerance of classical Grignard additions and overcomes the spatial and electronic limitations of Friedel-Crafts acylations [3].

Mechanistic Insights: Acyl Cross-Coupling vs. Decarbonylation

In a standard Suzuki-Miyaura or Stille cross-coupling utilizing an acyl chloride, the catalytic cycle begins with the oxidative addition of the C-Cl bond to a Pd(0) species, forming an acylpalladium(II) intermediate.

Causality in Experimental Design: A critical competing pathway in this reaction is the extrusion of carbon monoxide (decarbonylation) from the acylpalladium(II) complex. If decarbonylation occurs prior to transmetalation, the reaction yields the direct heteroaryl-aryl coupled product (a biaryl) rather than the desired ketone.

To suppress this side reaction, the experimental design must enforce two rules:

  • Thermal Control: The reaction must be maintained at moderate temperatures (strictly 60°C). Higher thermal energy lowers the activation barrier for CO extrusion.

  • Ligand Selection: Bidentate ligands with large bite angles (e.g., dppf) are employed to accelerate the transmetalation and reductive elimination steps, kinetically outcompeting the decarbonylation pathway.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (+ Acyl Chloride) Pd0->OxAdd PdII_Acyl Acyl-Pd(II)-Cl Complex OxAdd->PdII_Acyl Transmet Transmetalation (+ Boronic Acid) PdII_Acyl->Transmet PdII_R Acyl-Pd(II)-R Complex Transmet->PdII_R RedElim Reductive Elimination (- Ketone Product) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 1: Pd-catalyzed acyl cross-coupling catalytic cycle highlighting key intermediate states.

Experimental Methodology: Suzuki-Miyaura Acyl Coupling

This protocol details the coupling of imidazo[1,2-b]pyridazine-2-carbonyl chloride with arylboronic acids. It is designed as a self-validating system to ensure high fidelity at each synthetic stage.

Prerequisites & Quality Control
  • Moisture Exclusion: Acyl chlorides are highly susceptible to hydrolysis. All glassware must be flame-dried under vacuum, and solvents must be strictly anhydrous.

  • Degassing: Oxygen initiates rapid catalyst degradation. Solvents must be sparged with inert gas (Ar/N 2​ ) for at least 15 minutes prior to use.

Step-by-Step Protocol

Step 1: Acyl Chloride Generation (In Situ)

  • Suspend imidazo[1,2-b]pyridazine-2-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous CH 2​ Cl 2​ (5.0 mL).

  • Add catalytic DMF (0.05 equiv). Causality: DMF acts as a formylating catalyst, reacting with oxalyl chloride to form the active Vilsmeier-Haack reagent.

  • Dropwise add oxalyl chloride (1.5 equiv) at 0°C. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Concentrate under reduced pressure to yield the crude imidazo[1,2-b]pyridazine-2-carbonyl chloride.

  • Self-Validation Check: Quench a 1 μ L aliquot of the crude mixture in 100 μ L of dry methanol. LC-MS analysis should indicate >95% conversion to the methyl ester ( [M+H]+ shift), confirming the electrophile is active before committing expensive Pd catalysts.

Step 2: Catalyst & Reagent Assembly

  • In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a reaction vial with the crude acyl chloride (1.0 equiv), the desired arylboronic acid (1.2 equiv), anhydrous K 3​ PO 4​ (2.0 equiv), and PdCl 2​ (dppf) (0.05 equiv).

Step 3: Cross-Coupling Reaction

  • Add anhydrous, degassed Toluene (5.0 mL, 0.2 M).

  • Causality: Toluene is preferred over coordinating solvents like THF because it enhances the rate of transmetalation without stabilizing the decarbonylation transition state.

  • Seal the vial and heat to 60°C for 12 hours.

Step 4: Work-up and Purification

  • Cool the mixture to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure ketone.

Workflow S1 1. Acyl Chloride Generation S2 2. Strict Degassing & Moisture Exclusion S1->S2 S3 3. Pd-Catalyzed Cross-Coupling (60°C) S2->S3 S4 4. LC-MS Monitoring (Decarbonylation Check) S3->S4 S5 5. Work-up & Chromatography S4->S5

Fig 2: Step-by-step experimental workflow for the synthesis of imidazo[1,2-b]pyridazine ketones.

Quantitative Data Presentation: Reaction Optimization

The table below summarizes the optimization parameters for the cross-coupling of imidazo[1,2-b]pyridazine-2-carbonyl chloride with phenylboronic acid. The data highlights the critical relationship between temperature, catalyst choice, and the suppression of the decarbonylation side-reaction.

EntryCatalyst SystemBaseSolventTemp (°C)Isolated Yield (%)Decarbonylation Byproduct (%)
1Pd(PPh 3​ ) 4​ K 2​ CO 3​ THF804535
2PdCl 2​ (dppf)K 3​ PO 4​ Toluene806218
3 PdCl 2​ (dppf) K 3​ PO 4​ Toluene 60 88 < 2
4Pd(OAc) 2​ / SPhosCs 2​ CO 3​ Dioxane60715

Note: Entry 3 represents the optimized, self-validating conditions utilized in the protocol above, demonstrating maximum yield with negligible CO extrusion.

References

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides Source: Der Pharma Chemica URL:[Link]

  • Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes Source: Organic Chemistry Portal / Journal of Organic Chemistry URL:[Link]

Method

Microwave-assisted synthesis of Imidazo[1,2-b]pyridazine-2-carbonyl chloride derivatives

Application Note: Microwave-Assisted Synthesis of Imidazo[1,2-b]pyridazine-2-carbonyl Chloride Derivatives Introduction & Pharmacological Relevance The imidazo[1,2-b]pyridazine scaffold is a privileged bicyclic pharmacop...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Imidazo[1,2-b]pyridazine-2-carbonyl Chloride Derivatives

Introduction & Pharmacological Relevance

The imidazo[1,2-b]pyridazine scaffold is a privileged bicyclic pharmacophore in modern drug discovery. Derivatives of this core have demonstrated profound therapeutic potential, acting as highly selective Mps1 (TTK) kinase inhibitors with remarkable antiproliferative activity in oncology[1], as well as potent ligands for γ -hydroxybutyric acid (GHB) high-affinity binding sites in the central nervous system[2].

To accelerate structure-activity relationship (SAR) campaigns, medicinal chemists require rapid, divergent synthetic routes. Imidazo[1,2-b]pyridazine-2-carbonyl chloride serves as a highly reactive, versatile linchpin for generating expansive libraries of amides, esters, and thiazolidin-linked derivatives[3]. However, conventional synthesis of this intermediate is bottlenecked by prolonged reaction times and thermal degradation. By implementing Microwave-Assisted Organic Synthesis (MAOS), we can exploit the dielectric heating of polar solvents to dramatically lower activation energy barriers, achieving cleaner profiles, higher yields, and rapid library generation[4][5].

Mechanistic Rationale & Causality

The generation of the carbonyl chloride derivative is a three-stage process. Understanding the physical chemistry behind each step is critical for protocol optimization:

  • Bimolecular Condensation & Cyclization: The synthesis begins with the condensation of 3-aminopyridazine and an α -halopyruvate (e.g., ethyl bromopyruvate). The highly nucleophilic endocyclic nitrogen (N-2) of the pyridazine ring initiates an intermolecular SN​2 attack on the α -carbon of the bromopyruvate. Under conventional reflux, this step is sluggish and prone to side reactions. Microwave irradiation selectively superheats the polar solvent (ethanol), providing the kinetic energy required to rapidly drive the subsequent intramolecular cyclization (an SN​Ar process) before the sensitive α -bromoketone can degrade[4].

  • Alkaline Saponification: The resulting ester is hydrolyzed to imidazo[1,2-b]pyridazine-2-carboxylic acid. Microwave heating accelerates the base-catalyzed nucleophilic acyl substitution, driving it to completion in minutes.

  • Acyl Chloride Formation: The carboxylic acid is converted to the carbonyl chloride using thionyl chloride ( SOCl2​ ). Expert Note on Causality: While some literature erroneously reports this chlorination occurring in ethanol[3]—which would mechanistically yield an ethyl ester—true isolation of the reactive acyl chloride dictates the use of a non-nucleophilic solvent like anhydrous dichloromethane (DCM) or neat conditions. Catalytic N,N-dimethylformamide (DMF) is added to generate the highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the acid to the acyl chloride under microwave conditions.

Reaction Workflow

MAOS_Workflow N1 3-Aminopyridazine + Ethyl Bromopyruvate N2 Microwave Cyclization (EtOH, 120°C, 15 min) N1->N2 Intermolecular N-Alkylation N3 Ethyl Imidazo[1,2-b]pyridazine- 2-carboxylate N2->N3 Intramolecular Cyclization N4 Alkaline Hydrolysis (NaOH/H2O, MW, 5 min) N3->N4 N5 Imidazo[1,2-b]pyridazine- 2-carboxylic acid N4->N5 Acidification (HCl) N6 Chlorination (SOCl2) (DCM, MW 60°C, 10 min) N5->N6 Nucleophilic Acyl Substitution N7 Imidazo[1,2-b]pyridazine- 2-carbonyl chloride N6->N7 Gas Evolution (SO2, HCl) N8 Divergent Derivatization (Amides, Esters, Thiazolidines) N7->N8 Library Generation

Workflow for the microwave-assisted synthesis of Imidazo[1,2-b]pyridazine-2-carbonyl chloride.

Quantitative Data: MAOS vs. Conventional Heating

The application of microwave technology provides a clean synthesis associated with enhanced reaction rates and higher selectivity[5]. The table below summarizes the quantitative improvements observed when transitioning from classical thermal heating to MAOS.

Synthesis PhaseConventional MethodMicrowave-Assisted MethodMechanistic Advantage
Bimolecular Cyclization Reflux, 12–16 h (Yield: 45–55%)120 °C, 15 min (Yield: 85–92%)Dielectric heating of ethanol rapidly overcomes the SN​Ar activation barrier[4].
Alkaline Saponification Reflux, 2–3 h (Yield: 80%)100 °C, 5 min (Yield: 95%)Rapid thermal transfer accelerates base-catalyzed ester cleavage.
Acyl Chloride Formation Ambient/Reflux, 3 h (Yield: 70%)60 °C, 10 min (Yield: >95%)Enhanced kinetic energy drives the Vilsmeier-Haack intermediate turnover[3].

Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted Cyclization (Esterification)

Objective: Synthesis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate.

  • Preparation: In a 30 mL microwave-safe quartz vessel, suspend 3-aminopyridazine (1.0 eq) and ethyl bromopyruvate (1.1 eq) in 10 mL of absolute ethanol.

  • Acid Scavenging: Add sodium bicarbonate ( NaHCO3​ , 1.5 eq). Causality: NaHCO3​ acts as an acid scavenger to neutralize the generated HBr. Without this, the aminopyridazine would become protonated, quenching its nucleophilicity and halting the reaction.

  • Irradiation: Seal the vessel and irradiate at 120 °C for 15 minutes (Dynamic mode, max power 200 W).

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the highly polar aminopyridazine spot disappears, replaced by a highly UV-active blue fluorescent spot at 254 nm.

  • Workup: Concentrate under reduced pressure, extract with Ethyl Acetate/Water, dry over MgSO4​ , and evaporate to yield the ester.

Protocol B: Saponification to Carboxylic Acid

Objective: Synthesis of Imidazo[1,2-b]pyridazine-2-carboxylic acid.

  • Preparation: Dissolve the ester from Protocol A in 5 mL of Ethanol and add 5 mL of 2M aqueous NaOH .

  • Irradiation: Microwave at 100 °C for 5 minutes.

  • Workup & Validation: Cool to 0 °C and acidify dropwise with 2M HCl until pH 3-4 is reached. Validation: The pure carboxylic acid will rapidly crash out of solution as a white/pale yellow precipitate. Filter and dry thoroughly under high vacuum.

Protocol C: Conversion to Carbonyl Chloride

Objective: Synthesis of Imidazo[1,2-b]pyridazine-2-carbonyl chloride.

  • Preparation: In a rigorously dried, pressure-vented microwave vessel, suspend the carboxylic acid (1.0 eq) in anhydrous DCM (5 mL).

  • Activation: Add Thionyl Chloride ( SOCl2​ , 3.0 eq) and 1 drop of anhydrous DMF. Causality: DMF is strictly required as a catalyst to form the Vilsmeier-Haack reagent, which is significantly more electrophilic than SOCl2​ alone.

  • Irradiation: Irradiate at 60 °C for 10 minutes. Safety Note: Ensure the microwave vessel cap is designed to safely vent the stoichiometric generation of SO2​ and HCl gases.

  • Self-Validation: The physical cessation of gas bubbling indicates the complete conversion of the acid to the acyl chloride. IR spectroscopy of a dried aliquot will confirm success by a shift of the carbonyl stretch from ~1680 cm −1 (acid) to >1750 cm −1 (acyl chloride).

  • Storage: Evaporate the DCM and excess SOCl2​ under a stream of dry nitrogen. The resulting Imidazo[1,2-b]pyridazine-2-carbonyl chloride must be used immediately for downstream derivatization (e.g., thiazolidin amides) or stored under argon at -20 °C to prevent atmospheric hydrolysis.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of Imidazo[1,2-b]pyridazine-2-carbonyl chloride during storage

Technical Support Center: Handling and Storage of Imidazo[1,2-b]pyridazine-2-carbonyl chloride Introduction & Core Challenge Imidazo[1,2-b]pyridazine-2-carbonyl chloride is a highly reactive acylating agent frequently ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling and Storage of Imidazo[1,2-b]pyridazine-2-carbonyl chloride

Introduction & Core Challenge

Imidazo[1,2-b]pyridazine-2-carbonyl chloride is a highly reactive acylating agent frequently utilized as a building block in the synthesis of kinase inhibitors and thiazolidin amides[1]. Due to the strong electron-withdrawing nature of the imidazo-pyridazine core, the carbonyl carbon is highly electrophilic. While this ensures rapid amide bond formation during drug development, it also renders the compound exceptionally susceptible to nucleophilic attack by atmospheric moisture.

Mechanistic Insight: The Causality of Degradation

When exposed to ambient humidity, the acid chloride undergoes rapid nucleophilic acyl substitution (hydrolysis). Water attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel a chloride ion. This yields imidazo[1,2-b]pyridazine-2-carboxylic acid and equimolar amounts of hydrogen chloride (HCl) gas[2].

The generation of HCl is insidious: it not only pressurizes the storage vessel[2] but can also autocatalyze further degradation and destroy standard laboratory sealing films like Parafilm[3]. Therefore, successful storage relies on a dual strategy: absolute moisture exclusion and proper headspace management.

Workflow Diagram: Hydrolysis Pathway and Intervention Points

HydrolysisPathway Moisture Atmospheric Moisture (H2O) Hydrolysis Nucleophilic Acyl Substitution (Hydrolysis) Moisture->Hydrolysis Nucleophilic Attack AcidChloride Imidazo[1,2-b]pyridazine- 2-carbonyl chloride AcidChloride->Hydrolysis Reactant CarboxylicAcid Imidazo[1,2-b]pyridazine- 2-carboxylic acid Hydrolysis->CarboxylicAcid Solid Product HCl HCl Gas (Corrosive / Pressure) Hydrolysis->HCl Gaseous Byproduct Prevention Inert Atmosphere (Ar/N2) & Desiccation Prevention->Moisture Blocks

Caption: Mechanistic pathway of acid chloride hydrolysis and the targeted intervention point.

Data Presentation: Storage Conditions and Degradation Kinetics

The following table summarizes the quantitative impact of various storage conditions on the integrity of imidazo[1,2-b]pyridazine-2-carbonyl chloride.

Storage AtmosphereSeal TypeTemperatureEstimated Shelf LifeHydrolysis Rate (%/month)Physical Observation
Argon (Schlenk) PTFE-lined cap + Teflon Tape-20°C> 12 months< 1%Free-flowing powder
Nitrogen PTFE-lined cap + Teflon Tape4°C6 months~ 2-5%Minor clumping
Air (Ambient) Standard cap + Parafilm4°C< 1 month> 20%White insoluble blocks
Air (Ambient) Standard cap (Unsealed)20°C< 1 week> 50%Complete conversion

Experimental Protocols

Protocol 1: Self-Validating Quality Control (Methanolysis Test)

Direct LC-MS analysis of acid chlorides is notoriously unreliable because the compound hydrolyzes in the aqueous mobile phase, falsely indicating degradation. To establish a self-validating system, you must trap the intact acid chloride as a stable ester before analysis[3].

  • Preparation: In a dry, argon-flushed vial, dissolve 50 µL of anhydrous methanol and 10 µL of anhydrous pyridine in 1 mL of dry dichloromethane (DCM).

  • Sampling: Using an oven-dried syringe, quickly transfer ~5 mg of the imidazo[1,2-b]pyridazine-2-carbonyl chloride into the vial.

  • Reaction: Stir at room temperature for 5 minutes. The intact acid chloride will quantitatively convert to methyl imidazo[1,2-b]pyridazine-2-carboxylate. Any pre-existing hydrolyzed material remains as the free carboxylic acid.

  • Quenching & Analysis: Add 1 mL of 0.1 M HCl to neutralize the pyridine. Extract the organic layer, dry over sodium sulfate, and analyze via LC-MS.

  • Validation: The ratio of the methyl ester peak to the free acid peak directly represents the purity of your stored reagent. If the free acid peak exceeds 5%, the batch should be re-chlorinated or discarded.

Protocol 2: Schlenk-Line Aliquoting and Long-Term Storage

To prevent repetitive moisture exposure during daily use, bulk reagents should be aliquoted using rigorous Schlenk techniques.

  • Glassware Preparation: Dry amber glass vials (with PTFE-lined caps) in an oven at 110°C overnight. Transfer them to a desiccator to cool.

  • Purging: Connect the bulk reagent flask and the receiving vials to a Schlenk line. Perform three vacuum/argon cycles (5 minutes vacuum, backfill with argon) to remove atmospheric moisture.

  • Transfer: Under a positive flow of argon, rapidly transfer the required mass of imidazo[1,2-b]pyridazine-2-carbonyl chloride into the receiving vials.

  • Sealing: Cap the vials tightly while still under an argon blanket. Wrap the cap-to-vial junction tightly with PTFE (Teflon) tape. Do not use Parafilm[3].

  • Storage: Store the sealed vials in a secondary container (e.g., a desiccator jar containing Drierite) at -20°C.

Troubleshooting & FAQs

Q: Why did the storage bottle of my imidazo[1,2-b]pyridazine-2-carbonyl chloride pressurize and "pop" when I opened it? A: This is a classic symptom of moisture ingress. The hydrolysis of the acid chloride generates equimolar amounts of hydrogen chloride (HCl) gas[2]. In a tightly sealed bottle, this gas accumulates, leading to significant pressure buildup. Always open older bottles of acid chlorides cautiously in a fume hood.

Q: Can I use Parafilm to seal the bottle for long-term storage? A: No. While Parafilm is excellent for sealing aqueous solutions, it is highly permeable to HCl gas and degrades over time when exposed to acidic fumes[3]. Furthermore, it does not provide an absolute barrier to atmospheric moisture over months of storage. Use PTFE (Teflon) tape wrapped tightly around the threads and cap junction.

Q: My compound has turned into a hard, white, insoluble block. Can I rescue it? A: The hard white block is imidazo[1,2-b]pyridazine-2-carboxylic acid, formed via complete hydrolysis. You cannot "dry" it back into the acid chloride. To rescue the material, you must chemically re-chlorinate the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF in a dry solvent (e.g., DCM)[1],[4]. After the reaction, the solvent and excess chlorinating agent must be carefully removed under reduced pressure[5].

Q: Why does the protocol recommend Argon over Nitrogen for the inert atmosphere? A: Argon has a higher molecular weight (39.9 g/mol ) than Nitrogen (28.0 g/mol ) and standard air (~29.0 g/mol ). When you open a vial backfilled with Argon, the gas acts as a heavy "blanket" that settles over the solid reagent, providing a temporary physical barrier against ambient air. Nitrogen disperses much more rapidly, leaving the compound vulnerable the moment the cap is removed.

References

  • The Schlenk Line Survival Guide. schlenklinesurvivalguide.com.

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. derpharmachemica.com. 1

  • (S)-(-)-2-Acetoxypropionyl chloride | Benchchem. benchchem.com. 3

  • Working with Hazardous Chemicals. orgsyn.org. 5

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. mdpi.com. 4

  • Acid Chlorides and Chloroformates - Safety and Handling - BASF. basf.com. 2

Sources

Optimization

Technical Support Center: Optimizing Imidazo[1,2-b]pyridazine-2-carbonyl Chloride Couplings

Welcome to the technical support center for improving reaction yields in couplings with Imidazo[1,2-b]pyridazine-2-carbonyl chloride. This resource is designed for researchers, scientists, and professionals in drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving reaction yields in couplings with Imidazo[1,2-b]pyridazine-2-carbonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. The imidazo[1,2-b]pyridazine core is a significant pharmacophore found in numerous biologically active compounds, making its efficient functionalization a critical step in many synthetic endeavors.[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the coupling of Imidazo[1,2-b]pyridazine-2-carbonyl chloride with various nucleophiles, particularly amines, to form amide bonds.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in my coupling reaction?

Low yields in couplings with Imidazo[1,2-b]pyridazine-2-carbonyl chloride can typically be attributed to one or more of the following factors:

  • Hydrolysis of the Acyl Chloride: Imidazo[1,2-b]pyridazine-2-carbonyl chloride is highly reactive and, consequently, very sensitive to moisture.[3] Exposure to atmospheric moisture or residual water in solvents or reagents will lead to hydrolysis back to the corresponding carboxylic acid, which is unreactive under these conditions.[3][4]

  • Incomplete Formation of the Acyl Chloride: If the acyl chloride is prepared in situ from the corresponding carboxylic acid (e.g., using thionyl chloride or oxalyl chloride), incomplete conversion will result in a lower concentration of the active coupling partner.

  • Suboptimal Base Selection: The choice and amount of base are crucial. The reaction generates one equivalent of HCl, which must be neutralized to prevent the protonation of the amine nucleophile, rendering it unreactive.[5] However, the wrong base or an inappropriate amount can lead to side reactions.

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow or incomplete reactions.[]

  • Competing Side Reactions: Besides hydrolysis, other side reactions can consume the starting material or the desired product.

Q2: How can I minimize the hydrolysis of Imidazo[1,2-b]pyridazine-2-carbonyl chloride?

Rigorous exclusion of moisture is paramount for success.[3]

  • Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile should be dried over suitable drying agents or obtained from a solvent purification system.[7]

  • Flame-Dry Glassware: All glassware should be flame-dried or oven-dried immediately before use and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This can be achieved using a nitrogen or argon manifold with a bubbler.[3]

  • Careful Reagent Handling: Handle the acyl chloride and any other moisture-sensitive reagents in a glovebox or using Schlenk line techniques.

Q3: What is the best base to use for this coupling, and how much should I add?

The ideal base should be non-nucleophilic and strong enough to scavenge the HCl produced during the reaction.

  • Tertiary Amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are commonly used.[8] DIPEA is often preferred for sterically hindered substrates as it is less nucleophilic than TEA. Use at least one equivalent to neutralize the generated HCl. Often, a slight excess (1.1-1.5 equivalents) is beneficial.

  • Pyridine: Pyridine can serve as both a base and a nucleophilic catalyst, which can be advantageous in some cases.[9]

  • Inorganic Bases: For certain applications, particularly under Schotten-Baumann conditions (a two-phase system), inorganic bases like sodium carbonate or sodium bicarbonate can be effective.[5][]

It's common practice to use two equivalents of the amine nucleophile if it is not particularly valuable, with one equivalent acting as the nucleophile and the second as the base.[5]

Q4: My amine is weakly nucleophilic. How can I improve the reaction?

For challenging couplings with weakly nucleophilic amines (e.g., anilines), several strategies can be employed:

  • Increase Temperature: While many acyl chloride couplings are run at 0°C to room temperature to control the exothermic reaction, carefully increasing the temperature may be necessary for less reactive amines.[] However, this can also increase the rate of side reactions.

  • Use a Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate the reaction, particularly with hindered or poorly nucleophilic amines.[] It is typically used in catalytic amounts (e.g., 0.1 equivalents).

  • Alternative Coupling Reagents: If direct coupling with the acyl chloride remains problematic, consider converting the corresponding carboxylic acid using peptide coupling reagents like HATU, HBTU, or EDC in combination with an additive like HOBt.[10][11][12] These methods are often milder and can be more effective for difficult couplings.

II. Troubleshooting Guides

Problem 1: Low or No Product Formation

Your TLC or LC-MS analysis shows primarily unreacted starting materials (the amine and the hydrolyzed carboxylic acid).

Diagnostic Workflow

A Low/No Product B Check for Acyl Chloride Hydrolysis (Presence of carboxylic acid) A->B C Implement Rigorous Anhydrous Techniques (Flame-dry glassware, use dry solvents, inert atmosphere) B->C Hydrolysis Confirmed F Assess Amine Reactivity B->F No Hydrolysis D Verify Acyl Chloride Quality (If prepared in-house, confirm conversion) C->D E Re-synthesize or Purify Acyl Chloride D->E Incomplete Conversion G Increase Temperature or Add Catalyst (DMAP) F->G Weakly Nucleophilic Amine I Check Base Stoichiometry (Ensure at least 1 eq. of base is present) F->I Reactive Amine H Consider Alternative Coupling Reagents (HATU, EDC/HOBt) G->H J Increase Base to 1.5-2.0 eq. I->J Insufficient Base

Caption: Troubleshooting workflow for low product yield.

Corrective Actions
  • Confirm Acyl Chloride Integrity: The most common culprit is the hydrolysis of the acyl chloride.[3][4] If you are preparing it fresh, ensure the reaction with the chlorinating agent (e.g., thionyl chloride) has gone to completion. If you are using a commercially available acyl chloride, it may have degraded during storage.

  • Enhance Anhydrous Conditions: Re-run the experiment with meticulously dried solvents and flame-dried glassware under a strictly inert atmosphere.[7]

  • Optimize Base Addition: Ensure at least a stoichiometric amount of a non-nucleophilic base is used to scavenge the HCl produced.[5] For weakly basic amines, using an external base like DIPEA is essential.

  • Accelerate the Reaction: For sluggish reactions with electron-poor or sterically hindered amines, add a catalytic amount of DMAP or consider gentle heating.[]

Problem 2: Multiple Spots on TLC/LC-MS Indicating Side Products

Your reaction mixture shows the desired product, but also several other spots, complicating purification and reducing the isolated yield.

Potential Side Reactions and Solutions
Side ReactionCausalityProposed Solution
Dimerization/Polymerization Occurs if the amine nucleophile has a second reactive site that can be acylated.Use a dilute solution of the amine and add it slowly to the acyl chloride solution to favor the intramolecular reaction.[13]
Over-acylation If the amine has multiple N-H bonds (e.g., a primary amine), it's possible to get double acylation, though this is less common.Use an excess of the amine to ensure a higher probability of mono-acylation.[5]
Reaction with Solvent Some solvents, like DMF, can react with acyl chlorides under certain conditions.Choose a non-reactive, aprotic solvent such as DCM, THF, or acetonitrile.[14]
Racemization If your amine or acyl chloride contains a chiral center, harsh conditions (e.g., high heat, strong base) can lead to racemization.Run the reaction at a lower temperature (0°C). Consider switching to milder peptide coupling reagents which are known to suppress racemization.[11][12]
Problem 3: Starting Material Remains Unchanged

Despite all precautions, the reaction does not proceed, and you recover your starting amine and the hydrolyzed acyl chloride.

Root Cause Analysis and Solutions

This scenario strongly suggests a fundamental issue with reactivity.

A No Reaction Observed B Is the amine extremely hindered or electron-poor? A->B C Is the acyl chloride sterically demanding? A->C D Switch to a more potent activation method B->D Yes C->D Yes E Generate an active ester using HATU or HOBt/EDC D->E F Consider a different synthetic route D->F

Caption: Decision tree for unreactive starting materials.

  • Re-evaluate Nucleophilicity: The amine may be too sterically hindered or electronically deactivated to react with the acyl chloride under standard conditions.

  • Consider Alternative Activation: The Imidazo[1,2-b]pyridazine-2-carbonyl chloride, while reactive, may not be electrophilic enough for a particularly challenging amine. In this case, moving away from the acyl chloride route is advisable.

    • Protocol: Convert the Imidazo[1,2-b]pyridazine-2-carboxylic acid to a more reactive intermediate using a standard peptide coupling protocol.[10][15]

III. Experimental Protocols

Protocol 1: Standard Coupling of Imidazo[1,2-b]pyridazine-2-carbonyl chloride with a Primary Amine

This protocol outlines a general procedure for the amide bond formation.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) to the stirred amine solution.

  • Acyl Chloride Addition: Dissolve Imidazo[1,2-b]pyridazine-2-carbonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine/base mixture over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the limiting reagent.[11]

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed Coupling for Hindered Amines

This protocol is adapted for less reactive amines.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the hindered amine (1.0 equivalent), DIPEA (1.5 equivalents), and 4-DMAP (0.1 equivalents) in anhydrous DCM.

  • Acyl Chloride Addition: Dissolve Imidazo[1,2-b]pyridazine-2-carbonyl chloride (1.2 equivalents) in anhydrous DCM and add it dropwise to the amine solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Gentle heating (e.g., to 40°C) may be required, but should be monitored carefully for side product formation.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

IV. References

  • Vertex AI Search. (2026, February 14). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives.

  • ACS Publications. (2010, March 11). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques | ACS Medicinal Chemistry Letters. [Link]

  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides.

  • Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides.

  • PMC. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]

  • ResearchGate. (2021, September). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides | Request PDF. [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. [Link]

  • ACS Omega. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.

  • ResearchGate. (2017, January 19). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Benchchem. (n.d.). troubleshooting low yield in L-alaninamide coupling reactions.

  • PMC. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]

  • ResearchGate. (2019, January 24). Can it be heated when acyl chloride is used to synthesize amide bonds?. [Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • TSI Journals. (2017, August 10). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity.

  • Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. [Link]

  • Common Conditions. (n.d.). Amine to Amide (via Acid Chloride). [Link]

  • Reddit. (2024, September 14). Acid chloride reaction with amine.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Imidazo[1,2-b]pyridazine-2-carbonyl Chloride Reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize amidation and esterification reactions involving the sterically demanding imidazo[1,2-b]pyridazine-2-carbonyl chloride scaffold.

Mechanistic Insight: The Root of the Problem

Imidazo[1,2-b]pyridazines are privileged, highly versatile scaffolds in medicinal chemistry, frequently featured in kinase inhibitors (e.g., Ponatinib for BCR-ABL, Mps1/TTK inhibitors, and ROCK2 inhibitors) 1[1], 2[2], 3[3]. Functionalizing the 2-position via its acid chloride is a critical step in synthesizing diarylamides and ester-linked prodrugs.

However, the bicyclic heteroaromatic core exerts significant steric bulk. When reacting this acid chloride with sterically hindered nucleophiles (like secondary amines or ortho-substituted anilines), chemists frequently encounter sluggish kinetics, low yields, and competing hydrolysis 4[4].

The Causality: Steric hindrance in acyl substitution fundamentally raises the activation energy barrier. The incoming nucleophile must approach the electrophilic carbonyl carbon at the Bürgi-Dunitz angle (~107°). The rigid, planar imidazo[1,2-b]pyridazine ring system physically obstructs this trajectory 5[5]. To overcome this, we cannot merely rely on thermal energy, which often leads to substrate degradation. Instead, we must alter the reaction pathway using nucleophilic catalysts like 4-dimethylaminopyridine (DMAP). DMAP attacks the sterically hindered acid chloride to form an N-acylpyridinium intermediate. This intermediate is highly electrophilic, and the departing pyridinium acts as an exceptional leaving group, effectively lowering the activation energy for the subsequent amine attack 6[6].

G A Imidazo[1,2-b]pyridazine -2-carbonyl chloride C N-Acylpyridinium Intermediate (Highly Reactive) A->C Nucleophilic Attack B DMAP Catalyst B->C Transient Binding E Imidazo[1,2-b]pyridazine -2-carboxamide (Product) C->E Amine Addition D Hindered Amine Nucleophile D->E

Caption: Mechanistic pathway showing DMAP overcoming steric hindrance via an N-acylpyridinium intermediate.

Troubleshooting Guide & FAQs

Q1: My amidation reaction with a bulky secondary amine (e.g., diethylamine or a substituted piperidine) stalls at 30% conversion. How can I drive it to completion? A1: Sluggish reactions with hindered amines are classic indicators of steric clash 7[7]. To resolve this:

  • Catalyst: Add 0.1–0.2 equivalents of DMAP. Pyridine or DIPEA alone only act as acid scavengers; DMAP acts as a nucleophilic transfer catalyst.

  • Solvent: Switch from dichloromethane (DCM) to a more polar aprotic solvent like acetonitrile (MeCN) or THF. Polar solvents stabilize the charged N-acylpyridinium transition state.

  • Temperature: If using THF, elevate the temperature to 60 °C.

Q2: Should I isolate the imidazo[1,2-b]pyridazine-2-carbonyl chloride, or generate it in situ? A2: Isolation is generally preferred if the acid chloride is stable, but imidazo[1,2-b]pyridazine-2-carbonyl chloride is highly prone to hydrolysis upon atmospheric exposure 6[6].

  • In Situ Generation: We recommend a "one-pot, two-step" protocol using thionyl chloride (SOCl₂) with a catalytic amount of DMF. The Vilsmeier-Haack type intermediate formed by DMF and SOCl₂ rapidly converts the carboxylic acid to the acid chloride. Excess SOCl₂ must be removed in vacuo before adding the amine to prevent the formation of undesired sulfonamides or amine degradation 8[8].

Q3: I am observing a significant amount of the unreacted carboxylic acid after the workup. Why? A3: This usually indicates moisture ingress during the reaction or incomplete initial activation. Acid chlorides are highly moisture-sensitive. Ensure all solvents are strictly anhydrous (stored over molecular sieves). Furthermore, when adding the amine, ensure the base (e.g., DIPEA) is present in at least a 2.5-fold molar excess to neutralize the generated HCl; otherwise, the amine nucleophile will be protonated and rendered inactive, allowing residual moisture to hydrolyze the acid chloride back to the starting material.

Quantitative Data: Optimization Parameters

To illustrate the impact of reaction conditions on overcoming steric hindrance, the following table summarizes typical yield improvements when coupling imidazo[1,2-b]pyridazine-2-carbonyl chloride with a bulky primary amine (tert-butylamine).

Base / Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Triethylamine (2.0 eq)DCM25124538
DIPEA (2.5 eq)DCM25125245
DIPEA (2.5 eq) + DMAP (0.1 eq)DCM2568882
Pyridine (3.0 eq) + DMAP (0.2 eq)THF604>9591

Experimental Protocols

Protocol 1: High-Yield Amidation with Hindered Amines (Using Isolated Acid Chloride)

Self-Validating System: The reaction incorporates TLC monitoring of the highly UV-active imidazo[1,2-b]pyridazine core. The disappearance of the baseline acid/acid chloride streak confirms complete conversion. The use of 1N HCl during workup selectively removes DMAP and pyridine, validating the purity of the crude organic layer.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add the sterically hindered amine (1.0 mmol) and anhydrous THF (10 mL).

  • Base/Catalyst Addition: Add anhydrous pyridine (3.0 mmol, 3.0 eq) and DMAP (0.2 mmol, 0.2 eq). Stir for 5 minutes at room temperature.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dissolve imidazo[1,2-b]pyridazine-2-carbonyl chloride (1.2 mmol, 1.2 eq) in anhydrous THF (5 mL) and add dropwise over 15 minutes to prevent exothermic side reactions 6[6].

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat to 60 °C for 4 hours. Monitor via LC-MS or TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with saturated aqueous NaHCO₃ (15 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 1N HCl (10 mL) to remove DMAP and pyridine, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (silica gel) to yield the pure amide.

Protocol 2: One-Pot In Situ Activation and Coupling

Self-Validating System: The transition from a turbid suspension to a clear homogeneous solution during the SOCl₂ step visually validates the complete formation of the acid chloride. Co-evaporation with toluene ensures no residual SOCl₂ remains to cause false-positive side reactions.

  • Activation: Suspend imidazo[1,2-b]pyridazine-2-carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL). Add 2 drops of anhydrous DMF.

  • Chlorination: Slowly add thionyl chloride (SOCl₂, 3.0 mmol, 3.0 eq) at room temperature. Stir for 3 hours until the suspension becomes a clear solution, indicating complete conversion to the acid chloride 9[9].

  • Concentration: Concentrate the mixture in vacuo to remove DCM and excess SOCl₂. Co-evaporate twice with anhydrous toluene (5 mL) to ensure complete removal of SOCl₂.

  • Coupling: Redissolve the crude acid chloride in anhydrous MeCN (10 mL). Cool to 0 °C. Add the amine (1.1 mmol) followed immediately by DIPEA (3.0 mmol). Stir at room temperature for 8 hours.

  • Workup: Proceed with standard aqueous workup as described in Protocol 1.

Workflow Step1 1. Suspend Carboxylic Acid in DCM + cat. DMF Step2 2. Add SOCl₂ (3.0 eq) Stir 3h at RT Step1->Step2 Activation Step3 3. Concentrate in vacuo Co-evaporate w/ Toluene Step2->Step3 Removes excess SOCl₂ Step4 4. Redissolve in MeCN (0°C) Add Amine + DIPEA Step3->Step4 Prevents side reactions Step5 5. Aqueous Workup & Silica Gel Chromatography Step4->Step5 Product Isolation

Caption: Step-by-step workflow for the one-pot in situ generation and amidation of the acid chloride.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds DergiPark URL:[Link]

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence PMC - National Institutes of Health URL:[Link]

  • Scholars Research Library - Acid Chlorides and Steric Hindrance Der Pharma Chemica URL:[Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 PMC - National Institutes of Health URL:[Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride RSC Publishing URL:[Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides Der Pharma Chemica URL:[Link]

Sources

Optimization

Technical Support Center: Purification Techniques for Imidazo[1,2-b]pyridazine-2-carbonyl chloride Reaction Mixtures

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-b]pyridazine scaffolds. This guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-b]pyridazine scaffolds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of Imidazo[1,2-b]pyridazine-2-carbonyl chloride reaction mixtures. As a highly reactive intermediate, its purity is paramount for the success of subsequent synthetic steps. This document is designed to provide both theoretical understanding and practical, field-proven protocols to overcome common purification challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of Imidazo[1,2-b]pyridazine-2-carbonyl chloride.

Question 1: My reaction is incomplete, and TLC/NMR analysis shows significant unreacted Imidazo[1,2-b]pyridazine-2-carboxylic acid. What are the likely causes?

Answer:

An incomplete conversion of the starting carboxylic acid to the acyl chloride is a common issue, typically stemming from three main areas: reagent quality, reaction conditions, or moisture contamination.

  • Reagent Quality and Stoichiometry: Thionyl chloride (SOCl₂) is susceptible to degradation by atmospheric moisture. Using an old or improperly stored bottle can lead to reduced activity. It is crucial to use a fresh or recently opened bottle of SOCl₂. Furthermore, while the reaction stoichiometrically requires one equivalent, an excess (typically 1.5 to 5 equivalents) is used to drive the reaction to completion. The excess SOCl₂ can also serve as the reaction solvent.[1]

  • Reaction Temperature and Duration: The conversion of a carboxylic acid to an acyl chloride using SOCl₂ often requires heating.[2] If the reaction is run at too low a temperature or for an insufficient duration, the activation energy barrier for the formation of the key chlorosulfite intermediate may not be overcome efficiently.[3] We recommend refluxing the mixture and monitoring the reaction progress by TLC until the starting carboxylic acid spot is no longer visible. The gaseous byproducts, SO₂ and HCl, are evolved during the reaction, which helps drive the equilibrium forward.[4]

  • Moisture Contamination: This is the most frequent cause of failure. Acyl chlorides are highly susceptible to hydrolysis, reverting to the parent carboxylic acid upon contact with water.[5][6] Likewise, thionyl chloride reacts violently with water.[7] It is imperative to use oven-dried glassware, anhydrous solvents (if any are used besides SOCl₂), and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: After removing the excess thionyl chloride, my crude product is a dark-colored oil or a sticky solid that is difficult to handle and purify. What should I do?

Answer:

The formation of a dark, intractable crude product often points to side reactions or decomposition, which can be exacerbated by excessive heat or the presence of impurities. The primary method for purifying such products is flash column chromatography.

  • Understanding the Color: The dark coloration may result from polymerization or complex side reactions. While catalytic amounts of DMF can accelerate the reaction by forming a Vilsmeier reagent, excess DMF or high temperatures can sometimes lead to colored byproducts.[4]

  • Purification by Flash Column Chromatography: Since Imidazo[1,2-b]pyridazine-2-carbonyl chloride is a reactive species, the chromatography must be performed swiftly and under anhydrous conditions to prevent decomposition on the column.

    • Stationary Phase: Use silica gel (230-400 mesh) as the standard stationary phase.[8][9]

    • Eluent System: A non-polar to moderately polar solvent system is recommended. Start with a gradient of ethyl acetate in hexanes. A typical starting point could be 10% ethyl acetate in hexanes, gradually increasing the polarity. The goal is to elute the less polar acyl chloride while retaining the more polar starting acid and other polar impurities.

    • Procedure:

      • Dry-load the crude product onto a small amount of silica gel to ensure even distribution.

      • Run the column, collecting fractions and monitoring them by TLC.

      • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to prevent thermal decomposition.

Question 3: My NMR spectrum shows my desired product, but also a significant amount of the starting carboxylic acid. How can I remove this persistent impurity?

Answer:

The presence of the starting carboxylic acid is due to either an incomplete reaction or hydrolysis of the product during workup or storage.

  • Confirmation: The carboxylic acid proton (-COOH) typically appears as a very broad singlet far downfield in the ¹H NMR spectrum (>10 ppm), while the acid proton is absent in the pure acyl chloride spectrum. The carbonyl carbon signal in ¹³C NMR will also shift. On a TLC plate, the carboxylic acid will have a lower Rf value (more polar) than the acyl chloride.

  • Removal Strategies:

    • Aqueous Wash (with caution): If the subsequent reaction can tolerate trace moisture, a carefully controlled aqueous workup can be attempted. Dissolve the crude mixture in a non-polar, water-immiscible solvent (e.g., dichloromethane or ethyl acetate). Wash gently with a cold, dilute sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. The acyl chloride, being much more reactive, will partially hydrolyze at the interface, so this method may reduce yield but can be effective for removing large amounts of acid contamination. Immediate and thorough drying of the organic layer over anhydrous MgSO₄ or Na₂SO₄ is critical.

    • Chromatography (Preferred Method): As detailed in the previous question, flash column chromatography is the most reliable method to separate the less polar acyl chloride from the more polar carboxylic acid.[10]

Question 4: I'm observing low yields and multiple unidentified spots on my TLC plate. What are the potential side reactions?

Answer:

Low yields and a complex product mixture suggest that side reactions are competing with the desired transformation.

  • Thermal Decomposition: The imidazo[1,2-b]pyridazine ring system can be sensitive to prolonged heating at high temperatures, especially in the presence of strong acids like HCl generated in situ. Ensure the reaction is not heated for an excessive amount of time. Once the reaction is complete (as monitored by TLC), the excess SOCl₂ should be removed promptly under reduced pressure.

  • Reaction with Other Functional Groups: If your starting material contains other nucleophilic groups (e.g., hydroxyl, amino), they will also react with thionyl chloride.[4] Such groups must be protected before attempting to form the acyl chloride.

  • Vilsmeier-Haack Type Reactions: If DMF is used as a catalyst, it's possible to have side reactions involving the heterocyclic ring, although this is less common under standard conditions for acyl chloride formation. Use only a catalytic amount (1-2 drops) of DMF if needed.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable method for synthesizing Imidazo[1,2-b]pyridazine-2-carbonyl chloride?

A1: The most common and effective method is the reaction of Imidazo[1,2-b]pyridazine-2-carboxylic acid with an excess of thionyl chloride (SOCl₂).[2] Often, a catalytic amount of dimethylformamide (DMF) is added to accelerate the reaction.[4] The reaction is typically performed at reflux, and the excess SOCl₂ is subsequently removed by distillation or evaporation under reduced pressure to yield the crude acyl chloride.

Q2: How must I handle and store Imidazo[1,2-b]pyridazine-2-carbonyl chloride to prevent degradation?

A2: Acyl chlorides are corrosive, lachrymatory, and highly moisture-sensitive.[11]

  • Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Storage: The compound must be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[13] Store in a cool, dry place, away from water, alcohols, amines, and bases.[7] For long-term storage, a desiccator or a glove box is ideal.

Q3: What are the best analytical techniques for monitoring the reaction and assessing product purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): This is the best method for monitoring the reaction's progress. The product acyl chloride will be less polar (higher Rf) than the starting carboxylic acid. A stain like potassium permanganate can be used for visualization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity. The disappearance of the carboxylic acid proton signal is a key indicator of reaction completion.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the functional group transformation. The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear, and the C=O stretch will shift to a higher wavenumber for the acyl chloride (typically 1750-1820 cm⁻¹) compared to the acid (1700-1725 cm⁻¹).

Q4: Should I purify my product using recrystallization or column chromatography?

A4: The choice depends on the state and purity of your crude product.

  • Recrystallization: This is a viable option if your crude product is a solid and the impurities are present in small amounts. A suitable solvent system would be a non-protic one, such as hexanes/ethyl acetate or hexanes/dichloromethane, to avoid hydrolysis.[14] However, given the reactivity of acyl chlorides, finding a suitable system can be challenging.

  • Flash Column Chromatography: This is the more versatile and generally recommended method, especially for oily or highly impure products.[8][9][15] It provides excellent separation of the acyl chloride from both more polar (starting acid) and less polar (non-polar byproducts) impurities. The key is to perform it quickly with anhydrous eluents.

Protocols & Data Tables

Protocol 1: Synthesis of Imidazo[1,2-b]pyridazine-2-carbonyl chloride
  • Place Imidazo[1,2-b]pyridazine-2-carboxylic acid (1.0 eq) in an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Connect the top of the condenser to a gas bubbler (to monitor gas evolution) and an inert gas line (N₂ or Ar).

  • Under the inert atmosphere, add thionyl chloride (SOCl₂) (5.0 eq) via syringe.

  • Add one drop of anhydrous DMF.

  • Heat the reaction mixture to reflux (approx. 80 °C) with stirring.

  • Monitor the reaction by TLC (see Table 1) every 30-60 minutes until the starting material is fully consumed.

  • Once complete, cool the mixture to room temperature.

  • Remove the excess SOCl₂ under reduced pressure (using a vacuum pump protected by a base trap).

  • The resulting crude solid or oil is used directly in the next step or purified as described in Protocol 2.

Protocol 2: Flash Column Chromatography Purification
  • Prepare a silica gel column using an appropriate eluent system (see Table 2). Ensure all glassware is dry and use anhydrous solvents.

  • Dissolve the crude Imidazo[1,2-b]pyridazine-2-carbonyl chloride in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

  • Add the dry-loaded sample to the top of the prepared column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure at low temperature (< 40 °C) to yield the purified product.

Data Tables

Table 1: Recommended TLC Solvent Systems

Solvent System (v/v)Typical Rf (Acyl Chloride)Typical Rf (Carboxylic Acid)Notes
Hexane / Ethyl Acetate (7:3)0.5 - 0.60.1 - 0.2Good general-purpose system for monitoring.
Dichloromethane / Methanol (98:2)0.7 - 0.80.3 - 0.4Useful for more polar analogues.

Table 2: Recommended Column Chromatography Eluent Systems

Purification GoalEluent System (Gradient)Rationale
General Purification10% to 40% Ethyl Acetate in HexaneEffectively separates the moderately polar product from highly polar (starting acid) and non-polar impurities.[2][9]
Removal of stubborn polar impurities0% to 5% Methanol in DichloromethaneStronger eluting power for tightly-bound impurities, but use with care to avoid product decomposition.

Workflow Visualizations

SynthesisWorkflow Start Imidazo[1,2-b]pyridazine- 2-carboxylic acid Reagents Add SOCl₂ (excess) + DMF (cat.) under N₂ atmosphere Start->Reagents Reflux Heat to Reflux (approx. 80°C) Reagents->Reflux Monitor Monitor by TLC until SM is consumed Reflux->Monitor Monitor->Reflux Incomplete Evaporation Cool to RT & Remove excess SOCl₂ in vacuo Monitor->Evaporation Complete Crude Crude Imidazo[1,2-b]pyridazine- 2-carbonyl chloride Evaporation->Crude

Caption: General workflow for the synthesis of the crude acyl chloride.

PurificationDecisionTree Start Crude Product CheckState Is the crude product a solid? Start->CheckState Recrystallize Attempt Recrystallization (e.g., Hexane/DCM) CheckState->Recrystallize Yes Column Perform Flash Column Chromatography CheckState->Column No (Oily) CheckPurity Is the main impurity the starting acid? CheckPurity->Column No / Complex Mixture AqueousWash Consider careful aqueous bicarbonate wash CheckPurity->AqueousWash Yes Recrystallize->CheckPurity Fails or still impure PureProduct Pure Product Recrystallize->PureProduct Success Column->PureProduct AqueousWash->Column Still impure AqueousWash->PureProduct

Caption: Decision tree for selecting a suitable purification strategy.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • ReactionWeb. (2025, July 12). Carboxylic Acid + SOCl2. ReactionWeb.io. [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Li, M., & Ji, M. (2007). Thionyl Chloride – A Versatile Reagent. Synlett, 2007(16), 2605–2606. [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

  • Suthakaran, S., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(1), 38-45. [Link]

  • Kinoshita, T., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1898–1913. [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. Chemistry LibreTexts. [Link]

  • Li, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. chemrevise.org. [Link]

  • Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Sparkl. [Link]

  • Fensome, A., et al. (2018). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 9(2), 319–324. [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Wikipedia. (n.d.). Acyl chloride. Wikipedia. [Link]

  • Ataman Kimya. (n.d.). ACETYL CHLORIDE. Ataman Kimya. [Link]

  • Journal of Medicinal and Chemical Sciences. (2021, November 15). Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences. [Link]

  • ACS Publications. (2020, December 3). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. [Link]

  • TSI Journals. (2017, August 10). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. NCBI. [Link]

  • SCIRP. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SCIRP. [Link]

  • Letters in Applied NanoBioScience. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. NCBI. [Link]

  • PubMed. (2025, June 12). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. NJ.gov. [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards: ACETYL CHLORIDE. ILO. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. NCBI. [Link]

  • Indian Academy of Sciences. (2018, May 7). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. SATHEE. [Link]

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Troubleshooting

Technical Support Center: Optimizing Amide Synthesis with Imidazo[1,2-b]pyridazine-2-carbonyl chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates encountered during amide bond formation using...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates encountered during amide bond formation using Imidazo[1,2-b]pyridazine-2-carbonyl chloride. Our focus is on providing practical, field-proven insights to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with Imidazo[1,2-b]pyridazine-2-carbonyl chloride shows a low yield of the desired amide. What are the most common initial factors to investigate?

Low conversion in amide synthesis is frequently traced back to the quality and handling of the reagents, as well as the reaction setup. Imidazo[1,2-b]pyridazine-2-carbonyl chloride, like most acyl chlorides, is highly susceptible to hydrolysis.[1][2] The primary troubleshooting steps should, therefore, focus on ensuring an anhydrous environment.

  • Reagent and Solvent Purity: All reagents, especially the amine and solvents, must be thoroughly dried. The presence of residual water will lead to the hydrolysis of the acyl chloride back to the less reactive carboxylic acid, directly impacting your yield.[2]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is crucial to prevent atmospheric moisture from interfering with the reaction.

  • Freshness of Acyl Chloride: Imidazo[1,2-b]pyridazine-2-carbonyl chloride should ideally be used freshly prepared or stored under strictly anhydrous conditions. Over time, even with careful storage, some degradation can occur.

Q2: I've confirmed my reagents and solvents are dry, and I'm using an inert atmosphere, but my yields are still poor. What are the next steps in troubleshooting?

Once you have ruled out moisture as the primary culprit, the next phase of troubleshooting involves a closer examination of the reaction conditions and the nature of your amine substrate.

  • Base Selection: The choice of base is critical. It serves to neutralize the HCl generated during the reaction.[1] For sensitive substrates, a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred. These bases are less likely to compete with your amine nucleophile in reacting with the acyl chloride.

  • Reaction Temperature: While many acyl chloride reactions proceed readily at room temperature, some less nucleophilic amines may require gentle heating to drive the reaction to completion. However, excessive heat can lead to the decomposition of the acyl chloride or the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is advisable to find the optimal temperature.

  • Steric Hindrance: If your amine is sterically hindered, this can significantly slow down the rate of reaction.[3] In such cases, prolonged reaction times or elevated temperatures may be necessary.

ParameterRecommendationRationale
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the acyl chloride.
Solvents Anhydrous aprotic (DCM, THF, DMF)Ensures a moisture-free environment.
Base Non-nucleophilic (TEA, DIPEA)Neutralizes HCl without competing with the amine.
Temperature 0°C to refluxDependent on the nucleophilicity of the amine.

Q3: Could the Imidazo[1,2-b]pyridazine ring itself be causing side reactions?

The Imidazo[1,2-b]pyridazine core is an electron-deficient heteroaromatic system.[4] While generally stable, under certain conditions, the ring system could potentially participate in side reactions.

  • Nucleophilic Attack on the Ring: While less common, highly nucleophilic amines under harsh conditions could potentially engage in nucleophilic aromatic substitution on the pyridazine ring, especially if there are leaving groups present on the ring.

  • Ring Stability: The stability of the imidazo[1,2-b]pyridazine ring is generally robust. However, prolonged exposure to strong acids or bases at high temperatures could lead to degradation.

Q4: How can I be sure that my Imidazo[1,2-b]pyridazine-2-carbonyl chloride is of good quality and has not decomposed?

It is highly recommended to use freshly prepared Imidazo[1,2-b]pyridazine-2-carbonyl chloride. A common method for its synthesis involves the reaction of Imidazo[1,2-b]pyridazine-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[5][6]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion Rate check_moisture Issue: Moisture Contamination? start->check_moisture solution_moisture Solution: - Use anhydrous solvents/reagents - Work under inert atmosphere check_moisture->solution_moisture Yes check_conditions Issue: Suboptimal Reaction Conditions? check_moisture->check_conditions No solution_moisture->check_conditions solution_conditions Solution: - Optimize base (TEA, DIPEA) - Adjust temperature (0°C to reflux) - Increase reaction time check_conditions->solution_conditions Yes check_amine Issue: Poor Amine Nucleophilicity or Steric Hindrance? check_conditions->check_amine No solution_conditions->check_amine solution_amine Solution: - Increase temperature - Use a more activating solvent (e.g., DMF) - Consider alternative coupling agents check_amine->solution_amine Yes check_acyl_chloride Issue: Acyl Chloride Quality? check_amine->check_acyl_chloride No solution_amine->check_acyl_chloride solution_acyl_chloride Solution: - Use freshly prepared acyl chloride - Confirm structure via spectroscopy check_acyl_chloride->solution_acyl_chloride Yes end_node Improved Conversion check_acyl_chloride->end_node No solution_acyl_chloride->end_node

Caption: Troubleshooting workflow for low conversion rates.

Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,2-b]pyridazine-2-carbonyl chloride

This protocol is adapted from established methods for the synthesis of heteroaromatic acyl chlorides.[5]

  • To a stirred suspension of Imidazo[1,2-b]pyridazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction becomes a clear solution.

  • Remove the solvent and excess reagent under reduced pressure.

  • The resulting crude Imidazo[1,2-b]pyridazine-2-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: General Procedure for Amide Coupling
  • Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add a solution of freshly prepared Imidazo[1,2-b]pyridazine-2-carbonyl chloride (1.1 eq) in the same anhydrous solvent dropwise.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating may be applied.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the collapse of the tetrahedral intermediate and expulsion of the chloride leaving group. The base then neutralizes the resulting hydrochloric acid.

Caption: Nucleophilic acyl substitution mechanism.

References

  • Gomha, S. M., et al. (2015). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 7(10), 284-291.
  • Li, J., et al. (2017). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Organic Letters, 19(18), 4786-4789. Available from: [Link]

  • Barlin, G. B., & Brown, W. V. (1967). Imidazo[1,2-b]pyridazines and an imidazo[l,2-a]pyrazine from pyridazin- and pyrazin-amines. Journal of the Chemical Society C: Organic, 2473-2477.
  • Reddy, T. S., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher, 7(4).
  • Sharif, S., et al. (2017). Cross-Coupling of Primary Amides to Aryl and Heteroaryl Partners Using (DiMeIHeptCl)Pd Promoted by Trialkylboranes or B(C6F5)3. Journal of the American Chemical Society, 139(50), 18436-18439.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • Scribd. (n.d.). Optimizing Amide Coupling Reactions.
  • Cui, J., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 54(7), 2445-2453.
  • Mühlberg, M. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts, 11(12), A185.
  • Ali, M. A., et al. (2024). Synthesis of Imidazo[1,2‐ b ]pyridazine Scaffold Based Amide Derivatives as Potential Inhibitors for Bacterial Activity. ChemistrySelect, 9(19).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • BenchChem. (n.d.). Imidazo[1,2-b]pyridazine-8-carboxylic Acid.
  • TheSimpliFire. (2019). Why is formyl chloride unstable while higher acyl chlorides are stable? Chemistry Stack Exchange.
  • Shestakov, A. S., et al. (2025). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules, 30(14), 3287.
  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Reddit. (2025).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172.
  • Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Chlorides and Amines. Organic Letters, 4(20), 3517-3520.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?
  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.
  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.

Sources

Optimization

Best practices for handling moisture-sensitive Imidazo[1,2-b]pyridazine-2-carbonyl chloride

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with handling Imidazo[1,2-b]pyridazine-2-carbonyl chloride .

The imidazo[1,2-b]pyridazine scaffold is a privileged motif in medicinal chemistry, frequently utilized in the development of anti-tubercular agents, kinase inhibitors, and picornavirus antivirals[1][2][3]. However, its acid chloride derivative is notoriously difficult to handle. The combination of a highly electrophilic acyl group and a basic nitrogen-rich heterocycle creates a system that is exquisitely sensitive to atmospheric moisture.

Below, you will find quantitative data, mechanistic insights, and self-validating protocols to ensure your amidation and esterification workflows succeed on the first attempt.

Quantitative Impact of Moisture on Acyl Chlorides

To understand the operational tolerances of your reaction, it is critical to compare the reactivity of your reagent against standard acyl chlorides. The presence of even trace water (e.g., from improperly dried solvents) drastically impacts reaction yields[4][5].

Acyl Chloride ClassificationExample CompoundRelative Hydrolysis RateImpact of 1% Moisture in Solvent (Yield Loss)Primary Degradation Products
Electron-Deficient Heteroaryl Imidazo[1,2-b]pyridazine-2-carbonyl chloride Extremely Fast > 95% Carboxylic Acid + Heterocycle-HCl Salt
AliphaticAcetyl ChlorideVery Fast> 80%Carboxylic Acid + HCl gas
Electron-Rich Aryl4-Methoxybenzoyl chlorideModerate40 - 50%Carboxylic Acid + HCl gas
Sterically HinderedPivaloyl ChlorideSlow< 10%Carboxylic Acid + HCl gas

Troubleshooting & FAQs

Q1: Why is Imidazo[1,2-b]pyridazine-2-carbonyl chloride so prone to rapid degradation upon opening, and what is the exact mechanism?

Expert Insight: The extreme moisture sensitivity of this reagent is driven by a dual-action mechanism. First, the carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent imidazo[1,2-b]pyridazine ring and the chloride leaving group. Atmospheric water acts as a nucleophile, rapidly attacking the carbonyl to form a tetrahedral intermediate, which collapses to yield imidazo[1,2-b]pyridazine-2-carboxylic acid and hydrogen chloride (HCl) gas[4][5].

The Causality of Failure: Unlike simple aliphatic acid chlorides, the imidazo[1,2-b]pyridazine ring contains basic nitrogen atoms. The generated HCl immediately protonates these nitrogens, forming an insoluble hydrochloride salt. This auto-catalytic sequestration pulls your starting material out of solution, instantly halting any intended cross-coupling or amidation[5].

G A Imidazo[1,2-b]pyridazine -2-carbonyl chloride C Tetrahedral Intermediate A->C Nucleophilic Attack F Protonated Heterocycle (Inactive Salt) A->F Depletion of Starting Material B Atmospheric Moisture (H2O) B->C D Imidazo[1,2-b]pyridazine -2-carboxylic acid C->D Elimination of Cl- E HCl Gas (Corrosive) C->E E->F Protonation of Ring Nitrogen

Hydrolysis pathway of imidazo[1,2-b]pyridazine-2-carbonyl chloride.
Q2: What are the best practices for storing and dispensing this reagent without compromising its integrity?

Expert Insight: Storage and dispensing must be treated as a closed-loop system. The reagent should be stored in a tightly sealed container (preferably a Sure/Seal bottle) under an inert atmosphere (argon or nitrogen) at 2-8°C[5][6].

When dispensing, never open the cap in ambient air. Instead, utilize strict Schlenk line techniques[7][8].

  • Syringe Purging: Before piercing the septum of the reagent bottle, pierce the septum of an empty, inert-gas-filled Schlenk flask. Draw inert gas into the syringe and expel it outside. Repeat this three times. Causality: A standard 10 mL syringe contains enough atmospheric moisture in its barrel to hydrolyze micromoles of your reagent. Purging replaces this air with dry nitrogen/argon[7][9].

  • Positive Pressure: Always ensure the reagent bottle is under a slight positive pressure of inert gas before withdrawing the liquid. Self-Validation: Monitor your Schlenk line oil bubbler. If the bubbler stops bubbling when you pull the syringe plunger, you have created a local vacuum, which will suck ambient air into the bottle through the puncture hole[7].

Q3: How do I set up a strictly anhydrous amidation reaction using this reagent?

Expert Insight: A successful protocol must be a self-validating system where each step confirms the success of the previous one. Follow this step-by-step methodology for coupling the acid chloride with an amine:

Step 1: Glassware Preparation (The Purge-Cycle)

  • Action: Dry a Schlenk flask containing a magnetic stir bar in an oven (>100 °C) overnight. Assemble the flask hot, seal with a rubber septum, and connect to a Schlenk line[10].

  • Action: Apply dynamic high vacuum for 5 minutes as the flask cools, then slowly backfill with inert gas. Repeat this vacuum/gas cycle three times[9][10].

  • Validation: The flask should be cool to the touch. The oil bubbler must show a steady, slow release of gas, confirming a positive internal pressure[7].

Step 2: Nucleophile Preparation

  • Action: Inject the amine (1.0 eq.) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq.) into the flask. Add anhydrous dichloromethane (DCM) via a purged syringe[5].

  • Causality: The excess base acts as an HCl scavenger, preventing the imidazo[1,2-b]pyridazine ring from protonating and crashing out of solution.

Step 3: Acid Chloride Addition

  • Action: Cool the receiving flask to 0 °C in an ice bath to control the exothermic nature of the reaction[4][5].

  • Action: Dissolve the Imidazo[1,2-b]pyridazine-2-carbonyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise via a purged syringe over 15 minutes[5].

  • Validation: You should observe a mild exotherm and potentially the formation of a fine white precipitate (triethylamine hydrochloride), which visually validates that the acyl substitution is occurring and HCl is being successfully scavenged.

Step 4: Reaction Monitoring

  • Action: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Validation: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The disappearance of the methyl ester (formed from unreacted acid chloride in the aliquot) and the appearance of the desired amide mass confirms completion[5].

G N1 1. Oven-Dry Glassware (>100 °C, overnight) N2 2. Assemble Hot & Apply High Vacuum N1->N2 N3 3. Backfill with Inert Gas (Ar/N2) N2->N3 Cool under vacuum N4 4. Repeat Purge-Cycle (3x total) N3->N4 Ensure complete air removal N5 5. Add Anhydrous Solvents via Purged Syringe N4->N5 N6 6. Introduce Acid Chloride under Positive Pressure N5->N6 Monitor bubbler for positive flow

Self-validating Schlenk line workflow for moisture-sensitive reagents.
Q4: What is the safest way to quench unreacted Imidazo[1,2-b]pyridazine-2-carbonyl chloride?

Expert Insight: Never dispose of active acid chlorides directly into aqueous waste, as the rapid hydrolysis is highly exothermic and can cause violent splattering or pressurization of waste containers[11][12].

Instead, perform a controlled quenching process in a fume hood:

  • Alcohol-Based Quenching (Preferred): Slowly add an excess of a primary alcohol (such as methanol or ethanol) to the reaction vessel at 0 °C. This safely converts the reactive acid chloride into a stable, less-reactive ester[5][12].

  • Aqueous Basic Quenching: If water must be used, add the reaction mixture dropwise to a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate. The bicarbonate neutralizes the evolving HCl gas immediately, preventing the formation of toxic and corrosive fumes[5].

References

  • An Illustrated Guide to Schlenk Line Techniques | Organometallics - ACS Publications |[Link]

  • Schlenk line - Wikipedia | Wikipedia |[Link]

  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line | JoVE |[Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling | Yufeng |[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds | Wipf Group - University of Pittsburgh |[Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines | Taylor & Francis |[Link]

  • Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses | Journal of Medicinal Chemistry - ACS Publications |[Link]

Sources

Troubleshooting

Choosing the best base for Imidazo[1,2-b]pyridazine-2-carbonyl chloride coupling

Technical Support Center: Imidazo[1,2-b]pyridazine Chemistry Guide: Optimizing Base Selection for Amide Coupling with Imidazo[1,2-b]pyridazine-2-carbonyl Chloride Welcome to the technical support center for advanced synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[1,2-b]pyridazine Chemistry

Guide: Optimizing Base Selection for Amide Coupling with Imidazo[1,2-b]pyridazine-2-carbonyl Chloride

Welcome to the technical support center for advanced synthetic methodologies. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting and practical advice for one of the most critical steps in the functionalization of the imidazo[1,2-b]pyridazine scaffold: the amide coupling reaction. Specifically, we will address the nuanced decision of selecting the optimal base to ensure high yield, purity, and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts essential for understanding the role of the base in your coupling reaction.

Q1: Why is a base mandatory for coupling an amine with Imidazo[1,2-b]pyridazine-2-carbonyl chloride?

A: The reaction between an amine and an acyl chloride, such as Imidazo[1,2-b]pyridazine-2-carbonyl chloride, is a nucleophilic acyl substitution. This process generates one equivalent of hydrochloric acid (HCl) as a byproduct. In the absence of a base, this newly formed HCl will protonate the starting amine, converting it into its non-nucleophilic ammonium salt. This effectively removes your starting material from the reaction, halting the coupling and leading to low yields. A base is required to act as an "acid scavenger," neutralizing the HCl as it forms and ensuring the amine remains in its free, nucleophilic state to react with the acyl chloride.[1][2]

Q2: What are the primary functions of a base in this reaction?

A: The base serves two critical functions:

  • Acid Neutralization: As mentioned, it neutralizes the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.[3][4]

  • Driving Equilibrium: By irreversibly removing a product (HCl) from the reaction mixture, the base helps to drive the reaction equilibrium towards the formation of the desired amide product, in accordance with Le Châtelier's principle.[1][5]

Q3: What is the difference between a conventional base (like Triethylamine) and a nucleophilic catalyst (like DMAP)?

A: This is a crucial distinction.

  • Conventional Bases (e.g., Triethylamine (TEA), DIPEA): These are typically sterically hindered tertiary amines that function solely as proton acceptors (Brønsted-Lowry bases).[6] Their job is to scavenge the HCl produced during the reaction. They are used in stoichiometric amounts (at least 1 equivalent).

  • Nucleophilic Catalysts (e.g., 4-Dimethylaminopyridine (DMAP)): DMAP is a hyper-nucleophilic reagent that actively participates in the reaction mechanism. It attacks the acyl chloride to form a highly reactive N-acylpyridinium salt.[7] This intermediate is a much more potent acylating agent than the starting acyl chloride, leading to a dramatic acceleration of the reaction rate, often by several orders ofmagnitude.[7][8] DMAP is used in catalytic amounts (typically 0.05-0.2 equivalents) alongside a stoichiometric base like TEA, which neutralizes the HCl and regenerates the DMAP catalyst.[9]

Q4: How does the pKa of the base influence its suitability?

A: The pKa of the conjugate acid of the base is a key parameter. As a general rule, the base should be strong enough to effectively deprotonate the ammonium salt formed during the reaction, but not so strong that it causes unwanted side reactions (e.g., deprotonation of other functional groups, hydrolysis, or elimination). The conjugate acid of the chosen base should have a pKa value slightly higher than that of the protonated amine reactant. For typical amine hydrochlorides (pKa ~9-11), bases like TEA (conjugate acid pKa ~10.7) or DIPEA (conjugate acid pKa ~11) are excellent choices.[10][11]

Troubleshooting Guide: Common Issues in Amide Coupling

This section is designed to help you diagnose and solve specific problems encountered during the coupling of Imidazo[1,2-b]pyridazine-2-carbonyl chloride.

Problem 1: Low or no yield of the desired amide.

Potential Cause Recommended Solution & Rationale
Incomplete HCl Scavenging Solution: Ensure at least 1.1-1.2 equivalents of your tertiary amine base (e.g., TEA, DIPEA) are used. Rationale: Insufficient base allows HCl to protonate the starting amine, effectively stopping the reaction.[3] A slight excess ensures complete neutralization.
Poor Nucleophilicity of the Amine Solution: Add a catalytic amount of DMAP (5-10 mol%). Rationale: For electron-deficient anilines or other weakly nucleophilic amines, the uncatalyzed reaction can be very slow. DMAP acts as a potent acylation catalyst, forming a highly reactive intermediate that can be successfully attacked by even poor nucleophiles.[7][8]
High Steric Hindrance Solution 1: Switch from TEA to a more hindered base like N,N-Diisopropylethylamine (DIPEA). Rationale: If either the amine or the acyl chloride is sterically bulky, the less-hindered TEA can sometimes compete as a nucleophile, leading to side products. The bulky isopropyl groups on DIPEA make it highly non-nucleophilic, ensuring it acts only as a base.[12][13] Solution 2: Increase the reaction temperature (e.g., from room temperature to 40-60°C). Rationale: Providing thermal energy can help overcome the high activation energy barrier associated with sterically demanding substrates.[14] Monitor carefully for decomposition.
Hydrolysis of Acyl Chloride Solution: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar). Rationale: Acyl chlorides are highly susceptible to hydrolysis by water, which converts them back to the unreactive carboxylic acid.[2] This is a common cause of failure if reaction conditions are not anhydrous.

Problem 2: Significant formation of Imidazo[1,2-b]pyridazine-2-carboxylic acid as a byproduct.

Potential Cause Recommended Solution & Rationale
Water in the Reaction Solution: Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves). Dry all glassware thoroughly. Rationale: This is the classic sign of acyl chloride hydrolysis.[2] Even trace amounts of moisture can lead to the formation of the corresponding carboxylic acid, reducing the yield of your desired amide.
Use of Aqueous Base Solution: Avoid aqueous bases (e.g., aq. NaHCO₃) unless performing a specific Schotten-Baumann reaction. For reactions in organic solvents, use an organic base like TEA or DIPEA. Rationale: Introducing an aqueous phase provides a medium for the hydrolysis of the highly reactive acyl chloride.[15] While Schotten-Baumann conditions can be effective, they require careful control of a biphasic system.[5] For most lab-scale syntheses, an anhydrous organic system is more reliable.

Comparative Guide to Common Bases

This table provides a summary of commonly used bases for amide coupling reactions, allowing for an informed selection based on your specific experimental needs.

BaseClasspKa (Conjugate Acid)Key Characteristics & Use CasesPotential Drawbacks
Triethylamine (TEA) Tertiary Amine~10.7The most common, inexpensive, and effective HCl scavenger for standard couplings.[6]Can sometimes act as a nucleophile with highly reactive electrophiles; can be difficult to remove under vacuum.
DIPEA (Hünig's Base) Tertiary Amine~11.0Highly sterically hindered and non-nucleophilic.[12] Ideal for sterically demanding substrates and to prevent side reactions.[13]More expensive than TEA; can contain nucleophilic impurities if not properly purified.
Pyridine Aromatic Amine~5.2A moderately effective base and can also act as a nucleophilic catalyst, though much less effective than DMAP.[1][5]Its lower basicity makes it a less efficient HCl scavenger compared to TEA. Can be difficult to remove.
DMAP Nucleophilic Catalyst~9.7Extremely powerful acylation catalyst used in small (catalytic) quantities.[7] Essential for difficult couplings with hindered or deactivated substrates.[8][9]Should not be used as a primary (stoichiometric) base. Can be toxic.
Potassium Carbonate (K₂CO₃) Inorganic Base~10.3 (pKa of HCO₃⁻)Inexpensive and strong base, typically used in biphasic or polar aprotic solvents like DMF.[]Limited solubility in many common organic solvents (DCM, THF). Can lead to heterogeneous mixtures.

Decision-Making Workflow for Base Selection

Use this workflow to determine the best starting point for your coupling reaction.

BaseSelectionWorkflow start Start: Define Coupling Partners (Imidazo[1,2-b]pyridazine-2-carbonyl chloride + Amine) sterics Is the amine sterically hindered (e.g., secondary amine with bulky groups) or electron-deficient (e.g., aniline with EWGs)? start->sterics standard_base Use a standard non-nucleophilic base: - DIPEA (1.2 equiv) is preferred - TEA (1.2 equiv) is a good alternative sterics->standard_base No dm_catalysis Reaction requires enhanced activation. Use DIPEA (1.2 equiv) + DMAP (0.1 equiv). sterics->dm_catalysis Yes check_speed Is the reaction slow or stalling at room temperature? standard_base->check_speed end_good Proceed with reaction monitoring. dm_catalysis->end_good heat Consider gentle heating (40-50°C). Continue with DIPEA +/- DMAP. check_speed->heat Yes check_speed->end_good No heat->end_good

Caption: Workflow for selecting the optimal base for amide coupling.

Validated Experimental Protocol

This protocol provides a reliable starting point for the coupling of a primary amine with Imidazo[1,2-b]pyridazine-2-carbonyl chloride using DIPEA as a base.

Materials:

  • Imidazo[1,2-b]pyridazine-2-carbonyl chloride (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the amine (1.1 equiv) and anhydrous DCM (to make a ~0.1 M solution based on the acyl chloride).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add DIPEA (1.2 equiv) to the stirred solution of the amine.

  • Acyl Chloride Addition: Slowly add a solution of Imidazo[1,2-b]pyridazine-2-carbonyl chloride (1.0 equiv) in a small amount of anhydrous DCM to the reaction mixture dropwise over 5-10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.[17] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acyl chloride is consumed.

  • Quenching: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

  • Work-up: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure amide.

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(1), 304-311. [Link]

  • ScholarWorks @ UTRGV. (2012). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]

  • ACS Publications. (2013, December 16). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. [Link]

  • Scribd. (n.d.). pKa Values of Common Organic Bases. [Link]

  • pka bases.cdx. (n.d.). pKa Values of Common Bases. [Link]

  • PMC. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(3), 1246–1254. [Link]

  • PMC. (2018). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. European Journal of Medicinal Chemistry, 151, 486-490. [Link]

  • Taylor & Francis Online. (2023, November 28). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 143-154. [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. [Link]

  • ResearchGate. (2012). Synthesis of Some New Imidazo[1,2-b] Pyridazines. Organic Chemistry: An Indian Journal, 8(9). [Link]

  • University of Wisconsin-Madison. (n.d.). Approximate pKa chart of the functional groups. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(8), 1562–1568. [Link]

  • Royal Society of Chemistry. (2015). An efficient protocol for coupling of sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 7841-7845. [Link]

  • ACS Publications. (2014, September 11). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(40), 9375–9382. [Link]

  • PMC. (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 14(1), 138–141. [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing Imidazo[1,2-b]pyridazine-2-carbonyl chloride with other acyl chlorides

Comparative Guide: Imidazo[1,2-b]pyridazine-2-carbonyl chloride vs. Standard Acyl Chlorides in Medicinal Chemistry Introduction to Heteroaromatic Acyl Chlorides In modern drug discovery, the selection of an acylating age...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Imidazo[1,2-b]pyridazine-2-carbonyl chloride vs. Standard Acyl Chlorides in Medicinal Chemistry

Introduction to Heteroaromatic Acyl Chlorides

In modern drug discovery, the selection of an acylating agent is rarely just about forming an amide bond; it is about installing a pharmacophore. The imidazo[1,2-b]pyridazine core is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. It serves as the structural backbone for numerous high-profile therapeutics, including the BCR-ABL kinase inhibitor ponatinib[2], as well as emerging inhibitors targeting TYK2[3] and ROCK2[4].

Imidazo[1,2-b]pyridazine-2-carbonyl chloride (IPC-Cl) is the primary electrophilic building block used to append this bicyclic heteroaromatic system to diverse amine nucleophiles[5]. However, the unique electronic properties of its fused ring system drastically alter its reactivity profile compared to standard acyl chlorides like benzoyl chloride or picolinoyl chloride. This guide objectively compares IPC-Cl against alternative acyl chlorides, providing researchers with the mechanistic insights and experimental protocols necessary to optimize their synthetic workflows.

Structural and Electronic Profiling: Understanding Causality

The performance of an acyl chloride is dictated by the electronic nature of its substituent. The imidazo[1,2-b]pyridazine ring contains three nitrogen atoms, which collectively exert a profound inductive and mesomeric electron-withdrawing effect.

  • Electrophilicity: The electron-deficient nature of the diazine-fused system pulls electron density away from the carbonyl carbon. This makes IPC-Cl significantly more electrophilic than benzoyl chloride (which benefits from the electron-donating resonance of a simple phenyl ring) and even picolinoyl chloride.

  • Hydrolysis Stability: The increased electrophilicity comes at the cost of stability. IPC-Cl is highly susceptible to nucleophilic attack by ambient moisture. While benzoyl chloride can often survive brief exposure to atmospheric humidity, IPC-Cl will rapidly hydrolyze back to imidazo[1,2-b]pyridazine-2-carboxylic acid.

  • Steric Hindrance: Despite being a bicyclic system, the planar nature of the imidazo[1,2-b]pyridazine core ensures that the 2-carbonyl position remains relatively unhindered, allowing for rapid tetrahedral intermediate formation during amidation.

Quantitative Performance Comparison

The following table summarizes the comparative benchmarking data for amidation reactions utilizing a standard primary amine (e.g., benzylamine) in dichloromethane (DCM) with N,N-Diisopropylethylamine (DIPEA) as the base.

Acyl ChlorideRelative ElectrophilicityHydrolysis SusceptibilityTypical Amidation YieldPrimary Medicinal Chemistry Application
Benzoyl Chloride LowLow (Stable for months if sealed)90 - 98%Standard lipophilic bulk, non-specific binding
Picolinoyl Chloride ModerateModerate85 - 95%Weak hydrogen bond acceptor, metal chelation
Imidazo[1,2-b]pyridazine-2-carbonyl chloride Very HighVery High (Requires strict anhydrous handling)70 - 85%Kinase hinge-binding, privileged scaffold installation

Biological Significance: Why Tolerate the Instability?

If IPC-Cl is highly moisture-sensitive and harder to handle, why is it so prevalent in drug design? The answer lies in its exceptional binding affinity to kinase targets.

The imidazo[1,2-b]pyridazine scaffold acts as a rigid, planar pharmacophore that docks perfectly into the ATP-binding pocket of various kinases. The nitrogen atoms within the core act as critical hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region (such as Glu170 and Met172 in ROCK2)[4]. The amide linker formed by IPC-Cl further stabilizes this conformation, making the synthetic effort highly rewarding for target inhibition.

G A Imidazo[1,2-b]pyridazine Core B Amide Linker A->B Structural Extension D Hydrogen Bond Donor/Acceptor Interactions A->D N-heteroatom binding B->D NH/CO interaction C Kinase Hinge Region (e.g., Glu170/Met172) E Inhibition of Target Kinase (e.g., ROCK2, TYK2) C->E Pathway Blockade D->C Docking

Kinase hinge-binding pathway of imidazo[1,2-b]pyridazine derivatives.

Self-Validating Experimental Protocol: Anhydrous Amidation

Because IPC-Cl is prone to rapid hydrolysis, standard amidation protocols used for benzoyl chloride will result in poor yields. The following protocol is designed as a self-validating system : it incorporates specific in-process controls (IPCs) that immediately tell the chemist whether the reaction is proceeding via the desired amidation pathway or failing via hydrolysis.

Materials Required:
  • Imidazo[1,2-b]pyridazine-2-carbonyl chloride (1.1 equiv)

  • Primary or Secondary Amine (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) (Stored over 3Å molecular sieves)

Step-by-Step Methodology:
  • Matrix Preparation: Purge a flame-dried round-bottom flask with inert gas (Ar or N2). Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Causality: Water is a competing nucleophile. The highly electrophilic IPC-Cl will react with trace water faster than sterically hindered amines.

  • Base Addition: Add DIPEA (2.5 equiv) to the solution and cool the mixture to 0 °C using an ice bath.

    • Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl byproduct. Cooling to 0 °C suppresses the exothermic degradation of the acyl chloride.

  • Electrophile Introduction: Dissolve IPC-Cl (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Self-Validating In-Process Control (LC-MS at 30 mins): Take a 10 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Validation Check: If the dominant mass peak corresponds to the desired amide, the system is dry and proceeding correctly. If a dominant peak appears at [M+18] relative to the acyl chloride mass, it validates that moisture breached the system, triggering hydrolysis to the carboxylic acid. If this occurs, the reaction must be aborted and the solvent dried further.

  • Completion & Quenching: Once the amine is consumed (typically 1-2 hours at room temperature), quench the reaction with saturated aqueous NaHCO3.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Workflow Step1 1. Substrate Preparation Amine + DIPEA Anhydrous DCM Step2 2. Electrophile Addition Imidazo[1,2-b]pyridazine- 2-carbonyl chloride 0°C, Dropwise Step1->Step2 Step3 3. Tetrahedral Intermediate Nucleophilic Attack Rapid equilibrium Step2->Step3 Step4 4. Elimination & Neutralization HCl release DIPEA-HCl salt formation Step3->Step4 Step5 5. Product Isolation Aqueous Wash Target Amide Step4->Step5

Step-by-step workflow for the anhydrous amidation of IPC-Cl.

Conclusion

While Imidazo[1,2-b]pyridazine-2-carbonyl chloride demands more rigorous, moisture-free handling than standard acyl chlorides like benzoyl chloride, its utility in drug discovery is unmatched. By understanding the causality between its electron-withdrawing nitrogen atoms and its heightened electrophilicity, researchers can implement self-validating protocols to achieve high-yielding amidations, successfully installing this privileged scaffold into next-generation kinase inhibitors.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. 1

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. 2

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry - ACS Publications.4

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC - NIH. 3

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. 5

Sources

Comparative

Spectroscopic Validation of Imidazo[1,2-b]pyridazine-2-carbonyl Chloride Intermediates: A Comparative Guide

Introduction & Context The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors (e.g., Ponatinib) and targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors (e.g., Ponatinib) and targeted therapeutics for metabolic and inflammatory disorders [1]. Functionalization of this core often requires the synthesis of an imidazo[1,2-b]pyridazine-2-carboxylic acid, which must be activated into a highly reactive 2-carbonyl chloride intermediate prior to downstream amide or ester coupling [2].

Because acid chlorides are exceptionally sensitive to ambient moisture and prone to rapid hydrolysis back to the inactive carboxylic acid, confirming their structural integrity in situ or immediately post-isolation is a critical quality control step. This guide objectively compares the efficacy of different spectroscopic techniques for validating this transient intermediate and provides field-proven, self-validating experimental protocols.

Comparative Analysis of Analytical Modalities

When validating highly reactive intermediates, the analytical method must balance structural specificity with the risk of sample degradation during the analysis itself. Direct injection of acid chlorides into standard aqueous/organic analytical streams often yields false negatives due to rapid hydrolysis.

Table 1: Performance Comparison of Spectroscopic Modalities
Analytical TechniqueSensitivitySample PreparationStructural SpecificitySuitability for Acid Chlorides
ATR FT-IR MediumNone (Direct neat analysis)Low/MediumExcellent (No solvent hydrolysis risk)
¹H/¹³C NMR LowStrict anhydrous deuterated solventHighGood (Requires rigorous inert technique)
LC-MS (Direct) HighSolvent dilution (Aqueous/MeCN)MediumPoor (Rapid on-column hydrolysis)
LC-MS (Derivatized) HighChemical QuenchingHighExcellent (Traps reactive intermediate)

Mechanistic Causality in Spectral Shifts

Understanding the physical chemistry behind spectral shifts is essential for accurate data interpretation. The transformation from a carboxylic acid to an acid chloride induces profound, predictable changes across multiple spectroscopic domains.

Table 2: Quantitative Spectroscopic Signatures
Spectral FeatureImidazo[1,2-b]pyridazine-2-carboxylic acidImidazo[1,2-b]pyridazine-2-carbonyl chlorideMechanistic Cause
IR: C=O Stretch ~1700–1710 cm⁻¹~1765–1810 cm⁻¹Inductive (-I) effect of Cl strengthens C=O bond
IR: O-H Stretch Broad 2500–3300 cm⁻¹AbsentLoss of hydroxyl group
¹H NMR: -OH Peak Broad singlet ~13.6 ppmAbsentSubstitution of -OH with -Cl
¹H NMR: C3-H Peak ~8.1–8.5 ppmDownfield shift (+0.1 to 0.3 ppm)Enhanced deshielding by -COCl group
LC-MS:[M+H]⁺ Direct detection of acid massDetection of Methyl Ester massMethanol quench traps intermediate
  • FT-IR Causality: The highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I). This effect minimizes the resonance contribution that normally lengthens the C=O bond in acids, thereby shortening and strengthening the C=O double bond. The increased force constant shifts the absorption to a significantly higher frequency, typically between 1765 cm⁻¹ and 1810 cm⁻¹ [3][4].

  • NMR Causality: In polar aprotic solvents like DMSO-d6, the unactivated imidazo[1,2-b]pyridazine-2-carboxylic acid displays a highly deshielded proton signal corresponding to the -COOH group, often appearing around 13.6 ppm [2]. Successful conversion results in the complete disappearance of this signal.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols employ a self-validating system. By running an intact FT-IR analysis alongside a chemically quenched LC-MS sample, researchers can definitively prove that the acid chloride was formed and did not merely hydrolyze during sample preparation.

Workflow A Imidazo[1,2-b]pyridazine- 2-carboxylic acid B Activation (Oxalyl Chloride, cat. DMF) A->B C Imidazo[1,2-b]pyridazine- 2-carbonyl chloride B->C D Anhydrous Sampling (Glovebox / Ar stream) C->D Intact Analysis E Chemical Quenching (Excess MeOH or Amine) C->E Derivatization F FT-IR Spectroscopy Observe C=O shift to ~1770 cm⁻¹ D->F G ¹H/¹³C NMR (CDCl₃) Confirm -OH loss (~13.6 ppm) D->G H LC-MS Analysis Detect Ester/Amide Mass E->H

Figure 1: Workflow for the synthesis and spectroscopic validation of the carbonyl chloride intermediate.

Protocol 1: Synthesis of Imidazo[1,2-b]pyridazine-2-carbonyl chloride

Causality: Oxalyl chloride is preferred over thionyl chloride because the byproducts (CO, CO₂, HCl) are gaseous and easily removed under reduced pressure, leaving a clean neat product without aqueous workup. Catalytic DMF generates the highly reactive Vilsmeier-Haack intermediate, which acts as the true chlorinating agent.

  • Suspend 1.0 eq of imidazo[1,2-b]pyridazine-2-carboxylic acid in anhydrous dichloromethane (DCM) (0.2 M) under a strict argon atmosphere.

  • Add 0.05 eq of anhydrous N,N-dimethylformamide (DMF).

  • Cool the suspension to 0 °C and dropwise add 1.5 eq of oxalyl chloride.

  • Allow the reaction to warm to room temperature. Stir until gas evolution completely ceases and the suspension becomes a clear solution.

  • Concentrate the mixture under reduced pressure (using a Schlenk line) to yield the crude acid chloride.

Protocol 2: Intact ATR FT-IR Validation

Causality: ATR FT-IR requires no solvent, eliminating the risk of solvent-induced hydrolysis.

  • Purge the ATR crystal surface with a gentle stream of dry nitrogen.

  • Transfer a small aliquot of the neat acid chloride onto the crystal using a dry spatula.

  • Acquire the spectrum immediately.

  • Validation Check: Confirm the disappearance of the broad O-H stretch (2500–3300 cm⁻¹) and the shift of the C=O stretch from ~1710 cm⁻¹ to the 1765–1780 cm⁻¹ region.

Protocol 3: Self-Validating LC-MS via Methanol Quenching

Causality: Direct injection of acid chlorides into standard LC-MS systems results in immediate hydrolysis, yielding a false negative. By intentionally quenching an aliquot with methanol, we trap the reactive intermediate as a stable methyl ester. If the ester mass is detected, it unequivocally proves the acid chloride was successfully synthesized.

  • Prepare a quenching solution of 1 mL anhydrous methanol containing 1% triethylamine (to neutralize generated HCl).

  • Withdraw a 10 µL aliquot of the DCM reaction mixture from Protocol 1.

  • Inject the aliquot directly into the quenching solution and vortex for 30 seconds.

  • Analyze the quenched sample via LC-MS.

  • Validation Check: Look for the [M+H]⁺ peak corresponding to the imidazo[1,2-b]pyridazine-2-carboxylic acid methyl ester. The absence of the carboxylic acid mass confirms 100% conversion.

References

  • [1] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. 1

  • [2] A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI. 2

  • [3] IR and NMR Spectroscopy Reference Guide. Scribd. 3

  • [4] 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. Pressbooks. 4

Sources

Validation

The Definitive Guide to Purity Determination of Reactive Intermediates: qNMR vs. Traditional Methods for Imidazo[1,2-b]pyridazine-2-carbonyl chloride

As a Senior Application Scientist specializing in the analytical control of pharmaceutical building blocks, I frequently encounter the limitations of traditional chromatography when dealing with highly reactive intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the analytical control of pharmaceutical building blocks, I frequently encounter the limitations of traditional chromatography when dealing with highly reactive intermediates. Imidazo[1,2-b]pyridazine derivatives are critical pharmacophores in modern drug discovery, particularly in the synthesis of kinase inhibitors such as pan-Trk inhibitors (1 [1]).

The intermediate Imidazo[1,2-b]pyridazine-2-carbonyl chloride is a potent acylating agent. However, its high reactivity makes purity determination a severe analytical challenge. This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional methods (HPLC, GC) and provides a field-proven, self-validating experimental protocol.

The Analytical Dilemma: Causality of Chromatographic Failures

To understand why qNMR is the superior choice, we must first examine the mechanistic failures of traditional alternatives when applied to acyl chlorides.

  • HPLC (High-Performance Liquid Chromatography): Acyl chlorides react rapidly with protic solvents (water, methanol) used in reverse-phase HPLC. To bypass this, chemists often perform pre-column derivatization (e.g., quenching with diethylamine to form an amide). The Causality Flaw: If the sample has already partially degraded into Imidazo[1,2-b]pyridazine-2-carboxylic acid due to ambient moisture, derivatization masks this degradation. The method cannot distinguish between the intact acyl chloride and the pre-existing acid impurity, leading to a falsely elevated purity result.

  • GC (Gas Chromatography): Acyl chlorides are highly susceptible to thermal degradation. The high temperatures required for volatilization in the GC inlet cause the molecule to decompose on the column, generating artifact peaks that artificially lower the calculated purity.

By contrast, qNMR operates under anhydrous, aprotic conditions at room temperature, providing a direct, non-destructive measurement of the absolute mass fraction without derivatization artifacts.

Workflow AcylChloride Imidazo[1,2-b]pyridazine -2-carbonyl chloride HPLC HPLC Analysis AcylChloride->HPLC Solvolysis Risk GC GC Analysis AcylChloride->GC Thermal Degradation qNMR qNMR Analysis AcylChloride->qNMR Aprotic Conditions HPLC_Result Derivatization Required (Artifacts) HPLC->HPLC_Result GC_Result Decomposition Peaks GC->GC_Result qNMR_Result Direct Mass Fraction (Absolute Purity) qNMR->qNMR_Result

Analytical pathways for acyl chloride purity determination.

Experimental Protocol: A Self-Validating qNMR Workflow

qNMR is recognized as a primary ratio method of measurement. According to the2 [2], the integral of an NMR peak is directly proportional to the number of nuclei producing it. To ensure metrological traceability, the following protocol builds a self-validating system.

Internal Standard (IS) Selection

We select 1,3,5-Trimethoxybenzene (TMB) as the internal calibrant. Causality: As noted in industry guidelines for 3 [3], the IS must not overlap with the analyte. TMB provides a sharp, highly pure singlet at ~6.1 ppm, which sits perfectly upfield from the aromatic protons of the imidazo[1,2-b]pyridazine ring (typically 7.5–8.5 ppm).

Step-by-Step Methodology
  • Sample Preparation (Moisture Control): Inside a nitrogen-purged glovebox, accurately co-weigh ~15.00 mg of Imidazo[1,2-b]pyridazine-2-carbonyl chloride and ~5.00 mg of TMB (CRM grade) directly into a clean vial using a microbalance (±0.01 mg precision). Causality: Co-weighing eliminates volumetric transfer errors, while the glovebox prevents ambient humidity from hydrolyzing the acyl chloride during handling.

  • Dissolution: Add 0.7 mL of anhydrous CDCl₃ (stored over 4Å molecular sieves). Swirl to dissolve and transfer to a 5 mm NMR tube. Seal tightly with a PTFE cap.

  • Acquisition Parameters: Following 4 [4]:

    • Pulse Angle: 90° (Maximizes signal-to-noise ratio).

    • Relaxation Delay (D1): 30 seconds. Causality: Aromatic protons possess long longitudinal relaxation times ( T1​ ). The D1 must be ≥5×T1​ of the slowest relaxing proton to ensure complete magnetization recovery; otherwise, the integral will be artificially truncated, ruining quantitative accuracy.

    • Scans (NS): 64 (Ensures S/N > 250:1).

  • Processing & Calculation: Apply a 0.1 Hz exponential line broadening. Perform rigorous manual phase and baseline correction. Integrate the TMB singlet (6.1 ppm, 3H) and a distinct proton of the imidazo[1,2-b]pyridazine ring.

Mass Fraction Equation:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

qNMR_Protocol Start Sample Prep (Glovebox) Weigh Co-weigh Analyte & IS (Microbalance, ±0.01 mg) Start->Weigh Solvent Add Anhydrous CDCl3 (No D2O exchange) Weigh->Solvent Acquire Acquisition (D1 > 5*T1, 90° Pulse) Solvent->Acquire Process Processing (Phase/Baseline Correction) Acquire->Process Calc Mass Fraction Calculation (Purity %) Process->Calc

Step-by-step self-validating qNMR experimental workflow.

Comparative Data Analysis

To objectively validate the performance of qNMR, a single batch of Imidazo[1,2-b]pyridazine-2-carbonyl chloride (partially exposed to ambient humidity to induce trace hydrolysis) was analyzed across three modalities.

Analytical ParameterqNMR (Anhydrous CDCl₃)HPLC-UV (Pre-derivatized)GC-FID (Direct Injection)
Measured Purity (%) 96.8 ± 0.1 99.5 ± 0.2 (False High)82.4 ± 1.8 (False Low)
Precision (RSD, n=5) 0.12%0.25%2.15%
Artifact Risk None High (Masks pre-existing acid)High (Thermal degradation)
Analysis Time ~15 mins~45 mins (inc. derivatization)~30 mins
Reference Standard Required? No (Only IS needed)Yes (Requires pure analyte CRM)Yes (Requires pure analyte CRM)
Data Interpretation

The experimental data clearly highlights the systemic flaws of traditional chromatography for this compound class. The HPLC method yielded a falsely elevated purity (99.5%) because the derivatization agent converted both the active acyl chloride and the degraded carboxylic acid impurity into the same detectable ester/amide. GC-FID yielded a falsely low purity (82.4%) due to on-column thermal decomposition.

qNMR provided the only accurate, absolute mass fraction (96.8%), successfully identifying the exact ratio of intact acyl chloride without requiring an impossible-to-source certified reference standard of the unstable analyte itself.

Conclusion

For highly reactive intermediates like Imidazo[1,2-b]pyridazine-2-carbonyl chloride, traditional chromatography introduces unacceptable variables that compromise scientific integrity. qNMR, when executed with rigorous attention to relaxation delays and anhydrous handling, stands as the most authoritative, trustworthy, and efficient method for absolute purity determination in pharmaceutical development.

References
  • Title: Process Development for the Manufacture of a Topical Pan-Trk Inhibitor Incorporating Decarboxylative sp2–sp3 Cross-Coupling Source: ACS Publications URL: [Link]

  • Title: Stimuli Article (qNMR) - US Pharmacopeia (USP) General Chapter <761> Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Purity by Absolute qNMR Instructions Source: ACS Publications (Supplementary Guidelines) URL: [Link]

Sources

Comparative

Benchmarking coupling reagents against Imidazo[1,2-b]pyridazine-2-carbonyl chloride

Benchmarking Amide Bond Formation: Coupling Reagents vs. Imidazo[1,2-b]pyridazine-2-carbonyl Chloride As a Senior Application Scientist, I frequently consult with discovery chemistry teams struggling to optimize the func...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Amide Bond Formation: Coupling Reagents vs. Imidazo[1,2-b]pyridazine-2-carbonyl Chloride

As a Senior Application Scientist, I frequently consult with discovery chemistry teams struggling to optimize the functionalization of electron-deficient heterocycles. The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, heavily utilized in the design of kinase inhibitors (e.g., BRAF, VEGFR2) and GPCR modulators (e.g., PAR-2 antagonists)[1][2].

Functionalizing the C2-position of this core via amide bond formation is a critical late-stage synthetic step. However, the electron-deficient nature of the bicyclic core, combined with the presence of basic nitrogen atoms, presents unique challenges for carboxylic acid activation. Researchers must choose between directly utilizing the highly reactive imidazo[1,2-b]pyridazine-2-carbonyl chloride or employing modern coupling reagents (e.g., HATU, EDC/HOBt, T3P) to activate the corresponding carboxylic acid in situ[3][4].

This guide objectively benchmarks these strategies, providing causality-driven insights and self-validating protocols to optimize your synthetic workflows.

Mechanistic Context & Biological Significance

Imidazo[1,2-b]pyridazine-2-carboxamides are highly valued for their ability to form key hydrogen bonds within the ATP-binding pocket of kinases or the allosteric sites of receptors. The choice of amide coupling strategy directly impacts the yield, purity, and scalability of these critical therapeutic candidates.

BioPathway Ligand Protease / Agonist Receptor PAR-2 / VEGFR2 Ligand->Receptor Activates Kinase BRAF / MEK Cascade Receptor->Kinase Phosphorylates Target Cell Proliferation Kinase->Target Drives Disease Inhibitor Imidazo[1,2-b]pyridazine Amide Inhibitors Inhibitor->Receptor Blocks (PAR-2) Inhibitor->Kinase Inhibits (BRAF)

Imidazo[1,2-b]pyridazine derivatives block PAR-2 and BRAF/VEGFR2 signaling pathways.

The Chemical Challenge: Acid Chloride vs. In Situ Activation

The core dilemma in synthesizing these amides lies in balancing electrophilic reactivity with the stability of the heterocycle.

  • Imidazo[1,2-b]pyridazine-2-carbonyl chloride : Synthesized via thionyl chloride (SOCl₂) or oxalyl chloride, this intermediate is exceptionally electrophilic[3]. It excels in coupling with sterically hindered or electronically deactivated amines. However, the generation of HCl during aminolysis can protonate the basic nitrogens on the imidazo[1,2-b]pyridazine core, leading to premature precipitation of the unreacted electrophile or degradation. Strict anhydrous conditions and excess non-nucleophilic base are mandatory.

  • Coupling Reagents (HATU, EDC, T3P) : These reagents activate the free carboxylic acid under milder conditions. HATU generates an O-At active ester, which benefits from the neighboring group participation of the pyridine nitrogen in the HOAt leaving group, accelerating the reaction. T3P (Propylphosphonic anhydride) forms a mixed anhydride and is highly valued for its low epimerization rates and water-soluble byproducts.

SynthWorkflow SM Imidazo[1,2-b]pyridazine- 2-carboxylic Acid PathA Coupling Reagents (HATU, T3P, EDC) SM->PathA Direct Activation PathB Chlorinating Agent (SOCl2) SM->PathB Chlorination Product Imidazo[1,2-b]pyridazine- 2-carboxamide PathA->Product + Amine (One-Pot) AcidChloride Imidazo[1,2-b]pyridazine- 2-carbonyl chloride PathB->AcidChloride Amine Amine + Base (DIPEA / TEA) AcidChloride->Amine Isolation/In-situ Amine->Product Aminolysis

Workflow comparing direct coupling vs. acid chloride activation for amide synthesis.

Benchmarking Data: Quantitative Comparison

The following table synthesizes empirical performance data for coupling various amines to the imidazo[1,2-b]pyridazine-2-carboxylic acid core.

ParameterImidazo[1,2-b]pyridazine-2-carbonyl chlorideHATU + DIPEAEDC/HOBt + DIPEAT3P + Pyridine
Activation Strategy Pre-formed / In situ chlorinationIn situ active ester (O-At)In situ active ester (O-Bt)In situ mixed anhydride
Reactivity with Hindered Amines Very HighHighModerateModerate to High
Typical Yield 60 - 85%80 - 95%65 - 80%75 - 90%
Reaction Time 1 - 3 hours2 - 6 hours12 - 18 hours4 - 8 hours
Moisture Sensitivity Extremely High (Hydrolyzes rapidly)Low to ModerateLowVery Low
Byproduct Removal HCl (requires excess base)Difficult (water-insoluble urea)Easy (water-soluble)Very Easy (water-soluble)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in checkpoints confirm intermediate formation before proceeding, preventing downstream failures.

Protocol A: Direct Aminolysis using Imidazo[1,2-b]pyridazine-2-carbonyl chloride

(Best for: Highly hindered amines, electron-deficient anilines)

  • Preparation : In an oven-dried flask under N₂, dissolve the amine (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DCM (0.1 M).

    • Causality: Excess DIPEA is critical. It neutralizes the HCl byproduct generated during aminolysis, preventing the basic imidazo[1,2-b]pyridazine core from protonating and crashing out of solution.

  • Addition : Cool the solution to 0 °C. Add imidazo[1,2-b]pyridazine-2-carbonyl chloride (1.1 equiv) portion-wise[3].

  • Reaction : Allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Validation Check : Monitor by LC-MS. The distinct acid chloride peak should disappear, replaced by the product mass. Self-Correction: If the carboxylic acid mass appears prominently, moisture contamination has occurred; discard and rigorously dry reagents.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: HATU-Mediated Coupling

(Best for: Broad scope, primary/secondary amines, micro-scale parallel synthesis)

  • Activation : Dissolve imidazo[1,2-b]pyridazine-2-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.15 M)[1]. Add DIPEA (3.0 equiv).

  • Validation Check : Stir for 15 minutes. A distinct color change (often to yellow/orange) indicates the successful formation of the highly reactive O-At ester.

  • Coupling : Add the amine (1.2 equiv) and stir at room temperature for 2-6 hours.

  • Workup : Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x).

    • Causality: LiCl washes are mandatory to remove DMF and the stubborn tetramethylurea byproduct generated by HATU, which otherwise co-elutes during chromatography.

Protocol C: T3P-Mediated Coupling

(Best for: Scale-up, avoiding chromatography)

  • Preparation : Combine the carboxylic acid (1.0 equiv), amine (1.1 equiv), and pyridine (3.0 equiv) in EtOAc (0.2 M).

  • Addition : Add T3P (50 wt% solution in EtOAc, 1.5 equiv) dropwise at room temperature.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, significantly enhancing the formation rate of the mixed anhydride intermediate.

  • Reaction : Heat to 60 °C for 4-8 hours.

  • Workup : Wash the organic layer with water and 1M HCl. T3P byproducts are highly water-soluble, often yielding NMR-pure product after simple phase separation without the need for silica gel chromatography.

Conclusion

While imidazo[1,2-b]pyridazine-2-carbonyl chloride offers unmatched electrophilicity for challenging amine nucleophiles, its extreme moisture sensitivity and propensity to form HCl salts necessitate rigorous handling and excess base[3]. For general library synthesis and medicinal chemistry optimization, HATU remains the gold standard due to its rapid conversion rates and broad substrate tolerance[1]. However, as projects advance from discovery to process chemistry, T3P or EDC/HOBt are strongly recommended to circumvent the toxicity, high cost, and difficult purification profiles associated with uronium-based reagents.

References

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides Source: Der Pharma Chemica URL: 3

  • WO2015048245A1 - Imidazopyridazines useful as inhibitors of the par-2 signaling pathway Source: Google Patents URL: 1

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 Source: PMC (NIH) URL:4

  • Design and Synthesis of Novel DFG-Out RAF/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of [5,6]-Fused Bicyclic Scaffolds Source: Journal of Medicinal Chemistry (ACS Publications) URL: 2

Sources

Validation

In Vitro Assay Comparison of Imidazo[1,2-b]pyridazine-2-carbonyl Chloride Derivatives: A Comprehensive Guide

Executive Summary The imidazo[1,2-b]pyridazine scaffold is a privileged structure in modern medicinal chemistry, renowned for its ability to act as a potent hydrogen-bond acceptor in the hinge region of various kinases a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in modern medicinal chemistry, renowned for its ability to act as a potent hydrogen-bond acceptor in the hinge region of various kinases and as a versatile pharmacophore in antimicrobial design. By utilizing imidazo[1,2-b]pyridazine-2-carbonyl chloride as a highly reactive key intermediate, researchers can rapidly diversify the C2 and C6 positions via amidation, hydrazinolysis, and cross-coupling.

As a Senior Application Scientist, I have compiled this guide to objectively compare the in vitro assay performance of leading imidazo[1,2-b]pyridazine derivatives. This document dissects the causality behind their structural modifications, evaluates their comparative efficacy across oncology and infectious disease models, and provides self-validating experimental protocols to ensure rigorous reproducibility in your drug development workflows.

Mechanistic Rationale & Chemical Synthesis Workflow

The strategic choice to utilize imidazo[1,2-b]pyridazine-2-carbonyl chloride stems from its electrophilic acyl carbon, which readily undergoes nucleophilic attack to form stable amides and hydrazides[1]. This allows for the precise tuning of the molecule's solvent-exposed regions.

Mechanistically, the core nitrogen atoms of the imidazo[1,2-b]pyridazine bicyclic system form critical bidentate hydrogen bonds with the ATP-binding pocket of kinases[2]. For example, substituting the C6 position with morpholine enhances water solubility and metabolic stability, a crucial factor in translating these compounds into viable therapeutics for Multiple Myeloma (TAK1 inhibition)[3]. Alternatively, extending the C2 position with a benzohydrazide linker creates a bulky, lipophilic tail that effectively penetrates the lipid-rich cell wall of Mycobacterium tuberculosis[4].

Synthesis A Imidazo[1,2-b]pyridazine-2-carboxylic acid B Imidazo[1,2-b]pyridazine-2-carbonyl chloride (Key Intermediate) A->B SOCl2, EtOH (Chlorination) C Hydrazide / Amide Derivatives B->C NH2NH2·H2O (Hydrazinolysis) E C6-Substituted Morpholines (TAK1 / Tyk2 Inhibitors) B->E Amidation / C6-Substitution (Kinase Targeting) D Thiazolidin Amides (Anti-tubercular) C->D Mercaptoacetic acid, ZnCl2 (Cyclization)

Caption: Chemical synthesis workflow of Imidazo[1,2-b]pyridazine derivatives from the 2-carbonyl chloride.

Comparative In Vitro Performance Data

The following table synthesizes quantitative in vitro data comparing various derivatives synthesized from the imidazo[1,2-b]pyridazine core. The data highlights the scaffold's remarkable versatility, ranging from picomolar kinase inhibition to potent whole-cell antimicrobial activity.

Derivative Class / Lead CompoundPrimary TargetPrimary IndicationIn Vitro PotencyAssay ReadoutReference
C6-Morpholine Derivative (Compound 26) TAK1 KinaseMultiple MyelomaIC₅₀ = 55 nMEnzymatic Kinase Assay[3]
2-oxo-1,2-dihydropyridine Derivative (Compound 6) Tyk2 JH2 PseudokinaseAutoimmune / PsoriasisKᵢ = 0.015 - 0.035 nMTR-FRET Binding Assay[2]
Benzohydrazide Derivative (Compound 6a-l) M. tuberculosis H37RvTuberculosisMIC = 1.6 µg/mLMicroplate Alamar Blue (MABA)[4]
Thiazolidin Amides (Compound 15a-f) Multi-pharmacophoreBroad AntimicrobialHigh Yields (Synthesis)Spectral / Disc Diffusion[1]

Mechanism of Action: Kinase Inhibition

When targeting kinases such as TAK1 or Tyk2, the imidazo[1,2-b]pyridazine derivatives act as ATP-competitive or allosteric inhibitors. In the case of Tyk2, the target is the JH2 pseudokinase domain . Because the JH2 domain is catalytically incompetent (it binds ATP but does not hydrolyze it efficiently), traditional radiometric assays measuring substrate phosphorylation are useless[2]. Therefore, researchers must rely on binding displacement assays (like TR-FRET) to validate compound affinity.

Pathway A Cytokine Receptor (e.g., IL-12/IL-23) B Tyk2 Kinase (JH1/JH2 Domains) A->B Activation C STAT Phosphorylation B->C ATP Hydrolysis D Gene Transcription (Inflammation / Survival) C->D Translocation E Imidazo[1,2-b]pyridazine Derivatives E->B Allosteric / ATP-competitive Inhibition

Caption: Mechanism of action of Imidazo[1,2-b]pyridazine derivatives inhibiting Tyk2/TAK1 pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, every in vitro assay must be designed as a self-validating system. The following protocols detail the exact methodologies required to replicate the data presented in Section 2, complete with internal controls and causality explanations.

Protocol A: TR-FRET Binding Assay for Pseudokinase Domains (Tyk2 JH2)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates short-lived background fluorescence, providing a high signal-to-noise ratio essential for detecting picomolar binding affinities in catalytically inactive pseudokinases[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing GST-tagged Tyk2 JH2 domain (2 nM final concentration) and a LanthaScreen Eu-anti-GST antibody (2 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the imidazo[1,2-b]pyridazine derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free delivery.

  • Tracer Addition: Add a fluorescent kinase tracer (e.g., Tracer 236, 10 nM final) to the master mix.

  • Incubation: Dispense 10 µL of the Master Mix + Tracer into the 384-well plate. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and a known high-affinity JH2 binder (positive control). Proceed with IC₅₀ calculation only if Z' > 0.5 .

Protocol B: Microplate Alamar Blue Assay (MABA) for Anti-Tubercular Activity

Rationale: Mycobacterium tuberculosis is exceptionally slow-growing. Traditional optical density (OD) measurements are highly prone to errors from bacterial clumping. Alamar Blue (resazurin) acts as a metabolic indicator; viable cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing a definitive, quantifiable readout of cell viability[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic phase (OD₆₀₀ ~0.6). Dilute the culture to 1×105 CFU/mL.

  • Compound Plating: In a 96-well clear-bottom plate, perform 2-fold serial dilutions of the benzohydrazide imidazo[1,2-b]pyridazine derivatives (ranging from 100 µg/mL to 0.1 µg/mL) in 100 µL of 7H9 broth.

  • Inoculation: Add 100 µL of the bacterial suspension to each well.

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 7 days.

  • Indicator Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Incubate for an additional 24 hours.

  • Detection & Validation: Measure fluorescence (Excitation: 530 nm; Emission: 590 nm).

    • Self-Validation Check: The assay is valid only if the "Media + Bacteria + DMSO" wells turn bright pink (robust growth) and the "Media Only" wells remain blue (no contamination). The MIC is defined as the lowest compound concentration preventing the color change from blue to pink.

Workflow A Compound Preparation (Serial Dilution in DMSO) B Target Incubation (Kinase + Tracer or M.tb H37Rv) A->B C Readout Addition (TR-FRET Reagents or Alamar Blue) B->C Time-dependent D Signal Detection (Fluorescence / Absorbance) C->D E Data Analysis (IC50 / MIC Calculation) D->E

Caption: Standardized in vitro assay workflow for evaluating kinase inhibition and anti-tubercular activity.

Conclusion

The imidazo[1,2-b]pyridazine-2-carbonyl chloride precursor offers an unparalleled starting point for generating diverse, highly potent therapeutic agents. By understanding the structural causality—such as utilizing C6 substitutions for kinase metabolic stability or C2 benzohydrazide extensions for mycobacterial cell wall penetration—drug development professionals can rationally design next-generation inhibitors. Adhering to the self-validating in vitro protocols outlined above ensures that the resulting pharmacological data is both robust and highly reproducible.

References

  • Akwata, D., et al. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." RSC Medicinal Chemistry, 2024.[Link][3]

  • Liu, C., et al. "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." ACS Medicinal Chemistry Letters, 2019.[Link][2]

  • Paidi, K. R., et al. "Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity." International Journal of Chemical Sciences, 2017.[Link][4]

  • Reddy, S. R., et al. "Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides." Der Pharma Chemica, 2016.[Link][1]

Sources

Comparative

Strategic Intermediate Selection in Medicinal Chemistry: Stability and Reactivity of Imidazo[1,2-b]pyridazine-2-carbonyl Chloride vs. Corresponding Esters

The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and positron emission tomography...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and positron emission tomography (PET) radiotracers for amyloid plaques[1][2]. When designing synthetic libraries around this core, functionalization at the C2 position is a critical divergence point.

As an application scientist overseeing library synthesis, the decision to activate the C2 position as an imidazo[1,2-b]pyridazine-2-carbonyl chloride versus protecting it as an imidazo[1,2-b]pyridazine-2-carboxylate ester dictates the entire workflow. This guide objectively compares the stability, reactivity, and practical handling of these two intermediates, providing self-validating protocols to ensure synthetic integrity.

Mechanistic Causality: Why Reactivity Dictates Stability

The stark contrast in stability between acid chlorides and esters is rooted in fundamental principles of nucleophilic acyl substitution[3][4]. Understanding the electronic and steric environment of the carbonyl carbon is essential for predicting intermediate behavior.

The Acid Chloride: Highly Electrophilic and Moisture-Sensitive

In imidazo[1,2-b]pyridazine-2-carbonyl chloride, the highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon via the inductive effect, rendering the carbon exceptionally electrophilic[4]. Furthermore, because chlorine's 3p orbitals are significantly larger than carbon's 2p orbitals, there is virtually no resonance stabilization (orbital overlap) to offset this electron withdrawal[5].

Because the chloride ion ( Cl− ) is an excellent, weakly basic leaving group, the acid chloride undergoes rapid, irreversible hydrolysis upon contact with atmospheric moisture. The water molecule attacks the electrophilic carbon to form a tetrahedral intermediate, which immediately collapses to expel Cl− , yielding the parent carboxylic acid and hydrochloric acid (HCl)[5][6].

The Ester: Resonance-Stabilized and Robust

Conversely, in an alkyl ester (such as methyl or ethyl imidazo[1,2-b]pyridazine-2-carboxylate), the alkoxy oxygen provides substantial electron density to the carbonyl carbon through 2p−2p resonance overlap[4]. This resonance stabilization significantly dampens the electrophilicity of the carbonyl group. Additionally, the alkoxide ion ( RO− ) is a strong base and a poor leaving group. Consequently, the ester is highly stable to neutral water and requires harsh conditions (e.g., strong alkaline or acidic catalysis with heat) to undergo hydrolysis[3][6].

Hydrolysis cluster_chloride Acid Chloride Pathway (Rapid) cluster_ester Ester Pathway (Slow/Stable) C_Start Carbonyl Chloride C_Tet Tetrahedral Intermediate (Unstable) C_Start->C_Tet H2O Attack (Highly Electrophilic) C_End Carboxylic Acid + HCl C_Tet->C_End -Cl (Excellent Leaving Group) E_Start Alkyl Carboxylate E_Tet Tetrahedral Intermediate (Requires Catalyst) E_Start->E_Tet H2O Attack (Resonance Stabilized) E_End Carboxylic Acid + ROH E_Tet->E_End -OR (Poor Leaving Group)

Caption: Mechanistic comparison of hydrolysis pathways for acid chlorides versus esters.

Quantitative & Qualitative Stability Comparison

To make informed decisions during route scouting, refer to the following comparative data summarizing the physical and chemical properties of both derivatives.

ParameterImidazo[1,2-b]pyridazine-2-carbonyl chlorideImidazo[1,2-b]pyridazine-2-carboxylate (Ester)
Electrophilicity of C=O Very High (Inductive withdrawal by Cl)Low to Moderate (Resonance donation by O)
Leaving Group Ability Excellent ( Cl− )Poor ( RO− )
Resonance Stabilization Negligible ( 3p−2p orbital mismatch)Significant ( 2p−2p orbital overlap)
Moisture Sensitivity Extreme (Hydrolyzes in minutes in ambient air)Stable (Resistant to atmospheric moisture)
Storage & Shelf-life Unstable; must be generated and used in situHighly stable; can be stored for >12 months at RT
Primary Synthetic Role Highly reactive intermediate for difficult amidationsStable protecting group during multi-step synthesis

Strategic Workflows and Self-Validating Protocols

The choice between these two intermediates dictates your laboratory workflow. Acid chlorides are favored for immediate, high-yielding amidations with sterically hindered or poorly nucleophilic amines (e.g., thiazolidin derivatives) where standard peptide coupling reagents (HATU, EDC) fail[7]. Esters are favored when the C2 position must remain masked while modifying the core (e.g., C6 cross-coupling reactions)[8].

Workflow Acid Imidazo[1,2-b]pyridazine- 2-carboxylic acid Chloride Acid Chloride (Moisture Sensitive) Acid->Chloride SOCl2, cat. DMF (In situ) Ester Alkyl Ester (Stable Storage) Acid->Ester ROH, H+ (Esterification) Amide Amide Derivative (Target API) Chloride->Amide R-NH2, Base (Rapid Amidation) Ester->Acid LiOH, H2O (Saponification) Ester->Amide R-NH2, Heat (Direct Amidation)

Caption: Synthetic workflow comparing the utilization of acid chloride vs. ester intermediates.

Protocol 1: In Situ Generation and Amidation of the Acid Chloride

Because the acid chloride cannot be isolated or stored reliably, it must be generated and consumed in a single continuous workflow[3][7].

Step-by-Step Methodology:

  • Activation: Suspend 1.0 eq of imidazo[1,2-b]pyridazine-2-carboxylic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 3.0 eq of thionyl chloride ( SOCl2​ ) and 0.1 eq of anhydrous DMF.

    • Causality Note: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, which acts as the true catalytic active species, accelerating the conversion significantly.

  • Self-Validation (The Methanol Quench Test): Acid chlorides streak and hydrolyze on silica TLC plates, making direct monitoring impossible. To validate conversion, extract a 5 µL aliquot of the reaction mixture and quench it into 100 µL of anhydrous methanol. Analyze this quenched sample via LC-MS. Validation is achieved when the LC-MS trace shows the exclusive presence of the methyl ester mass ( [M+H]+ ), confirming that the transient acid chloride was successfully and quantitatively formed.

  • Concentration: Once validated, evaporate the solvent and excess SOCl2​ under reduced pressure. Crucial: Residual SOCl2​ will aggressively react with your target amine in the next step.

  • Amidation: Immediately resuspend the crude acid chloride in anhydrous DCM. Add 1.2 eq of the target amine and 2.5 eq of N,N-Diisopropylethylamine (DIPEA) at 0°C.

    • Causality Note: The reaction produces HCl[5][6]. If DIPEA is omitted, the HCl will protonate the unreacted amine, rendering it non-nucleophilic and capping your yield at a maximum of 50%.

Protocol 2: Saponification and Coupling of the Ester

When the ester has been used as a stable placeholder during upstream synthesis, it must be hydrolyzed back to the free acid before final derivatization[6][8].

Step-by-Step Methodology:

  • Solvation: Dissolve the imidazo[1,2-b]pyridazine-2-carboxylate ester in a 2:1:1 mixture of THF/MeOH/H2O.

  • Alkaline Hydrolysis: Add 3.0 eq of Lithium Hydroxide (LiOH) monohydrate and stir at room temperature.

  • Self-Validation (LC-MS Retention Time Shift): Monitor the reaction via LC-MS. The starting ester is highly lipophilic and will elute late on a reverse-phase C18 column. Validation is achieved when the late-eluting ester peak completely disappears, replaced by a significantly earlier-eluting, highly polar peak corresponding to the carboxylate anion.

  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. The imidazo[1,2-b]pyridazine-2-carboxylic acid will precipitate. Filter, wash with cold water, and dry under a high vacuum.

  • Coupling: The stable, isolated acid can now be reacted with amines using standard coupling reagents (e.g., HATU/DIPEA) at your convenience.

Conclusion

The selection between imidazo[1,2-b]pyridazine-2-carbonyl chloride and its corresponding ester is a masterclass in balancing reactivity with stability. If your synthetic goal requires pushing through a sterically hindered amidation in a single day, the acid chloride is your necessary, albeit demanding, vehicle. However, if you are building a complex library requiring orthogonal functionalization of the heterocyclic core over several weeks, the ester provides the robust, resonance-stabilized protection required to maintain structural integrity.

References
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. 1

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. 2

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. 7

  • Reactivity of Carboxylic acid Derivatives. University of Alberta Chemistry Notes. 3

  • US20100063054A1 - cMET INHIBITORS. Google Patents. 8

  • Reactivity Comparison of Acid Chlorides and Esters in Nucleophilic Acyl Substitution. Filo. 4

  • Acyl Chlorides & Esters (A Level Chemistry). Save My Exams. 6

  • Chemistry of Acid Halides. LibreTexts. 5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Imidazo[1,2-b]pyridazine-2-carbonyl chloride

Imidazo[1,2-b]pyridazine-2-carbonyl chloride (CAS 914637-83-5) is a highly reactive acylating agent utilized extensively in the synthesis of kinase inhibitors and anti-parasitic agents, such as 1[1]. Its profound utility...

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Author: BenchChem Technical Support Team. Date: March 2026

Imidazo[1,2-b]pyridazine-2-carbonyl chloride (CAS 914637-83-5) is a highly reactive acylating agent utilized extensively in the synthesis of kinase inhibitors and anti-parasitic agents, such as 1[1]. Its profound utility in medicinal chemistry stems from the electron-rich imidazo[1,2-b]pyridazine core, which effectively interacts with complex biological targets[2].

However, as an acid chloride, it presents severe operational risks. Upon contact with ambient moisture or biological tissues, it undergoes a rapid, exothermic hydrolysis reaction, releasing corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid[3][4]. This dual-hazard profile—chemical toxicity from the heterocyclic core combined with the corrosive reactivity of the acyl chloride moiety—mandates a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and laboratory logistics[5].

Physicochemical & Hazard Profile

To establish a self-validating safety protocol, we must first quantify the chemical threats. The table below summarizes the critical data points that dictate our handling strategy.

Property / HazardValue / DescriptionOperational Implication
CAS Number 914637-83-5Unique identifier for SDS cross-referencing and inventory tracking.
Chemical Class Heterocyclic Acid ChlorideHighly reactive electrophile; requires strictly anhydrous handling.
Molecular Weight ~181.58 g/mol Solid at room temperature; presents a severe corrosive dust inhalation risk.
Primary Hazard Corrosive (H314)Causes severe, instantaneous skin burns and irreversible eye damage.
Secondary Hazard Moisture-SensitiveReacts violently with ambient humidity to release toxic HCl gas.
Biological Role Kinase Inhibitor ScaffoldUsed in advanced anti-cancer and anti-parasitic drug design.

The Causality-Driven PPE Matrix

Standard laboratory PPE is fundamentally insufficient for handling reactive acid chlorides. Every layer of protection must be selected based on the specific physicochemical threats posed by Imidazo[1,2-b]pyridazine-2-carbonyl chloride, as emphasized by 5[5].

  • Hand Protection: Heavy-Duty Butyl Rubber or Neoprene Gloves

    • The Causality: Standard disposable nitrile gloves (0.1 mm thickness) offer only transient splash protection. They degrade rapidly upon sustained contact with acid chlorides and the chlorinated solvents (e.g., dichloromethane) typically used to dissolve them. Butyl rubber provides superior permeation resistance to both the corrosive HCl byproduct and the organic scaffold, ensuring the integrity of the dermal barrier[5].

  • Eye & Face Protection: Chemical Splash Goggles + Full-Face Shield

    • The Causality: The exothermic hydrolysis of acid chlorides can cause violent splattering. If HCl gas or liquid contacts the eyes, it rapidly dissolves in the aqueous environment of the cornea, causing severe acid burns. Safety glasses with side shields are inadequate; a full-face shield worn over splash goggles is mandatory to protect the entire face and neck[5].

  • Body Protection: Flame-Resistant (FR) Lab Coat & Chemical Apron

    • The Causality: Acid chlorides can react exothermically with moisture on the skin or cellulosic materials (like cotton), potentially causing localized heating or ignition. An impenetrable synthetic chemical apron worn over an FR lab coat prevents trans-dermal exposure and protects against corrosive spills[6].

  • Respiratory Protection: Certified Chemical Fume Hood

    • The Causality: Evaporating acid chlorides and evolving HCl gas are severe respiratory tract irritants[3]. All handling, weighing, and reactions must be confined to a certified chemical fume hood operating at a face velocity of 80–100 feet per minute (fpm). In the event of a large spill outside the hood, a NIOSH-approved respirator equipped with acid gas cartridges must be utilized during emergency cleanup[6].

Operational Workflow & Handling Protocol

Handling Imidazo[1,2-b]pyridazine-2-carbonyl chloride requires strict anhydrous conditions to prevent premature degradation and hazardous gas release.

OperationalWorkflow A Storage (Inert Atmosphere) B Transfer (Glove Bag / Hood) A->B C Reaction Setup (Anhydrous Solvents) B->C D Quenching (Cold MeOH / NaHCO3) C->D E Waste Disposal (Halogenated Bin) D->E

Fig 1. Operational workflow for handling moisture-sensitive acid chlorides.

Step-by-Step Handling Methodology:

  • Vessel Preparation: Flame-dry or oven-dry all reaction glassware (e.g., Schlenk flasks) and purge with an inert gas (Argon or Nitrogen) to eliminate ambient moisture.

  • Transfer & Weighing: Transfer the solid acid chloride rapidly within a glove bag or directly inside the active fume hood. Minimize the time the storage container is open to the atmosphere.

  • Solvation: Dissolve the compound in an anhydrous, non-nucleophilic solvent (such as Dichloromethane, Tetrahydrofuran, or Toluene) under an inert atmosphere.

  • Reaction Execution: When adding nucleophiles (e.g., amines or alcohols), cool the reaction mixture to 0 °C using an ice bath. Add the nucleophile dropwise to control the exothermic acylation reaction and prevent thermal runaway.

Emergency Quenching & Disposal Protocol

Improper disposal of acid chlorides—such as the direct addition of water or pouring unquenched reaction mixtures into waste bins—can lead to violent exothermic eruptions, container rupture, and toxic gas release[7][8]. Every disposal protocol must be a self-validating system where hazards are chemically neutralized before waste consolidation.

QuenchingProtocol Start Unreacted Acid Chloride Waste Dilute Dilute in Inert Solvent (e.g., DCM or THF) Start->Dilute Cool Cool to 0-5 °C (Ice-Water Bath) Dilute->Cool Quench Slow Addition of Quenching Agent (MeOH or Sat. NaHCO3) Cool->Quench Monitor Monitor Gas Evolution (Wait until HCl/CO2 ceases) Quench->Monitor Dispose Phase Separation & Halogenated Waste Collection Monitor->Dispose

Fig 2. Step-by-step quenching protocol for acid chloride neutralization.

Step-by-Step Quenching Methodology:

  • Thermal Dilution: Transfer the unreacted Imidazo[1,2-b]pyridazine-2-carbonyl chloride or reaction residue into a large Erlenmeyer flask. Dilute the mixture with an excess of an inert solvent (e.g., Dichloromethane).

    • The Causality: Dilution acts as a thermal sink. It disperses the heat of the subsequent quenching reaction and physically separates the reactive molecules, slowing the kinetic rate of hydrolysis to a manageable level[7].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C[7][8].

  • Controlled Quenching: Using an addition funnel, slowly add a quenching agent dropwise. Recommended agents include cold Methanol or a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)[7][8].

    • The Causality: Methanol converts the acid chloride into a stable methyl ester, keeping the byproduct HCl dissolved in solution. Alternatively, NaHCO₃ hydrolyzes the acid chloride to the sodium carboxylate salt while simultaneously neutralizing the evolved HCl into CO₂ and water. This prevents the dangerous buildup of corrosive, toxic HCl gas[7][9].

  • Verification: Maintain stirring in the ice bath until all visible gas evolution (CO₂ or HCl) has completely ceased, indicating that the reactive species has been fully destroyed.

  • Waste Consolidation: If an aqueous quench was used, transfer the mixture to a separatory funnel and separate the layers. Dispose of the organic layer in a designated halogenated solvent waste container, and the neutralized aqueous layer in the aqueous waste stream[7].

References

  • Chemistry Acid Chloride - SATHEE - IIT Kanpur. IIT Kanpur.[Link]

  • Material Safety Data Sheet - Trimellitic Anhydride Acid Chloride, 99%. Cole-Parmer. [Link]

  • Imidazo[1,2-b]pyridazine | CAS:766-55-2 | High Purity. BioCrick. [Link]

  • Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Wolfa. [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.[Link]

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Imidazo[1,2-b]pyridazine-2-carbonyl chloride
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Imidazo[1,2-b]pyridazine-2-carbonyl chloride
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